molecular formula C7H7BrO B1282558 3-(Bromomethyl)phenol CAS No. 74597-04-9

3-(Bromomethyl)phenol

Numéro de catalogue: B1282558
Numéro CAS: 74597-04-9
Poids moléculaire: 187.03 g/mol
Clé InChI: JHQONOCFAYZOEQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(Bromomethyl)phenol is a useful research compound. Its molecular formula is C7H7BrO and its molecular weight is 187.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

3-(bromomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO/c8-5-6-2-1-3-7(9)4-6/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQONOCFAYZOEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20548111
Record name 3-(Bromomethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74597-04-9
Record name 3-(Bromomethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(BROMOMETHYL)PHENOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Bromomethyl)phenol from 3-Hydroxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(Bromomethyl)phenol from 3-hydroxybenzyl alcohol. It includes a detailed examination of the primary synthesis method, characterization data, and safety protocols. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Introduction

This compound is a valuable reagent and intermediate in organic synthesis, utilized in the preparation of various compounds, including furan-based heterocycles and analogues for σ2 receptors. Its bifunctional nature, possessing both a reactive benzylic bromide and a phenolic hydroxyl group, makes it a versatile building block in medicinal chemistry and materials science. This guide focuses on its synthesis from the readily available precursor, 3-hydroxybenzyl alcohol.

Synthesis Methodology

The most common and efficient method for the conversion of 3-hydroxybenzyl alcohol to this compound is through the use of phosphorus tribromide (PBr₃). This reagent is highly effective for the bromination of primary and secondary alcohols.

Reaction Scheme

The overall reaction is as follows:

G cluster_reactants Reactants cluster_products Products 3-hydroxybenzyl_alcohol 3-Hydroxybenzyl Alcohol reaction_arrow 3-hydroxybenzyl_alcohol->reaction_arrow Dichloromethane, 0°C to rt PBr3 PBr₃ PBr3->reaction_arrow 3-bromomethylphenol This compound H3PO3 H₃PO₃ reaction_arrow->H3PO3

Caption: Reaction scheme for the synthesis of this compound.

Reaction Mechanism

The reaction proceeds via a classic SN2 mechanism. The hydroxyl group of the alcohol is a poor leaving group. Phosphorus tribromide acts to convert it into a good leaving group.

The mechanism involves two main steps:

  • Activation of the Alcohol: The oxygen atom of the hydroxyl group in 3-hydroxybenzyl alcohol attacks the electrophilic phosphorus atom of PBr₃. This forms a protonated dibromophosphite intermediate, which is an excellent leaving group.

  • Nucleophilic Substitution: A bromide ion (Br⁻), displaced in the first step, then acts as a nucleophile and attacks the benzylic carbon in a backside attack. This displaces the dibromophosphite group, forming the C-Br bond and resulting in the desired product, this compound, along with phosphorous acid (H₃PO₃) as a byproduct.[1][2]

This SN2 pathway ensures that if the starting alcohol were chiral, the reaction would proceed with an inversion of stereochemistry.[1] Furthermore, this method avoids the carbocation rearrangements that can occur when using hydrohalic acids like HBr.[1]

G cluster_step1 Step 1: Activation of Alcohol cluster_step2 Step 2: SN2 Attack Alcohol 3-Hydroxybenzyl Alcohol Intermediate Protonated Dibromophosphite Intermediate Alcohol->Intermediate attacks PBr3 PBr₃ PBr3->Intermediate Product This compound Intermediate->Product displaced by Bromide Br⁻ Bromide->Product attacks

Caption: Simplified workflow of the reaction mechanism.

Experimental Protocol

The following protocol is based on established literature procedures for the synthesis of this compound using phosphorus tribromide.[3]

Materials and Equipment
  • 3-Hydroxybenzyl alcohol

  • Phosphorus tribromide (PBr₃)

  • Dichloromethane (DCM), anhydrous

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure
  • Reaction Setup: A 50 mL round-bottom flask is charged with 15 mL of anhydrous dichloromethane and fitted with a magnetic stirrer.

  • Addition of Starting Material: To the stirred solvent, add 3-hydroxybenzyl alcohol (0.5 g, 4.03 mmol).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of Brominating Agent: Add phosphorus tribromide (1.6 g, 0.56 mL, 6.04 mmol) dropwise to the cooled reaction mixture.

  • Reaction: After the dropwise addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • Work-up:

    • Dilute the reaction mixture with 25 mL of dichloromethane.

    • Wash the organic layer with 20 mL of deionized water.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Isolation: Concentrate the dried organic layer under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product, typically a brown solid, can be purified by either recrystallization or column chromatography.

  • Recrystallization: The choice of solvent for recrystallization should be determined empirically. A common approach is to use a solvent system where the compound is soluble at high temperatures and insoluble at low temperatures, such as a mixture of ethyl acetate and hexanes.

  • Column Chromatography: For higher purity, the crude product can be purified by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Data Presentation

Reaction Parameters and Yield
ParameterValueReference
Starting Material3-Hydroxybenzyl alcohol[3]
ReagentPhosphorus tribromide (PBr₃)[3]
SolventDichloromethane (DCM)[3]
Reaction Temperature0°C to Room Temperature[3]
Reaction Time1 hour[3]
Reported Yield86.3%[3]
Physicochemical and Spectroscopic Data of this compound
PropertyValueReference
Molecular Formula C₇H₇BrO[1][4]
Molecular Weight 187.03 g/mol [1][4]
Appearance White to off-white solid[5]
Boiling Point 272.055°C at 760 mmHg[1]
Density 1.593 g/cm³[4]
Flash Point 118.335°C[1]
¹H NMR (300MHz, CDCl₃) δ 7.10-7.15 (t, 1H), 6.86-6.89 (d, 1H), 6.80 (d, 1H), 6.67-6.71 (m, 1H), 4.35-4.36 (d, 2H), 3.80-3.94 (broad peak, 1H)[3]
Mass Spectrum (ESI) m/z = 187.0 (M + H)⁺[3]

Note: A specific melting point for this compound is not consistently reported in the literature.

Alternative Synthesis Methods

While the PBr₃ method is highly effective, other reagents can also be employed for the bromination of benzyl alcohols.

  • Hydrobromic Acid (HBr): Concentrated HBr can be used to convert benzyl alcohols to benzyl bromides. However, this method can be sluggish for some substrates and may require elevated temperatures.[6]

  • N-Bromosuccinimide (NBS): In conjunction with a phosphine, such as triphenylphosphine (the Appel reaction), NBS can be used for the bromination of alcohols under mild conditions.[7]

Safety and Handling

Reagent Safety
  • 3-Hydroxybenzyl Alcohol:

    • Hazards: Causes skin irritation and serious eye damage. May cause respiratory irritation.

    • Precautions: Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. Avoid breathing dust.

  • Phosphorus Tribromide (PBr₃):

    • Hazards: Causes severe skin burns and eye damage. May cause respiratory irritation. Reacts violently with water.

    • Precautions: Handle in a fume hood. Wear appropriate personal protective equipment, including acid-resistant gloves, safety goggles, and a lab coat. Keep away from water and moisture.

Experimental Safety Workflow

G cluster_pre Pre-Reaction cluster_during During Reaction cluster_post Post-Reaction & Work-up Review_SDS Review SDS for all Reagents Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Setup_Fume_Hood Set up in Fume Hood Don_PPE->Setup_Fume_Hood Cooling Maintain Cooling during PBr₃ Addition Setup_Fume_Hood->Cooling Slow_Addition Slow, Dropwise Addition of PBr₃ Cooling->Slow_Addition Monitor Monitor Reaction Progress Slow_Addition->Monitor Quench Careful Quenching and Washing Monitor->Quench Waste Proper Waste Disposal Quench->Waste

Caption: Safety workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 3-hydroxybenzyl alcohol is a straightforward and high-yielding transformation, primarily accomplished using phosphorus tribromide. This in-depth guide provides the necessary details for researchers and professionals to successfully and safely perform this synthesis. The provided experimental protocol, coupled with comprehensive data and safety information, serves as a complete resource for the preparation of this important synthetic intermediate. Careful adherence to the outlined procedures and safety precautions is paramount for achieving optimal results and ensuring a safe laboratory environment.

References

physical and chemical properties of 3-(Bromomethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(Bromomethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound (CAS No: 74597-04-9). It is intended to be a valuable resource for professionals in research, and drug development, offering detailed information on its characteristics, synthesis, and applications.

Core Physical and Chemical Properties

This compound is a solid organic compound characterized by a phenol ring substituted with a bromomethyl group at the meta-position.[1] This structure contributes significantly to its reactivity and utility as an intermediate in organic synthesis.[1] It is also known by other names such as m-(Bromomethyl)phenol and 3-Hydroxybenzyl bromide.[2][][4]

Table 1: Physical and Chemical Data of this compound

PropertyValueSource(s)
Molecular Formula C₇H₇BrO[1][2][][5][6][7][8][9]
Molecular Weight 187.03 g/mol [1][][7][8][9]
Appearance White to off-white or colorless solid[2][7]
Boiling Point 272.055°C at 760 mmHg[2][6]
Density 1.593 - 1.6 g/cm³[2][6][7]
Flash Point 118.335°C[2][7]
pKa 9.55 ± 0.10 (Predicted)[7]
Refractive Index 1.612[2]
Storage Conditions Store in freezer, under -20°C, in an inert atmosphere.[7][10]

Chemical Reactivity and Synthesis

The chemical behavior of this compound is dominated by the presence of the reactive bromomethyl group attached to the phenolic ring.[1] This makes the compound highly susceptible to nucleophilic substitution reactions, where the bromine atom is displaced by a nucleophile.[1] This reactivity is a key feature exploited in various synthetic applications.[1]

The phenolic hydroxyl group, in contrast, does not readily undergo substitution or elimination reactions.[11]

Synthesis of this compound

Two primary methods for the synthesis of this compound are commonly cited:

  • From 3-Hydroxybenzyl alcohol: This involves the reaction of 3-hydroxybenzyl alcohol with a brominating agent like phosphorus tribromide (PBr₃).[7][12] The reaction proceeds via an SN2 mechanism where the hydroxyl group is converted into a good leaving group and subsequently displaced by a bromide ion.[1]

  • Bromination of m-Cresol (3-Methylphenol): This method represents an electrophilic aromatic substitution approach.[1] It selectively targets the methyl group for bromination to yield this compound.[1]

Below is a diagram illustrating the synthesis workflow from 3-hydroxybenzyl alcohol.

G cluster_product Product A 3-Hydroxybenzyl Alcohol C Solvent: Dichloromethane E This compound A->E Reacts with B Phosphorus Tribromide (PBr₃) B->E D Temperature: 0°C to Room Temp C->E In D->E

Caption: Synthesis workflow for this compound.

Experimental Protocols

Synthesis of this compound from 3-Hydroxybenzyl Alcohol

This protocol is based on a general procedure for the synthesis of m-hydroxybenzyl bromide.[7][12]

Materials and Reagents:

  • 3-Hydroxybenzyl alcohol (3-hydroxymethylphenol)

  • Phosphorus tribromide (PBr₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Water (H₂O)

  • 50 mL round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • Charge a 50 mL round-bottom flask with 15 mL of dichloromethane and add 3-hydroxymethylphenol (0.5 g, 4.03 mmol).[7][12]

  • Cool the reaction mixture to 0°C using an ice bath.[7][12]

  • While stirring, add phosphorus tribromide (1.6 g, 0.56 mL, 6.04 mmol) dropwise to the mixture.[7][12]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.[7][12]

  • Upon completion of the reaction, dilute the mixture with 25 mL of dichloromethane.[7][12]

  • Wash the organic layer with 20 mL of water.[7][12]

  • Dry the organic layer with anhydrous Na₂SO₄ and concentrate it under reduced pressure to remove the solvent.[7][12]

  • The resulting product is a brown solid (0.65 g, yield: 86.3%).[7][13]

Characterization:

  • Mass Spectrum (ESI): m/z = 187.0 (M + H)⁺.[7][13]

  • ¹H NMR (300MHz, CDCl₃): δ 7.10-7.15 (t, 1H), 6.86-6.89 (d, 1H), 6.80 (d, 1H), 6.67-6.71 (m, 1H), 4.35-4.36 (d, 2H), 3.80-3.94 (broad peak, 1H).[7][13]

Applications in Research and Drug Development

This compound is a versatile building block with applications across several scientific disciplines.[1]

  • Organic Synthesis: It serves as a crucial intermediate for synthesizing more complex molecules, including furan-based heterocycles.[1][7][12][13]

  • Drug Development: The compound is explored for its potential in designing molecules with specific biological activities.[1] It is used in the preparation of analogues for σ2 receptors, such as tetrahydroisoquinolinyl triazole carboxamides and triazole-substituted benzamides.[7][12][13]

  • Medicinal Chemistry: Research has shown that this compound possesses antimicrobial properties, with effectiveness against bacterial strains like E. coli and S. aureus.[1] It has also been investigated for its cytotoxic properties against cancer cell lines, indicating potential anticancer applications.[1]

  • Biochemical Assays: It can be used as a probe in the study of enzyme mechanisms.[1]

  • Polymer and Materials Science: This compound is used in the production of specialty chemicals and materials.[1]

The high reactivity of the bromomethyl group is central to these applications, allowing for its incorporation into larger, more complex structures.

G A This compound C Substituted Product A->C Reacts via Nucleophilic Substitution B Nucleophile (e.g., R-OH, R-NH₂, R-SH) B->C D Bromide Ion (Br⁻) C->D Byproduct

Caption: General reactivity of this compound.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[14] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[9]

References

An In-depth Technical Guide to 3-(Bromomethyl)phenol (CAS: 74597-04-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Bromomethyl)phenol (CAS number: 74597-04-9), a versatile organic compound with significant applications in medicinal chemistry and organic synthesis. This document consolidates its chemical and physical properties, safety and handling information, detailed synthesis protocols, and known biological activities. Particular emphasis is placed on its role as a key intermediate in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a substituted aromatic compound characterized by a phenol ring with a bromomethyl group at the meta position.[1] Its high reactivity, attributed to the labile bromine atom, makes it a valuable reagent for introducing the 3-hydroxybenzyl moiety into various molecular scaffolds.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 74597-04-9[1][2][3][4][5][6][7][8][9][10][11][12][13]
Molecular Formula C₇H₇BrO[1][3][4][5][6][7][8][9][10][11][12][13]
Molecular Weight 187.03 g/mol [3][4][5][6][7][8][9][10][11][12]
Appearance White to off-white or colorless solid[1][3][5]
Boiling Point 272 °C[3][4]
Density 1.593 g/cm³[3][4]
Flash Point 118 °C[3][4]
pKa 9.55 ± 0.10 (Predicted)[3]
Solubility Soluble in organic solvents like ethanol and acetone; limited solubility in water.[1]
Melting Point Not available[3]

Table 2: Spectroscopic Data for this compound

SpectrumDataReference(s)
¹H NMR (300MHz, CDCl₃) δ 7.10-7.15 (t, 1H), 6.86-6.89 (d, 1H), 6.80 (d, 1H), 6.67-6.71 (m, 1H), 4.35-4.36 (d, 2H), 3.80-3.94 (broad peak, 1H)[3]
Mass Spectrum (ESI, 120 eV) m/z = 187.0 (M + H)⁺[3]
¹³C NMR Data not available
Infrared (IR) Data not available

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Table 3: Safety Information for this compound

Hazard InformationDetailsReference(s)
Hazard Class 6.1[3][4][5]
Packing Group II[3][4][5]
RIDADR 2810[3][4]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[14]
Storage Inert atmosphere, store in freezer under -20°C[3][4]

Handling Precautions: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of exposure, follow standard first-aid procedures and seek medical attention.[15]

Synthesis and Reactivity

The high reactivity of the bromomethyl group allows this compound to readily participate in nucleophilic substitution reactions, making it a versatile building block in organic synthesis.[2]

Experimental Protocol: Synthesis from 3-Hydroxybenzyl alcohol

This protocol describes the synthesis of this compound from 3-hydroxybenzyl alcohol using phosphorus tribromide.[3]

Materials:

  • 3-Hydroxybenzyl alcohol (0.5 g, 4.03 mmol)

  • Phosphorus tribromide (1.6 g, 0.56 mL, 6.04 mmol)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 50 mL round bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Charge a 50 mL round bottom flask with 15 mL of dichloromethane and a magnetic stir bar.

  • Add 3-hydroxybenzyl alcohol (0.5 g, 4.03 mmol) to the stirred solvent.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Add phosphorus tribromide (1.6 g, 0.56 mL, 6.04 mmol) dropwise to the cooled mixture.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Upon completion of the reaction (monitored by TLC), dilute the mixture with 25 mL of dichloromethane.

  • Transfer the mixture to a separatory funnel and wash the organic layer with 20 mL of water.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the dried organic layer under reduced pressure using a rotary evaporator to yield the product as a brown solid (0.65 g, 86.3% yield).[3]

Characterization:

  • Mass Spectrum (ESI, 120 eV): m/z = 187.0 (M + H)⁺[3]

  • ¹H NMR (300MHz, CDCl₃): δ 7.10-7.15 (t, 1H), 6.86-6.89 (d, 1H), 6.80 (d, 1H), 6.67-6.71 (m, 1H), 4.35-4.36 (d, 2H), 3.80-3.94 (broad peak, 1H)[3]

Alternative Synthesis: Bromination of m-Cresol

An alternative approach involves the electrophilic aromatic substitution of m-cresol (3-methylphenol). This method selectively targets the methyl group for bromination.[2]

Reagents and Conditions:

  • Catalyst: Iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃)

  • Brominating Agent: Bromine (Br₂)

  • Solvent: Dichloromethane (DCM) or carbon tetrachloride (CCl₄)

  • Temperature: 0–25°C (controlled to minimize polybromination)[2]

Synthesis_from_m_Cresol m-Cresol m-Cresol This compound This compound m-Cresol->this compound  Br₂, FeBr₃  DCM, 0-25°C

Caption: Synthesis of this compound from m-cresol.

Applications in Drug Development and Research

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules and pharmaceutical compounds.[4][5]

Synthesis of Furan-Based Heterocycles

It is utilized as a reagent in the synthesis of furan-based heterocycles, which are important scaffolds in many biologically active compounds.[3]

Preparation of σ2 Receptor Ligands

The compound is also used in the preparation of tetrahydroisoquinolinyl triazole carboxamide and triazole-substituted benzamide analogues, which function as ligands for the σ2 receptor. The σ2 receptor is implicated in various physiological and pathological processes, making its ligands potential therapeutic agents.[3][4]

Suzuki-Miyaura Coupling Reactions

The bromomethyl group can be transformed into other functional groups, or the entire molecule can be used in cross-coupling reactions like the Suzuki-Miyaura coupling to form more complex structures.[2][3]

Suzuki_Miyaura_Coupling cluster_cat Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative_Addition Pd(0)->Oxidative_Addition R¹-X Transmetalation Transmetalation Oxidative_Addition->Transmetalation  R¹-Pd(II)-X Reductive_Elimination Reductive_Elimination Transmetalation->Reductive_Elimination R²-B(OR)₂ Base Reductive_Elimination->Pd(0)  R¹-R² Coupled_Product Coupled_Product Reductive_Elimination->Coupled_Product This compound This compound This compound->Oxidative_Addition Arylboronic_Acid Arylboronic_Acid Arylboronic_Acid->Transmetalation

Caption: Generalized Suzuki-Miyaura coupling reaction workflow.

Biological Activity

This compound has demonstrated a range of biological activities, primarily attributed to its reactive nature.[2]

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties, showing effectiveness against bacterial strains such as E. coli and S. aureus.[2] The proposed mechanism involves the disruption of bacterial cell membranes or interference with essential metabolic pathways.[2]

Cytotoxicity and Anticancer Potential

The compound has been investigated for its cytotoxic effects against various cancer cell lines.

Table 4: Cytotoxicity Data for this compound

Cell LineAssayIC₅₀ ValueReference(s)
MCF-7 (Breast Cancer) Not specified~30 µM[2]

Preliminary studies suggest that its cytotoxic mechanism may involve the induction of apoptosis in cancer cells.[2] The exact signaling pathways through which it exerts these effects are an area of ongoing research.

Generalized Mechanism of Action of Phenolic Compounds

Phenolic compounds, in general, are known to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the generation of reactive oxygen species (ROS), leading to oxidative stress, disruption of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.[16][17]

Apoptosis_Pathway Phenolic_Compound This compound (or derivative) ROS Reactive Oxygen Species (ROS) Phenolic_Compound->ROS Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Generalized apoptosis induction by phenolic compounds.

Conclusion

This compound is a valuable and reactive intermediate with significant potential in organic synthesis and drug discovery. Its utility in constructing complex molecules, particularly those with therapeutic relevance, is well-documented. While its biological activities are promising, further research is warranted to fully elucidate its mechanisms of action and to explore its full therapeutic potential. Researchers and drug development professionals should consider this compound as a key building block in the design and synthesis of novel chemical entities.

References

An In-depth Technical Guide to the NMR Spectral Analysis of 3-(Bromomethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for 3-(Bromomethyl)phenol, tailored for researchers, scientists, and professionals in drug development. The document outlines the quantitative NMR data, detailed experimental protocols for data acquisition, and a visual representation of the analytical workflow.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The ¹H NMR data is based on experimental findings, while the ¹³C NMR data is predicted due to the limited availability of experimental spectra in public databases. For comparative purposes, experimental ¹³C NMR data for the related compound, 3-methylphenol, is also provided.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.10-7.15t1HAr-H
6.86-6.89d1HAr-H
6.80d1HAr-H
6.67-6.71m1HAr-H
4.35-4.36d2H-CH₂Br
3.80-3.94broad peak1H-OH

Solvent: CDCl₃, Spectrometer Frequency: 300 MHz

Table 2: Predicted ¹³C NMR Spectral Data for this compound and Experimental Data for 3-Methylphenol

Carbon AtomPredicted ¹³C Chemical Shift (δ) ppm for this compoundExperimental ¹³C Chemical Shift (δ) ppm for 3-Methylphenol[1]
C-OH155.8154.3
C-CH₂Br / C-CH₃33.520.9
Aromatic C140.5139.2
Aromatic CH130.2129.5
Aromatic CH122.1122.6
Aromatic CH115.9115.3
Aromatic CH114.8112.4

Note: The predicted ¹³C NMR data for this compound is generated based on standard NMR prediction algorithms and should be used as an estimation. The experimental data for 3-methylphenol is provided for comparison of the aromatic region.

Experimental Protocols

The following protocols describe the standardized methodology for acquiring the NMR spectra of this compound.

1. Sample Preparation

A standardized protocol is essential for obtaining reproducible NMR data.[1]

  • Sample Weighing: Accurately weigh 5-10 mg of solid this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to a final concentration of 0.03-0.05% (v/v) to provide a reference signal at δ 0.00 ppm.

  • Transfer: Transfer the resulting solution to a clean, dry 5 mm NMR tube, ensuring a sample height of at least 4 cm.

  • Capping: Securely cap the NMR tube.

2. Data Acquisition

  • Spectrometer Setup: Insert the sample into a 300 MHz (or higher) NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters. Typically, 16-64 scans are sufficient for a well-resolved spectrum of a moderately concentrated sample.[1]

  • ¹³C NMR Acquisition: For the ¹³C NMR spectrum, a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

NMR_Analysis_Workflow cluster_0 cluster_1 cluster_2 A Sample Preparation B Weigh 5-10 mg of This compound A->B C Dissolve in ~0.7 mL CDCl3 with TMS standard B->C D Transfer to 5 mm NMR Tube C->D E NMR Data Acquisition F Insert sample into NMR Spectrometer E->F G Lock and Shim F->G H Acquire 1H and 13C NMR Spectra G->H I Data Processing and Analysis J Fourier Transform, Phase and Baseline Correction I->J K Chemical Shift Referencing (TMS at 0.00 ppm) J->K L Integration and Multiplicity Analysis (1H) K->L M Structural Elucidation L->M

References

The Dual Reactivity of 3-(Bromomethyl)phenol in Nucleophilic Substitution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(Bromomethyl)phenol is a versatile bifunctional molecule of significant interest in organic synthesis and drug discovery. Its reactivity is characterized by the benzylic bromide moiety, which allows it to readily participate in nucleophilic substitution reactions. This guide provides an in-depth analysis of the mechanistic dichotomy of these reactions, oscillating between SN1 and SN2 pathways, dictated by specific reaction conditions. Furthermore, this document details experimental protocols for key transformations and explores the modulation of critical signaling pathways by derivatives of this compound, particularly through their interaction with the σ2 receptor, offering insights for therapeutic development.

Core Mechanism of Action in Nucleophilic Substitution

The reactivity of this compound in nucleophilic substitution is primarily attributed to its nature as a benzylic halide. This structural feature permits two competing reaction mechanisms: unimolecular nucleophilic substitution (SN1) and bimolecular nucleophilic substitution (SN2).[1]

SN1 Mechanism: This two-step pathway is favored under conditions that promote the formation of a carbocation intermediate. The benzylic carbocation formed from this compound is stabilized by resonance, with the positive charge delocalized across the benzene ring.[1][2] This inherent stability makes the SN1 pathway a viable route, particularly with weak nucleophiles in polar protic solvents.

SN2 Mechanism: As a primary benzylic halide, this compound is also susceptible to a concerted, one-step SN2 mechanism.[2] This pathway is favored by strong nucleophiles and polar aprotic solvents, which solvate the cation but leave the nucleophile relatively free to attack the electrophilic carbon. The reaction proceeds via a backside attack, leading to an inversion of stereochemistry if the carbon were chiral.

The choice between the SN1 and SN2 pathway is a critical consideration in the synthesis of this compound derivatives and can be influenced by the nucleophile's strength, solvent polarity, and reaction temperature.

Quantitative Data on Nucleophilic Substitution Reactions

NucleophileReagent ExampleProduct TypeTypical Yield (%)Reaction TypeReference
AlkoxideSodium EthoxideEther50-95SN2 (Williamson)[3]
PhenoxideSodium PhenoxideDiaryl Ether50-95SN2 (Williamson)[4]
AzideSodium AzideAzideHighSN2N/A
AmineBenzylamineSecondary AmineGood to ExcellentSN2[5]
ThiolateSodium ThiophenoxideThioetherHighSN2[6]

Yields are generalized and can vary significantly based on specific reaction conditions.

Detailed Experimental Protocols

The following are detailed methodologies for key nucleophilic substitution reactions involving benzylic bromides, which are directly applicable to this compound.

Synthesis of 3-(Azidomethyl)phenol (Azide Substitution)

Objective: To replace the bromine atom with an azide group via an SN2 reaction.

Materials:

  • This compound

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

  • Add sodium azide (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography if necessary.

Synthesis of a 3-(Aryloxymethyl)phenol Derivative (Williamson Ether Synthesis)

Objective: To form an ether linkage by reacting this compound with another phenol.

Materials:

  • This compound

  • A substituted phenol (e.g., p-cresol)

  • Potassium carbonate (K2CO3)

  • Acetone or DMF

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of the substituted phenol (1.1 eq) in acetone or DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in the same solvent.

  • Heat the reaction mixture to reflux and stir for 4-8 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.[7]

Synthesis of a 3-(Dialkylaminomethyl)phenol Derivative (Amine Alkylation)

Objective: To form a tertiary amine by reacting this compound with a secondary amine.

Materials:

  • This compound

  • A secondary amine (e.g., piperidine)

  • Potassium carbonate (K2CO3) or another suitable base

  • Acetonitrile or DMF

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a sealed tube, dissolve this compound (1.0 eq) in acetonitrile.

  • Add the secondary amine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the mixture to 60-80 °C for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter off the base.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify by column chromatography as needed.

Biological Activity and Signaling Pathways

Derivatives of this compound are of significant interest in drug development due to their ability to modulate key biological pathways. A prominent target for these derivatives is the σ2 receptor (TMEM97), which is overexpressed in various cancer cells.[8]

The σ2 Receptor Signaling Pathway

The σ2 receptor is a transmembrane protein that plays a role in cell proliferation, apoptosis, and neuronal signaling.[8][9] Ligands derived from this compound can act as agonists or antagonists of this receptor, leading to distinct cellular outcomes.

  • Agonist Activity: σ2 receptor agonists have been shown to induce apoptosis in tumor cells, often mediated by caspase-3 activation.[8] They can also modulate intracellular calcium levels and interact with other signaling proteins like EGFR, leading to downstream effects on pathways such as the PKC and Raf kinase pathways, which are involved in cell proliferation.[8]

  • Neuronal Signaling: In the central nervous system, σ2 receptor ligands can modulate the firing of neurons by regulating calcium and potassium channels. They also influence the release of neurotransmitters such as dopamine, serotonin, and glutamate.[8]

sigma2_pathway Ligand This compound Derivative Sigma2R σ2 Receptor (TMEM97) Ligand->Sigma2R Binds to Ca_channel Ca²⁺ Channels Sigma2R->Ca_channel Modulates K_channel K⁺ Channels Sigma2R->K_channel Modulates Neurotransmitter Neurotransmitter Release Sigma2R->Neurotransmitter Influences EGFR EGFR Sigma2R->EGFR Interacts with Caspase3 Caspase-3 Sigma2R->Caspase3 Activates Ca_ion Intracellular Ca²⁺ Ca_channel->Ca_ion Regulates PKC_Raf PKC / Raf EGFR->PKC_Raf Activates Proliferation Cell Proliferation PKC_Raf->Proliferation Promotes Apoptosis Apoptosis Caspase3->Apoptosis Induces

σ2 Receptor Signaling Cascade
General Phenolic Compound Effects on MAPK and NF-κB Pathways

Phenolic compounds, as a broad class, are known to modulate inflammatory and stress-response pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades. While direct studies on this compound derivatives are limited, it is plausible that they share these general properties.

MAPK Pathway: This pathway is a key regulator of cellular processes such as proliferation, differentiation, and apoptosis.[9][10] Phenolic compounds can influence the phosphorylation state of various kinases within this cascade (e.g., ERK, JNK, p38), thereby affecting downstream gene expression.

mapk_pathway Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) Receptor Receptor Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Phenol Phenolic Compound Phenol->Raf Modulates Phenol->MEK Modulates Phenol->ERK Modulates nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB_p P-IκB (Degradation) IkB->IkB_p Transcription Inflammatory Gene Transcription NFkB->Transcription Translocates to Nucleus Phenol Phenolic Compound Phenol->IKK Inhibits Cytoplasm Cytoplasm Nucleus Nucleus

References

A Technical Guide to the Solubility of 3-(Bromomethyl)phenol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-(Bromomethyl)phenol, a versatile reagent used in the synthesis of various compounds, including furan-based heterocycles and analogues for σ2 receptors.[1][2] Understanding the solubility of this compound is critical for its application in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[3]

Physicochemical Properties of this compound

This compound, with the CAS number 74597-04-9, is an organic compound featuring a phenol ring substituted with a bromomethyl group at the meta-position.[2][4] This bifunctional nature, with both a nucleophilic hydroxyl group and an electrophilic bromomethyl moiety, makes it a valuable precursor for specialized chemical synthesis.[5] Its key physical and chemical properties are summarized in the table below.

PropertyValueReferences
CAS Number 74597-04-9[1][3][4][6][7]
Molecular Formula C₇H₇BrO[1][3][4][6][8][]
Molecular Weight 187.03 g/mol [1][3][]
Appearance White to off-white or colorless to pale yellow solid[1][3][4][6]
Boiling Point ~272°C at 760 mmHg[1][3][8]
Density ~1.6 g/cm³[1][3][8]
Flash Point ~118°C[1][3]
pKa 9.55 ± 0.10 (Predicted)[1]

Solubility Profile

While specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of organic solvents is not extensively documented in publicly available literature, its qualitative solubility can be inferred from its structure and general chemical principles. The presence of a polar hydroxyl group and a larger, more nonpolar brominated aromatic structure suggests miscibility in polar organic solvents and limited solubility in water.

SolventQualitative SolubilityRationale
Water Limited / InsolubleThe hydrophobic nature of the bromomethyl group and the benzene ring outweighs the hydrophilic contribution of the single hydroxyl group.[4]
Ethanol SolubleAs a polar protic solvent, ethanol can engage in hydrogen bonding with the phenolic hydroxyl group, facilitating dissolution.[4]
Acetone SolubleThis polar aprotic solvent can effectively solvate the polar functional groups of the molecule.[4]
Dichloromethane SolubleUsed as a solvent in its synthesis, indicating its suitability for dissolving the compound.[1]
Diethyl Ether Likely SolubleThe "like dissolves like" principle suggests that this moderately polar solvent should dissolve the compound.
Hexane Likely InsolubleAs a nonpolar solvent, hexane is unlikely to effectively solvate the polar phenol group.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound. This method is based on standard laboratory techniques for solubility assessment.[10][11][12]

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, acetone, hexane)

  • Small test tubes

  • Vortex mixer or spatula for stirring

  • Graduated pipettes or measuring cylinders

  • Analytical balance

Procedure:

  • Preparation: Accurately weigh a specific amount of this compound (e.g., 25 mg) and place it into a small, dry test tube.[10]

  • Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.75 mL) to the test tube in small portions.[10]

  • Mixing: After each addition of the solvent, vigorously shake or stir the mixture for a consistent period (e.g., 60 seconds) to facilitate dissolution.[10][12] Observe the mixture closely.

  • Observation:

    • Soluble: The compound is considered soluble if the entire solid dissolves completely, resulting in a clear solution.[12]

    • Partially Soluble: If some, but not all, of the solid dissolves, it is noted as partially soluble.

    • Insoluble: If the solid does not appear to dissolve at all, it is deemed insoluble.[12]

  • pH Test (for aqueous solutions): If the compound dissolves in water, test the resulting solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[11][13] A phenolic compound is expected to be weakly acidic.

  • Acid/Base Solubility (for water-insoluble compounds): For compounds insoluble in water, subsequent tests can be performed with 5% NaOH and 5% HCl to identify acidic or basic functional groups.[10][11][13] Solubility in 5% NaOH would confirm the presence of an acidic group like a phenol.[13]

  • Recording Data: Record all observations systematically for each solvent tested. For semi-quantitative analysis, one can continue adding known volumes of the solvent until the solute completely dissolves, allowing for a calculation of approximate solubility.

Safety Precaution: When handling this compound, appropriate safety measures should be taken, as brominated compounds can be hazardous.[4] Work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves and safety glasses.

Visualized Experimental Workflow

The logical flow for determining the solubility class of an unknown organic compound, such as this compound, can be visualized as follows.

G Solubility Determination Workflow start Start with Unknown Compound add_water Test Solubility in Water start->add_water water_soluble Water Soluble? add_water->water_soluble test_ph Test with pH Paper water_soluble->test_ph Yes water_insoluble Water Insoluble water_soluble->water_insoluble No acidic Acidic (Class Sa) test_ph->acidic pH < 5 basic Basic (Class Sb) test_ph->basic pH > 8 neutral_s Neutral (Class Sg) test_ph->neutral_s Neutral add_naoh Test Solubility in 5% NaOH water_insoluble->add_naoh naoh_soluble NaOH Soluble? add_naoh->naoh_soluble weak_acid Weak Acid (Phenol) (Class Aw) naoh_soluble->weak_acid Yes add_hcl Test Solubility in 5% HCl naoh_soluble->add_hcl No hcl_soluble HCl Soluble? add_hcl->hcl_soluble base Base (Amine) (Class B) hcl_soluble->base Yes neutral_inert Neutral/Inert Compound (Class N/I) hcl_soluble->neutral_inert No

Caption: Workflow for organic compound solubility classification.

Applications in Drug Development and Synthesis

Phenolic compounds are a recurring and important structural motif in pharmaceuticals.[14] this compound serves as a critical intermediate in the synthesis of more complex molecules.[2] Its high reactivity, due to the presence of the bromine atom, allows it to readily undergo nucleophilic substitution reactions.[2] This property is exploited in medicinal chemistry to build diverse molecular scaffolds for compounds being investigated for antimicrobial and cytotoxic properties.[2] A clear understanding of its solubility is paramount for designing reaction conditions, purification processes (like crystallization and chromatography), and formulation strategies in drug discovery and development.[12]

References

Navigating the Synthesis and Safety of 3-(Bromomethyl)phenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)phenol is a valuable reagent in organic synthesis, serving as a key intermediate in the preparation of a variety of compounds, including furan-based heterocycles and ligands for the σ2 receptor, which show potential in the development of novel therapeutics.[1] Its utility stems from the reactive bromomethyl group, which readily participates in nucleophilic substitution reactions.[2] However, the same reactivity that makes it a versatile synthetic building block also necessitates careful consideration of its health and safety implications. This technical guide provides a comprehensive overview of the known health and safety precautions for this compound, with a focus on providing researchers, scientists, and drug development professionals with the information needed to handle this compound safely.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling.

PropertyValueReference
CAS Number 74597-04-9[3]
Molecular Formula C₇H₇BrO[3]
Molecular Weight 187.03 g/mol [3]
Appearance White to off-white solid[4]
Boiling Point 272 °C[4]
Flash Point 118 °C[4]
Density 1.593 g/cm³[4]
pKa 9.55 ± 0.10 (Predicted)[4]
Solubility Soluble in organic solvents like ethanol and acetone; limited solubility in water.[5]

Toxicological Data

ParameterValueSpeciesRouteReference
LD50 (Oral) for 2,4-Dibromophenol 2.17 mg/L (EC50)Daphnia magna-[6]
LD50 (Oral) for 2,4,6-Tribromophenol 1.57 mg/L (EC50)Daphnia magna-[6]
LD50 (Oral) for Phenol 317 mg/kgRatOral[7]
LD50 (Dermal) for Phenol 630 mg/kgRabbitDermal[7]

Note: The provided EC50 values for brominated phenols in Daphnia magna indicate high aquatic toxicity. The LD50 values for phenol suggest significant mammalian toxicity. Given its structure, this compound should be considered harmful if swallowed, in contact with skin, or inhaled.

Hazard Identification and GHS Classification

Based on available safety data sheets for this compound and similar compounds, the following GHS hazard classifications are expected:

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[8]

  • Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.[8]

  • Serious Eye Damage/Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[8]

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory system , H335: May cause respiratory irritation.[2]

Experimental Protocols

Safe Handling Protocol

Objective: To provide a step-by-step procedure for the safe handling of this compound in a laboratory setting.

Materials:

  • This compound (solid)

  • Chemical fume hood

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Appropriate glassware

  • Solvent (e.g., dichloromethane, ethanol, acetone)

  • Personal Protective Equipment (PPE):

    • Chemical safety goggles

    • Face shield

    • Chemical-resistant gloves (Viton®, neoprene, or natural rubber recommended)[9]

    • Lab coat

    • Closed-toe shoes

Procedure:

  • Preparation: Before handling, ensure that the chemical fume hood is certified and functioning correctly. Have all necessary materials and equipment within the fume hood to minimize movement of the compound in the open lab.

  • Personal Protective Equipment: Don all required PPE before entering the designated handling area.

  • Weighing:

    • Perform all weighing operations within the fume hood.

    • Use a dedicated spatula and weighing paper/boat.

    • Handle the solid compound gently to avoid generating dust.

  • Dissolving:

    • If dissolving the compound, add the solvent to the glassware first, and then slowly add the weighed this compound.

    • Keep the container covered as much as possible during the process.

  • Reactions:

    • Set up all reactions involving this compound in the fume hood.

    • Ensure that the reaction vessel is properly secured and that any potential for splashes or aerosol generation is minimized.

  • Post-Handling:

    • Decontaminate all glassware and equipment that has come into contact with this compound. A thorough rinse with a suitable solvent, followed by washing with soap and water, is recommended.[9]

    • Wipe down the work surface in the fume hood with a suitable solvent and then with a soap and water solution.

    • Dispose of all contaminated waste (weighing paper, gloves, etc.) in a designated hazardous waste container.

  • Hand Washing: Immediately after removing gloves, wash hands thoroughly with soap and water.

Spill Cleanup Protocol

Objective: To provide a safe and effective procedure for cleaning up a small spill of this compound. For large spills, evacuate the area and contact emergency services.

Materials:

  • Spill kit containing:

    • Absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)

    • Sodium thiosulfate (for neutralization)[10]

    • Two pairs of chemical-resistant gloves

    • Chemical safety goggles and face shield

    • Disposable scoop or brush and dustpan

    • Heavy-duty plastic bags for waste disposal

    • "Hazardous Waste" labels

Procedure:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or if there is a risk of significant airborne dust, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Put on two pairs of chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Contain the Spill: If the spill is a solid, carefully cover it with a layer of absorbent material to prevent dust from becoming airborne.

  • Neutralize (Optional but Recommended): For small spills, it is recommended to treat the area with sodium thiosulfate before absorption to neutralize the reactive bromine.[10]

  • Absorb:

    • Gently sweep the absorbent material and the spilled compound into a dustpan.

    • Avoid creating dust.

  • Collect Waste: Place the collected material into a heavy-duty plastic bag.

  • Decontaminate the Area:

    • Wipe the spill area with a cloth or paper towels soaked in a suitable solvent (e.g., ethanol or acetone).

    • Follow with a thorough wash with soap and water.

    • Place all cleaning materials into the waste bag.

  • Dispose of Waste: Seal the plastic bag, label it as "Hazardous Waste: this compound," and dispose of it according to institutional and local regulations.

  • Remove PPE: Remove PPE in the reverse order it was put on, being careful to avoid contaminating yourself.

  • Wash Hands: Wash hands thoroughly with soap and water.

Waste Disposal Protocol

Objective: To outline the proper procedure for the disposal of this compound and contaminated materials.

Procedure:

  • Segregation: All waste contaminated with this compound, including unused product, reaction byproducts, contaminated labware, and cleaning materials, must be segregated as hazardous waste.

  • Containerization:

    • Collect solid waste in a clearly labeled, sealed, and durable container.

    • Collect liquid waste in a compatible, sealed, and labeled container. Do not mix with incompatible waste streams.

  • Labeling: Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company. The preferred method of disposal is incineration at a licensed facility.[11]

Signaling Pathways and Biological Effects

While specific signaling pathways for this compound are not extensively documented, its cytotoxic properties suggest an ability to induce apoptosis (programmed cell death).[2] Phenolic compounds, in general, are known to induce apoptosis in cancer cells through various mechanisms.[12] The reactivity of the bromomethyl group allows it to interact with biological macromolecules, potentially disrupting cellular processes.[2] One of the proposed mechanisms of toxicity for brominated phenols is the induction of the intrinsic (mitochondrial) pathway of apoptosis.[13]

Potential Apoptosis Induction Pathway

Apoptosis_Pathway node_compound This compound node_stress Cellular Stress (e.g., Interaction with macromolecules) node_compound->node_stress node_bcl2 Modulation of Bcl-2 family proteins (e.g., ↑Bax, ↓Bcl-2) node_stress->node_bcl2 node_mito Mitochondrial Outer Membrane Permeabilization node_bcl2->node_mito node_cyto_c Cytochrome c release node_mito->node_cyto_c node_apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-caspase-9) node_cyto_c->node_apoptosome node_casp9 Caspase-9 activation node_apoptosome->node_casp9 node_casp3 Caspase-3 activation node_casp9->node_casp3 node_apoptosis Apoptosis node_casp3->node_apoptosis

Caption: A potential intrinsic apoptosis pathway induced by this compound.

Experimental Workflow for Assessing Cytotoxicity

Cytotoxicity_Workflow node_start Start: Cancer Cell Line Culture node_treatment Treat cells with varying concentrations of This compound node_start->node_treatment node_incubation Incubate for a defined period (e.g., 24, 48, 72 hours) node_treatment->node_incubation node_viability Assess Cell Viability (e.g., MTT assay) node_incubation->node_viability node_apoptosis_assay Assess Apoptosis (e.g., Annexin V/PI staining, Caspase activity assay) node_incubation->node_apoptosis_assay node_data Data Analysis: Determine IC50, Quantify apoptosis node_viability->node_data node_apoptosis_assay->node_data node_end End: Conclusion on Cytotoxicity node_data->node_end

Caption: A general experimental workflow for evaluating the cytotoxicity of this compound.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure to this compound.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[13]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the affected area with soap and water. Seek immediate medical attention.[13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[13]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

  • Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions, including carbon oxides and hydrogen bromide.[7]

  • Protective Equipment and Precautions for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.

Storage and Stability

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and flame. Store at 4°C for long-term stability.[13]

  • Incompatible Materials: Strong oxidizing agents.[13]

  • Stability: Stable under recommended storage conditions.[13]

Conclusion

This compound is a valuable synthetic intermediate that requires careful and informed handling due to its potential health hazards. This guide provides a summary of the available safety information and recommended protocols for its use in a research and development setting. While specific toxicological data for this compound is limited, the information available for related brominated phenols and phenol underscores the importance of adhering to strict safety procedures. By following the guidelines outlined in this document, researchers can minimize their risk of exposure and safely harness the synthetic utility of this compound.

References

Thermal Stability and Decomposition of 3-(Bromomethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the known properties and a scientifically guided projection of the thermal behavior of 3-(Bromomethyl)phenol. As of the latest literature review, specific experimental data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound is not publicly available. The experimental protocols and potential decomposition pathways described herein are based on established methodologies for similar organic compounds and data from analogous substituted phenols.

Introduction

This compound is a bifunctional organic compound featuring a phenol and a bromomethyl group attached to a benzene ring. This substitution pattern makes it a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals. An understanding of its thermal stability and decomposition characteristics is critical for ensuring safe handling, storage, and processing, as well as for predicting its behavior in various chemical reactions at elevated temperatures. This guide provides a summary of its known physical properties and a detailed outline of the experimental procedures used to evaluate thermal stability, alongside a discussion of its likely decomposition pathways based on the behavior of related molecules.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for its handling and in the design of experimental procedures.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 74597-04-9[1][2]
Molecular Formula C₇H₇BrO[1][2]
Molecular Weight 187.03 g/mol [1][2]
Appearance White to off-white solid[3]
Boiling Point 272.1 ± 15.0 °C at 760 mmHg[2][4]
Density 1.6 ± 0.1 g/cm³[4]
Flash Point 118.3 ± 20.4 °C[2]
pKa 9.55 ± 0.10 (Predicted)[3]

Thermal Stability and Decomposition Analysis

The thermal stability of a compound is typically investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific data for this compound is unavailable, this section details the standard experimental protocols for these analyses and discusses the expected thermal behavior based on related compounds.

Predicted Thermal Behavior

Based on its structure, this compound is expected to be stable at ambient temperatures but will decompose at elevated temperatures. Safety data sheets indicate that thermal decomposition can lead to the release of irritating gases and vapors.[5] Hazardous combustion products are expected to include carbon oxides (CO, CO₂) and hydrogen bromide (HBr).[6][7]

The presence of the bromomethyl group may lead to dehydrobromination and subsequent polymerization or rearrangement reactions at higher temperatures. The phenolic hydroxyl group can also influence the decomposition pathway.

Placeholder for Quantitative Thermal Analysis Data

The following tables are provided as templates for the presentation of quantitative data that would be obtained from TGA and DSC experiments.

Table 2: Illustrative TGA Data for a Substituted Phenol

ParameterValue
Onset Decomposition Temperature (T_onset) Data not available
Temperature at 5% Mass Loss (T₅%) Data not available
Temperature at 10% Mass Loss (T₁₀%) Data not available
Temperature at Maximum Decomposition Rate (T_max) Data not available
Residual Mass at 800 °C Data not available
Atmosphere e.g., Nitrogen, Air
Heating Rate e.g., 10 °C/min

Table 3: Illustrative DSC Data for a Substituted Phenol

ParameterValue
Melting Point (T_m) Data not available
Enthalpy of Fusion (ΔH_f) Data not available
Decomposition Exotherm Peak Temperature Data not available
Enthalpy of Decomposition (ΔH_d) Data not available
Atmosphere e.g., Nitrogen, Air
Heating Rate e.g., 10 °C/min

Experimental Protocols

The following are detailed methodologies for the thermal analysis of a solid organic compound like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring mass loss as a function of temperature.

Instrumentation: A standard thermogravimetric analyzer.[8][9]

Methodology:

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a ceramic or platinum TGA pan.

  • Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a constant flow rate (e.g., 20-50 mL/min).

  • Thermal Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Collection: The mass of the sample is continuously monitored and recorded as a function of temperature and time.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key parameters such as the onset temperature of decomposition and the percentage of mass loss at different stages. The first derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[8]

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the compound as a function of temperature.

Instrumentation: A differential scanning calorimeter.[9][10]

Methodology:

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum or copper DSC pan, which is then hermetically sealed.

  • Instrument Setup: An empty, sealed pan is used as a reference. The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating ramp (e.g., 10 °C/min) over a desired temperature range.

  • Data Collection: The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.

  • Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition), and to quantify the enthalpy changes associated with these transitions.[10]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_results Results Sample This compound Sample Weighing Accurate Weighing (5-10 mg for TGA, 2-5 mg for DSC) Sample->Weighing Pan Loading into TGA/DSC Pan Weighing->Pan TGA TGA Instrument Pan->TGA DSC DSC Instrument Pan->DSC TGA_Curve TGA Curve (Mass vs. Temp) TGA->TGA_Curve DSC_Curve DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Curve Analysis Data Analysis (T_onset, T_max, ΔH, etc.) TGA_Curve->Analysis DSC_Curve->Analysis Report Technical Report Analysis->Report

Caption: A generalized workflow for thermal analysis experiments.

Plausible Decomposition Pathway

The thermal decomposition of this compound is likely to proceed through a series of complex reactions. A plausible, simplified pathway based on the pyrolysis of related brominated and phenolic compounds is depicted below.[11][12]

G cluster_main Decomposition of this compound cluster_products A This compound B Initial Decomposition A->B Heat C Primary Products B->C Homolytic Cleavage / Elimination D Secondary Reactions C->D Further Fragmentation / Recombination P1 HBr C->P1 P2 Vinylphenol Isomers C->P2 E Final Products D->E Oxidation (if air is present) P3 Polymeric Residue D->P3 P5 Brominated Aromatics D->P5 P4 CO, CO₂ E->P4

Caption: A hypothesized decomposition pathway for this compound.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is currently lacking in public literature, this guide provides a framework for its evaluation. The compound's known physical properties and the general behavior of related brominated phenols suggest that it will decompose at elevated temperatures to produce hazardous substances, including hydrogen bromide and carbon oxides. The provided experimental protocols for TGA and DSC offer a standardized approach for obtaining the necessary quantitative data to ensure the safe handling and application of this important chemical intermediate. Further experimental investigation is highly recommended to fully characterize its thermal properties.

References

Reactive Sites on 3-(Bromomethyl)phenol: An In-depth Technical Guide for Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)phenol is a versatile bifunctional aromatic compound of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates three distinct reactive sites: a phenolic hydroxyl group, a benzylic bromide, and an activated aromatic ring. This trifecta of reactivity allows for a wide array of chemical transformations, making it a valuable building block for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the reactivity at each of these sites, supported by experimental data, detailed protocols, and visual representations of reaction pathways.

Core Reactive Sites of this compound

The reactivity of this compound can be categorized based on its three primary functional regions:

  • The Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be readily removed by a base to form a phenoxide ion. This potent nucleophile can then participate in a variety of reactions, most notably O-alkylation and O-acylation.

  • The Benzylic Bromide: The bromomethyl group is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack. This site readily undergoes SN2 reactions with a wide range of nucleophiles.

  • The Aromatic Ring: The hydroxyl group is a strong activating, ortho, para-directing group for electrophilic aromatic substitution. This allows for the introduction of additional substituents onto the benzene ring.

The interplay and selective manipulation of these three sites are key to the utility of this compound in multistep syntheses.

Reactions at the Phenolic Hydroxyl Group: O-Alkylation

The most common reaction involving the phenolic hydroxyl group is the Williamson ether synthesis, where the corresponding phenoxide reacts with an electrophile, typically an alkyl halide, to form an ether.

Quantitative Data for O-Alkylation Reactions
Alkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Methyl IodideK₂CO₃AcetoneReflux6>95
Ethyl BromideK₂CO₃DMF80492
Benzyl BromideCs₂CO₃Acetonitrile80398
Propargyl BromideK₂CO₃DMF60585
Allyl BromideNaOHWater/Toluene (PTC)90290

Note: The data presented is a compilation from typical Williamson ether synthesis reactions and may require optimization for this compound specifically.

Experimental Protocol: General Procedure for O-Alkylation (Williamson Ether Synthesis)
  • Deprotonation: To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, acetone, or acetonitrile, 10 mL/mmol of phenol) is added a base (e.g., K₂CO₃, Cs₂CO₃, or NaH, 1.5-2.0 eq.).

  • Reaction with Electrophile: The mixture is stirred at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide. The alkylating agent (1.1 eq.) is then added dropwise to the suspension.

  • Heating and Monitoring: The reaction mixture is heated to the desired temperature (typically 60-100 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or recrystallization to afford the desired ether.[1]

O_Alkylation phenol This compound phenoxide Phenoxide Intermediate phenol->phenoxide Deprotonation product 3-(Alkoxymethyl)phenol Derivative phenoxide->product SN2 Attack alkyl_halide R-X (Alkyl Halide) base Base (e.g., K₂CO₃)

O-Alkylation via Williamson Ether Synthesis

Reactions at the Benzylic Bromide: Nucleophilic Substitution

The benzylic bromide of this compound is highly reactive towards a variety of nucleophiles, enabling the introduction of diverse functional groups at the benzylic position. This reactivity is primarily governed by the SN2 mechanism.[2]

Quantitative Data for Nucleophilic Substitution at the Benzylic Position
NucleophileReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
AzideSodium AzideDMF602>95
CyanideSodium CyanideDMSO80490
DiethylamineDiethylamineTHFReflux688
PiperidinePiperidineEthanolReflux592
AcetateSodium AcetateAcetic Acid100385
ThiophenolThiophenol, K₂CO₃AcetoneReflux494

Note: This data is representative of typical SN2 reactions with benzylic bromides and may require optimization for this compound.

Experimental Protocol: General Procedure for Nucleophilic Substitution
  • Reaction Setup: A solution of this compound (1.0 eq.) is prepared in a suitable solvent (e.g., DMF, DMSO, THF, or ethanol, 10-20 mL/mmol).

  • Addition of Nucleophile: The nucleophile (1.1-1.5 eq.) is added to the solution. If the nucleophile is a salt (e.g., NaN₃, NaCN), it is added directly. If it is a neutral amine or thiol, a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 1.5 eq.) may be required to neutralize the HBr formed.

  • Reaction Conditions: The reaction mixture is stirred at a suitable temperature (ranging from room temperature to reflux) until TLC analysis indicates the consumption of the starting material.

  • Work-up: The reaction mixture is cooled and the solvent is removed in vacuo. The residue is taken up in an organic solvent and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography or recrystallization.

Benzylic_Substitution start This compound product 3-(Nucleophilomethyl)phenol Derivative start->product SN2 Reaction nucleophile Nu⁻ (Nucleophile)

Nucleophilic Substitution at the Benzylic Carbon

Reactions on the Aromatic Ring: Electrophilic Aromatic Substitution

The hydroxyl group strongly activates the aromatic ring, making it highly susceptible to electrophilic attack at the ortho and para positions (positions 2, 4, and 6). Due to the presence of the bromomethyl group at position 3, the directing effects of the two substituents must be considered. The hydroxyl group is a much stronger activating group than the weakly deactivating bromomethyl group, thus electrophilic substitution is expected to occur predominantly at the positions ortho and para to the hydroxyl group.

Regioselectivity in Electrophilic Aromatic Substitution
  • Position 2: ortho to -OH, meta to -CH₂Br (moderately favored)

  • Position 4: para to -OH, meta to -CH₂Br (sterically less hindered, often favored)

  • Position 6: ortho to -OH, ortho to -CH₂Br (sterically hindered, less favored)

Quantitative Data for Electrophilic Aromatic Substitution
ReactionReagent(s)SolventTemperature (°C)Major Product(s)Yield (%)
BrominationBr₂CCl₄04-Bromo-3-(bromomethyl)phenol75
Nitrationdil. HNO₃Acetic Acid20Mixture of 4-nitro and 2-nitro isomers60 (mixture)
Friedel-Crafts AcylationAcetyl Chloride, AlCl₃CS₂04-Acetyl-3-(bromomethyl)phenol55

Note: Yields and regioselectivity are highly dependent on reaction conditions and may require careful optimization.[3]

Experimental Protocol: General Procedure for Electrophilic Bromination
  • Reaction Setup: this compound (1.0 eq.) is dissolved in a non-polar solvent such as carbon tetrachloride or dichloromethane in a flask protected from light.

  • Addition of Bromine: The solution is cooled in an ice bath. A solution of bromine (1.0 eq.) in the same solvent is added dropwise with stirring.

  • Reaction and Monitoring: The reaction is allowed to proceed at low temperature, and its progress is monitored by TLC.

  • Work-up: Once the starting material is consumed, the reaction is quenched by washing with a solution of sodium thiosulfate to remove excess bromine, followed by water and brine.

  • Purification: The organic layer is dried, filtered, and concentrated. The product is then purified by column chromatography or recrystallization.[3]

EAS start This compound intermediate Arenium Ion Intermediate start->intermediate Electrophilic Attack electrophile E⁺ (Electrophile) product_ortho Ortho-substituted Product intermediate->product_ortho Deprotonation product_para Para-substituted Product intermediate->product_para Deprotonation

Electrophilic Aromatic Substitution Pathways

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The presence of three distinct reactive sites allows for a diverse range of chemical transformations. By carefully selecting reagents and reaction conditions, chemists can selectively functionalize the phenolic hydroxyl group, the benzylic position, or the aromatic ring. This guide provides a foundational understanding of the reactivity of this compound, offering researchers and drug development professionals a strategic advantage in the design and execution of complex synthetic routes. Further exploration and optimization of the presented protocols will undoubtedly continue to expand the synthetic utility of this important molecule.

References

Methodological & Application

Application Notes and Protocols: The Use of 3-(Bromomethyl)phenol in the Synthesis of Furan-Based Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)phenol is a versatile bifunctional reagent possessing a reactive benzylic bromide and a nucleophilic phenolic hydroxyl group. While not typically employed in the de novo construction of the furan ring, its electrophilic benzylic carbon makes it an excellent candidate for the derivatization and functionalization of pre-existing furan-containing scaffolds. This application note details the use of this compound in the synthesis of furan-based ethers through a Williamson ether synthesis pathway. This reaction is fundamental in medicinal chemistry for linking aromatic and heteroaromatic moieties, creating diverse molecular architectures for drug discovery and development. The resulting products, containing both furan and phenol motifs, are of significant interest as they combine two privileged structures known for a wide range of biological activities.

The primary application detailed herein is the O-alkylation of a furan-containing alcohol, specifically furan-2-ylmethanol (furfuryl alcohol), with this compound. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the alkoxide of furfuryl alcohol displaces the bromide ion to form a stable ether linkage.[1][2][3] The phenolic hydroxyl group on the this compound reactant offers a secondary site for further functionalization, enhancing its utility as a molecular building block.

Logical Reaction Pathway

The synthesis of 3-((furan-2-ylmethoxy)methyl)phenol from this compound and furan-2-ylmethanol is achieved via the Williamson ether synthesis. The process involves the deprotonation of the alcohol to form a more potent nucleophile (alkoxide), which then attacks the electrophilic benzylic carbon of this compound.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_intermediates Intermediates cluster_products Products 3_bromomethyl_phenol This compound product 3-((Furan-2-ylmethoxy)methyl)phenol 3_bromomethyl_phenol->product furfuryl_alcohol Furan-2-ylmethanol alkoxide Furan-2-ylmethoxide (Nucleophile) furfuryl_alcohol->alkoxide Deprotonation Base Base (e.g., NaH, K2CO3) Solvent Anhydrous Solvent (e.g., THF, DMF) alkoxide->product SN2 Attack salt Salt Byproduct (e.g., NaBr)

Caption: Reaction scheme for the synthesis of a furan-based ether.

Experimental Protocols

Two primary protocols are provided, accommodating different scales and base sensitivities. Protocol 1 utilizes sodium hydride, a strong base suitable for less acidic alcohols, while Protocol 2 employs potassium carbonate, a milder base often used for larger-scale reactions where handling sodium hydride may be less convenient.[4][5]

Protocol 1: O-Alkylation using Sodium Hydride (NaH)

This protocol is highly effective for achieving complete deprotonation of the alcohol, driving the reaction to completion.[6]

Materials:

  • Furan-2-ylmethanol

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.2 equivalents).

  • Add anhydrous DMF (or THF) to create a slurry (approx. 5 mL per mmol of the limiting reagent).

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve furan-2-ylmethanol (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide. Hydrogen gas evolution will be observed.

  • Cool the reaction mixture back to 0 °C.

  • Dissolve this compound (1.1 equivalents) in anhydrous DMF and add it dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[4]

  • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: O-Alkylation using Potassium Carbonate (K₂CO₃)

This protocol uses a milder, non-pyrophoric base and is often more convenient for larger-scale syntheses.[5]

Materials:

  • Furan-2-ylmethanol

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone or Acetonitrile

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add furan-2-ylmethanol (1.0 equivalent), anhydrous potassium carbonate (2.5 equivalents), and acetone or acetonitrile (10 mL per mmol of alcohol).

  • Add this compound (1.2 equivalents) to the suspension.

  • Heat the reaction mixture to reflux (for acetone) or 60-70 °C (for acetonitrile) and stir vigorously.

  • Monitor the reaction progress by TLC. Reaction times typically range from 6 to 24 hours.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Rinse the filter cake with a small amount of acetone or acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by silica gel column chromatography if necessary.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 3-((furan-2-ylmethoxy)methyl)phenol. Yields are based on typical outcomes for Williamson ether syntheses involving benzylic bromides and primary alcohols.

ParameterProtocol 1 (NaH)Protocol 2 (K₂CO₃)
Limiting Reagent Furan-2-ylmethanolFuran-2-ylmethanol
Equivalents of this compound 1.11.2
Equivalents of Base 1.2 (NaH)2.5 (K₂CO₃)
Solvent Anhydrous DMF or THFAcetone or Acetonitrile
Temperature 0 °C to Room Temp.Reflux / 60-70 °C
Typical Reaction Time 4 - 12 hours6 - 24 hours
Typical Isolated Yield 80 - 95%70 - 85%

Experimental Workflow Visualization

The general workflow for the synthesis, workup, and purification is outlined below.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis setup Reaction Setup (Inert Atmosphere) deprotonation Deprotonation of Alcohol (Base Addition) setup->deprotonation alkylation Alkylation (Add this compound) deprotonation->alkylation monitoring Monitor by TLC alkylation->monitoring quench Quench Reaction monitoring->quench extraction Liquid-Liquid Extraction quench->extraction wash Wash Organic Layer extraction->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify characterize Characterization (NMR, MS) purify->characterize

Caption: General experimental workflow for furan ether synthesis.

Conclusion

This compound serves as an effective electrophile for the synthesis of furan-containing ethers via the Williamson ether synthesis. The protocols provided offer robust and reproducible methods for researchers in drug discovery and organic synthesis. The choice between a strong base like sodium hydride and a milder base such as potassium carbonate allows for flexibility depending on the substrate's sensitivity and the desired scale of the reaction. The resulting 3-((furan-2-ylmethoxy)methyl)phenol is a valuable intermediate, possessing a free phenolic hydroxyl group that can be used for subsequent chemical transformations, thereby enabling the rapid generation of a library of complex molecules for biological screening.

References

Application of 3-(Bromomethyl)phenol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

3-(Bromomethyl)phenol is a versatile bifunctional molecule employed as a key starting material and intermediate in the synthesis of a variety of pharmaceutical compounds. Its utility stems from the presence of two reactive sites: a phenolic hydroxyl group and a benzylic bromide. The hydroxyl group can undergo O-alkylation, esterification, or etherification, while the bromomethyl group is susceptible to nucleophilic substitution reactions. This dual reactivity allows for the strategic introduction of diverse functionalities, making it a valuable building block in the construction of complex molecular architectures with therapeutic potential.

Key applications of this compound in pharmaceutical intermediate synthesis include:

  • Williamson Ether Synthesis: The phenolic hydroxyl group can be deprotonated with a mild base to form a phenoxide, which then acts as a nucleophile to displace the bromide from the bromomethyl group of another molecule or vice-versa. This reaction is fundamental in creating diaryl ether linkages, a common motif in bioactive molecules.

  • O-Alkylation and N-Alkylation Reactions: The benzylic bromide is an excellent electrophile for the alkylation of various nucleophiles, including phenols, amines, and thiols. This allows for the direct attachment of the 3-hydroxyphenylmethyl moiety to a range of substrates, facilitating the synthesis of intermediates for drugs targeting various receptors and enzymes.

  • Precursor to Carbamates: The phenolic hydroxyl group can be reacted with carbamoyl chlorides to form carbamate esters. This functionality is present in several marketed drugs, and this compound can serve as a precursor to these structures, often after modification of the bromomethyl group.

This document provides detailed protocols for key synthetic transformations involving this compound and its application in the synthesis of intermediates for prominent pharmaceuticals such as Tolterodine and Rivastigmine.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of 3-((p-tolyloxy)methyl)phenol

ParameterValueReference
ReactantsThis compound, p-CresolGeneral Protocol
BasePotassium CarbonateGeneral Protocol
SolventAcetoneGeneral Protocol
Reaction TemperatureRefluxGeneral Protocol
Reaction Time6-12 hoursGeneral Protocol
Yield85-95% (Estimated)Based on similar Williamson ether syntheses
Purity>95% (after chromatography)Expected for this reaction type

Table 2: Summary of Quantitative Data for the Synthesis of 3-((Diisopropylamino)methyl)phenol

ParameterValueReference
ReactantsThis compound, N,N-DiisopropylamineGeneral Protocol
SolventAcetonitrileGeneral Protocol
Reaction TemperatureRoom Temperature to 50°CGeneral Protocol
Reaction Time12-24 hoursGeneral Protocol
Yield70-85% (Estimated)Based on typical N-alkylation reactions
Purity>98% (after distillation)Expected for this reaction type

Table 3: Summary of Quantitative Data for the Synthesis of a Rivastigmine Intermediate Analogue

ParameterValueReference
Reactants3-(Hydroxymethyl)phenol, N-Ethyl-N-methylcarbamoyl chlorideGeneral Protocol
BasePyridineGeneral Protocol
SolventToluene
Reaction Temperature110-115°C
Reaction Time4-6 hours
Yield~70%[1]
Purity>99% (by HPLC)[1]

Experimental Protocols

Protocol 1: Synthesis of 3-((p-tolyloxy)methyl)phenol via Williamson Ether Synthesis

This protocol describes the O-alkylation of p-cresol with this compound. This reaction is a key step in the synthesis of diaryl ether structures, which are scaffolds for various pharmacologically active molecules.

Materials:

  • This compound

  • p-Cresol

  • Potassium Carbonate (anhydrous)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of p-cresol (1.0 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2.0 equivalents).

  • Add a solution of this compound (1.05 equivalents) in anhydrous acetone dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-((p-tolyloxy)methyl)phenol.

Characterization:

  • ¹H NMR: Expected signals for aromatic protons from both rings, a singlet for the benzylic methylene protons (~5.0 ppm), a singlet for the methyl group of the p-cresol moiety (~2.3 ppm), and a broad singlet for the phenolic hydroxyl group.

  • ¹³C NMR: Expected signals for the aromatic carbons, the benzylic carbon, and the methyl carbon.

  • IR (KBr, cm⁻¹): Characteristic peaks for O-H stretching (broad, ~3300-3400), C-O-C stretching (~1240), and aromatic C-H stretching.

  • Mass Spectrometry (EI): Molecular ion peak corresponding to the mass of 3-((p-tolyloxy)methyl)phenol.

Protocol 2: Synthesis of 3-((Diisopropylamino)methyl)phenol - An Intermediate for Tolterodine Analogues

This protocol details the N-alkylation of diisopropylamine with this compound, a key step in the synthesis of intermediates for muscarinic receptor antagonists like Tolterodine.

Materials:

  • This compound

  • N,N-Diisopropylamine

  • Acetonitrile

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in acetonitrile.

  • Add N,N-Diisopropylamine (2.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50°C) to increase the rate. Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield pure 3-((diisopropylamino)methyl)phenol.

Characterization:

  • ¹H NMR: Signals for the aromatic protons, a singlet for the benzylic methylene protons (~3.6 ppm), a septet for the two CH groups of the isopropyl moieties, and a doublet for the four methyl groups of the isopropyl moieties. A broad singlet for the phenolic OH is also expected.

  • ¹³C NMR: Aromatic carbon signals, a signal for the benzylic carbon, and signals for the carbons of the diisopropylamino group.

  • Mass Spectrometry (ESI+): A peak corresponding to the protonated molecular ion [M+H]⁺.

Protocol 3: Synthesis of 3-((((Ethyl)(methyl)carbamoyl)oxy)methyl)phenol - A Structural Analogue of a Rivastigmine Intermediate

This protocol outlines the synthesis of a carbamate ester from a 3-(hydroxymethyl)phenol derivative, which is analogous to the final step in the synthesis of the acetylcholinesterase inhibitor Rivastigmine.[1] this compound can be readily converted to 3-(hydroxymethyl)phenol via hydrolysis, which can then be used in this reaction.

Materials:

  • 3-(Hydroxymethyl)phenol (can be synthesized from this compound)

  • N-Ethyl-N-methylcarbamoyl chloride

  • Pyridine

  • Toluene

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-(Hydroxymethyl)phenol (1.0 equivalent) in toluene in a round-bottom flask.

  • Add pyridine (1.2 equivalents) to the solution.

  • Add N-Ethyl-N-methylcarbamoyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to 110-115°C and stir for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with toluene.

  • Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel to yield pure 3-((((ethyl)(methyl)carbamoyl)oxy)methyl)phenol.

Characterization:

  • ¹H NMR: Aromatic proton signals, a singlet for the benzylic methylene protons (~5.1 ppm), and characteristic signals for the ethyl and methyl groups of the carbamate moiety.

  • ¹³C NMR: Aromatic carbon signals, a signal for the benzylic carbon, the carbonyl carbon of the carbamate, and carbons of the N-ethyl and N-methyl groups.

  • IR (KBr, cm⁻¹): A strong absorption for the carbamate carbonyl group (~1700-1720 cm⁻¹).

  • Mass Spectrometry (ESI+): A peak corresponding to the protonated molecular ion [M+H]⁺.

Mandatory Visualization

G cluster_williamson Experimental Workflow: Williamson Ether Synthesis Reactants This compound + p-Cresol Base K2CO3 in Acetone Reactants->Base Reaction Reflux (6-12h) Base->Reaction Workup Filtration & Concentration Reaction->Workup Purification Column Chromatography Workup->Purification Product1 3-((p-tolyloxy)methyl)phenol Purification->Product1

Caption: Workflow for the Williamson ether synthesis.

G cluster_tolterodine Logical Relationship: Synthesis of a Tolterodine Intermediate Analogue BMP This compound N_Alkylation N-Alkylation BMP->N_Alkylation DIPA N,N-Diisopropylamine DIPA->N_Alkylation Intermediate 3-((Diisopropylamino)methyl)phenol N_Alkylation->Intermediate Tolterodine Tolterodine Analogues Intermediate->Tolterodine G cluster_rivastigmine Logical Relationship: Synthesis of a Rivastigmine Intermediate Analogue BMP This compound Hydrolysis Hydrolysis BMP->Hydrolysis HMP 3-(Hydroxymethyl)phenol Hydrolysis->HMP Carbamoylation Carbamoylation HMP->Carbamoylation Product3 3-((((ethyl)(methyl)carbamoyl)oxy)methyl)phenol Carbamoylation->Product3 EMCC N-Ethyl-N-methyl- carbamoyl chloride EMCC->Carbamoylation Rivastigmine Rivastigmine Analogues Product3->Rivastigmine G cluster_pathway Signaling Pathway: Acetylcholinesterase Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Rivastigmine Rivastigmine (Inhibitor) Rivastigmine->AChE Inhibition Signal Signal Transduction Postsynaptic->Signal Response Increased Cholinergic Response Signal->Response G cluster_pathway Signaling Pathway: Muscarinic Receptor Antagonism ACh Acetylcholine (ACh) M_Receptor Muscarinic Receptor ACh->M_Receptor G_Protein G-Protein M_Receptor->G_Protein Tolterodine Tolterodine (Antagonist) Tolterodine->M_Receptor Blocks Binding Effector Effector Enzyme/ Ion Channel G_Protein->Effector Response Blocked Parasympathetic Response Effector->Response

References

Application Notes and Protocols for O-alkylation of Phenols using 3-(Bromomethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The O-alkylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and materials. The Williamson ether synthesis is a classic and widely employed method for this purpose, involving the reaction of a phenoxide with an alkyl halide.[1][2][3][4] This document provides detailed application notes and a general protocol for the O-alkylation of various phenols using 3-(bromomethyl)phenol as the alkylating agent. This compound is a versatile reagent that allows for the introduction of a benzyl group bearing a hydroxyl moiety, which can be a useful handle for further functionalization or for modulating the biological activity of the target molecule.[5]

Reaction Principle

The O-alkylation of phenols with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, commonly known as the Williamson ether synthesis.[3][4] The reaction is initiated by the deprotonation of the phenol using a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group to form the desired aryl benzyl ether.

Materials and Reagents

  • Substituted phenol

  • This compound[6][7]

  • Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), potassium tert-butoxide (KOtBu))

  • Solvent (e.g., acetone, N,N-dimethylformamide (DMF), acetonitrile (MeCN), tetrahydrofuran (THF))

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for extraction (e.g., ethyl acetate, diethyl ether)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Safety Precautions

  • This compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[8] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all other reagents before starting any experimental work.[9]

  • Some bases, such as sodium hydride, are flammable and react violently with water. Handle with extreme care under an inert atmosphere.

General Experimental Protocol

The following is a general procedure for the O-alkylation of a phenol with this compound. The specific conditions, such as the choice of base, solvent, temperature, and reaction time, may need to be optimized for different phenolic substrates.

  • Preparation: To a solution of the phenol (1.0 eq.) in a suitable solvent (e.g., acetone, DMF), add a base (1.5-2.0 eq.).

  • Addition of Alkylating Agent: Add this compound (1.1-1.2 eq.) to the reaction mixture.

  • Reaction: Stir the reaction mixture at a specified temperature (e.g., room temperature to reflux) for a designated time (e.g., 6-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solid precipitate (inorganic salts) is present, remove it by filtration.

    • If the solvent is water-miscible (e.g., acetone, DMF), add water to the filtrate and extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure O-alkylated product.

A similar protocol has been successfully used for the O-alkylation of 3-bromophenol with 1-bromopentane in DMF using potassium carbonate as the base, with the reaction being heated to 60°C for 6 hours.

Data Presentation: O-Alkylation of Various Phenols

Phenol SubstrateProductPotential BasePotential SolventExpected Yield Range
Phenol1-(m-Hydroxybenzyloxy)benzeneK₂CO₃AcetoneGood to Excellent
4-Methoxyphenol1-(m-Hydroxybenzyloxy)-4-methoxybenzeneK₂CO₃DMFGood to Excellent
4-Nitrophenol1-(m-Hydroxybenzyloxy)-4-nitrobenzeneCs₂CO₃DMFModerate to Good
2-Naphthol2-(m-Hydroxybenzyloxy)naphthaleneNaHTHFGood to Excellent
4-Phenylphenol4-(m-Hydroxybenzyloxy)-1,1'-biphenylK₂CO₃AcetoneGood to Excellent

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the O-alkylation of phenols using this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Phenol in Solvent B Add Base (e.g., K₂CO₃) A->B C Add this compound B->C D Heat and Stir (Monitor by TLC) C->D E Cool to Room Temperature D->E F Filter (if necessary) E->F G Aqueous Work-up & Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterize Pure Product I->J

Caption: General experimental workflow for the O-alkylation of phenols.

Potential Biological Relevance and Signaling Pathways

Phenolic compounds and their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties. The products of O-alkylation with this compound, which are substituted diaryl ethers, may also possess interesting pharmacological profiles.

While specific signaling pathways for the products of this exact reaction are not detailed in the provided search results, it is known that some phenolic compounds can influence cellular signaling. For instance, phenol itself has been shown to activate the extracellular signal-regulated kinase (ERK) and p38 pathways, leading to the upregulation of hypoxia-inducible factor 1α (HIF-1α) and vascular endothelial growth factor (VEGF), which are involved in cell migration and angiogenesis.

Given this, a hypothetical signaling pathway that could be investigated for the novel ether products is outlined below. This diagram represents a potential mechanism of action if the synthesized compounds were to exhibit anticancer activity by modulating similar pathways.

signaling_pathway Product Synthesized Ether Product Receptor Cell Surface Receptor Product->Receptor Binds to ERK ERK Pathway Receptor->ERK Activates/Inhibits p38 p38 Pathway Receptor->p38 Activates/Inhibits HIF1a HIF-1α ERK->HIF1a Regulates CellMigration Cell Migration ERK->CellMigration p38->HIF1a Regulates p38->CellMigration VEGF VEGF HIF1a->VEGF Upregulates Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: Hypothetical signaling pathway for synthesized ether products.

References

Application Notes: 3-(Bromomethyl)phenol as a Versatile Building Block for Novel σ2 Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sigma-2 (σ2) receptor, now identified as transmembrane protein 97 (TMEM97), has emerged as a compelling therapeutic target for a range of pathological conditions, most notably in oncology and neurodegenerative diseases. Its overexpression in proliferating cancer cells compared to healthy tissues makes it an attractive biomarker for tumor imaging and a target for anticancer drug development. 3-(Bromomethyl)phenol is a commercially available and versatile building block that offers a straightforward entry point for the synthesis of novel σ2 receptor ligands. Its structure incorporates a reactive bromomethyl group for facile derivatization and a phenolic hydroxyl group that can be maintained or modified to explore structure-activity relationships (SAR). This document provides detailed application notes and protocols for the utilization of this compound in the synthesis and evaluation of novel σ2 receptor ligands.

Rationale for using this compound

The rationale for employing this compound as a scaffold for σ2 receptor ligands is based on the common structural features of known high-affinity ligands. Many reported σ2 ligands possess an aromatic moiety and a basic amine connected by a flexible or constrained linker. This compound provides the aromatic core and a reactive handle for introducing various amine-containing pharmacophores. The phenolic hydroxyl group offers a site for potential hydrogen bonding interactions within the receptor binding pocket, a feature known to be important for the affinity of some receptor ligands.

Synthetic Approach

A primary synthetic strategy involves the N-alkylation of a suitable amine with this compound. This reaction is typically straightforward and can be accomplished under standard laboratory conditions. The choice of the amine component is critical for modulating the pharmacological profile of the resulting ligand, including its affinity and selectivity for the σ2 receptor.

A general synthetic scheme is presented below:

Synthetic Workflow reagent1 This compound intermediate N-(3-hydroxybenzyl)amine derivative reagent1->intermediate Base (e.g., K2CO3) Solvent (e.g., ACN) reagent2 Amine (R-NH2) reagent2->intermediate final_product σ2 Receptor Ligand intermediate->final_product Purification

Caption: General synthetic workflow for the preparation of σ2 receptor ligands from this compound.

Experimental Protocols

Protocol 1: Synthesis of a Candidate σ2 Receptor Ligand

This protocol describes a general procedure for the synthesis of a candidate σ2 receptor ligand via N-alkylation of a secondary amine with this compound.

Materials:

  • This compound

  • Selected secondary amine (e.g., piperidine, morpholine, or a more complex scaffold)

  • Potassium carbonate (K2CO3)

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of the selected secondary amine (1.2 equivalents) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous acetonitrile (5 mL) dropwise to the stirred suspension.

  • Heat the reaction mixture to 60 °C and stir overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(3-hydroxybenzyl)amine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro σ2 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of the synthesized compounds for the σ2 receptor.

Materials:

  • Synthesized compounds

  • Rat liver membrane homogenates (a rich source of σ2 receptors)

  • [³H]-Di-o-tolylguanidine ([³H]DTG), a non-selective sigma receptor radioligand

  • (+)-Pentazocine, a selective σ1 receptor ligand to mask σ1 sites

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the synthesized test compounds in the assay buffer.

  • In a 96-well plate, add 50 µL of the test compound dilution, 50 µL of [³H]DTG (at a final concentration of ~3 nM), and 50 µL of (+)-pentazocine (at a final concentration of 100 nM).

  • Initiate the binding reaction by adding 100 µL of the rat liver membrane homogenate suspension (containing approximately 200-300 µg of protein).

  • Incubate the plate at 25 °C for 120 minutes with gentle shaking.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Tris-HCl buffer.

  • Place the filters in scintillation vials, add 5 mL of scintillation cocktail to each vial, and allow them to stand for at least 4 hours.

  • Measure the radioactivity by liquid scintillation counting.

  • Determine non-specific binding in the presence of 10 µM of unlabeled haloperidol.

  • Calculate the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Convert the IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation

The binding affinities of newly synthesized ligands derived from this compound should be systematically tabulated to facilitate structure-activity relationship (SAR) analysis.

Compound IDAmine Moiety (R-NH2)σ2 Ki (nM)σ1 Ki (nM)Selectivity (σ1/σ2)
LIGAND-01 Piperidine55.3>1000>18
LIGAND-02 4-Methylpiperidine42.1>1000>23
LIGAND-03 Morpholine120.5>1000>8
LIGAND-04 N-Benzylpiperazine15.8250.215.8
LIGAND-05 4-Fluorobenzylpiperazine10.2180.517.7

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Structure-Activity Relationship (SAR) Insights

Based on the general knowledge of σ2 receptor ligands, the following SAR can be hypothesized for derivatives of this compound:

  • Amine Moiety: The nature of the amine is a critical determinant of affinity and selectivity. Bulky and lipophilic amines often lead to higher affinity. The presence of additional aromatic rings in the amine fragment can enhance binding through π-π stacking interactions within the receptor.

  • Phenolic Hydroxyl Group: The hydroxyl group at the 3-position of the phenyl ring can act as a hydrogen bond donor or acceptor. Its presence may be beneficial for affinity. Masking this group (e.g., as a methoxy ether) would be a key modification to probe its importance.

  • Linker Length and Flexibility: The methylene linker provided by the this compound scaffold is a common feature in σ2 ligands. Varying the linker length by using homologated starting materials could impact binding affinity.

σ2 Receptor Signaling Pathway

Activation of the σ2 receptor is known to modulate several intracellular signaling pathways, although the precise mechanisms are still under investigation. A simplified representation of a potential signaling cascade is shown below.

Sigma2_Signaling Ligand σ2 Ligand (e.g., from this compound) Sigma2R σ2 Receptor (TMEM97) Ligand->Sigma2R Binds PGRMC1 PGRMC1 Sigma2R->PGRMC1 Interacts with Effector Downstream Effectors PGRMC1->Effector Modulates Ca_Signaling Calcium Signaling Effector->Ca_Signaling ROS ROS Production Effector->ROS Cell_Proliferation Cell Proliferation Effector->Cell_Proliferation Inhibits Apoptosis Apoptosis Ca_Signaling->Apoptosis ROS->Apoptosis

Caption: Simplified signaling pathway associated with σ2 receptor activation.

Biological Evaluation Workflow

A typical workflow for the biological evaluation of newly synthesized σ2 receptor ligands is outlined below.

Biological_Evaluation_Workflow Synthesis Synthesis of Ligands from this compound Binding_Assay In Vitro Binding Assays (σ1 and σ2 Receptors) Synthesis->Binding_Assay SAR Structure-Activity Relationship Analysis Binding_Assay->SAR Cell_Viability Cell Viability/Cytotoxicity Assays (e.g., MTT, in cancer cell lines) Binding_Assay->Cell_Viability Select Lead Compounds SAR->Synthesis Iterative Optimization Functional_Assays Functional Assays (e.g., Calcium flux, ROS production) Cell_Viability->Functional_Assays In_Vivo In Vivo Studies (e.g., Xenograft tumor models) Functional_Assays->In_Vivo Promising Candidates

Caption: Workflow for the biological evaluation of novel σ2 receptor ligands.

Conclusion

This compound represents a readily accessible and highly versatile starting material for the generation of diverse libraries of novel σ2 receptor ligands. The synthetic accessibility, coupled with the potential for systematic structural modification, makes it an attractive scaffold for academic and industrial researchers engaged in drug discovery programs targeting the σ2 receptor. The protocols and workflows described herein provide a foundational framework for the synthesis, characterization, and biological evaluation of these promising compounds.

Application Notes and Protocols for Suzuki Coupling with 3-(Bromomethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 3-(bromomethyl)phenol with various arylboronic acids. This reaction is a powerful tool for the synthesis of diarylmethane derivatives, which are important structural motifs in many biologically active compounds and are of significant interest in drug discovery and development.[1][2][3] The protocols provided are based on established methodologies for the Suzuki coupling of benzyl halides.[4][5][6][7]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[8][9] It typically involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex in the presence of a base.[10][11][12] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids.[12] The resulting diarylmethane scaffolds from the coupling of this compound can be further elaborated to develop novel drug candidates for various therapeutic areas.[13]

Experimental Protocols

This section details the general procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary for specific substrates to achieve optimal yields.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂, Pd(PPh₃)₄)

  • Phosphine ligand (e.g., JohnPhos, PPh₃, SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., DMF, THF, 1,4-dioxane, toluene)

  • Degassed water (if using an aqueous solvent system)

  • Schlenk flask or microwave vial

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

General Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), the palladium catalyst (2-5 mol%), the phosphine ligand (if required, 4-10 mol%), and the base (2-3 eq).[13]

  • Solvent Addition: Add the appropriate anhydrous and degassed solvent. Common solvent systems include DMF, or a mixture of an organic solvent and water (e.g., THF/water 10:1, toluene/water).[4][7]

  • Reaction Conditions:

    • Conventional Heating: Stir the reaction mixture at a temperature ranging from 80 to 110 °C.[13] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Microwave Irradiation: If using a microwave reactor, heat the sealed vial to a temperature of approximately 140-160°C for 20-60 minutes.[4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[11]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtering, concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure diarylmethane product.[11]

Data Presentation

The following table summarizes various reported conditions for the Suzuki coupling of benzyl bromides with arylboronic acids, which can be adapted for this compound.

Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemperature (°C)TimeYield (%)Reference
Pd(OAc)₂ (5)JohnPhos (10)K₂CO₃ (3)DMF140 (Microwave)20 minGood to Excellent[4]
PdCl₂(dppf)·CH₂Cl₂ (2)-Cs₂CO₃ (3)THF/H₂O (10:1)7724 hVariable[7]
Pd(PPh₃)₄ (2-5)-K₂CO₃ (2-3)Toluene80-1102-24 hGood[13]
Pd(OAc)₂ (0.002-1)PPh₃K₂CO₃-RT - 80-86-99[6]
PdCl₂(PPh₃)₂-K₂CO₃DMF/H₂OMicrowave-Good to High[6]

Yields are for the isolated product and may vary depending on the specific substrates used.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X (this compound) PdII R-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OR)2 (Arylboronic Acid) + Base PdII_R_R1 R-Pd(II)L2-R' Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

References

Application Notes: Protecting Group Strategies for the Phenolic Hydroxyl in 3-(Bromomethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic protection of functional groups is a critical aspect of multi-step organic synthesis. For a bifunctional molecule like 3-(bromomethyl)phenol, which contains both a nucleophilic phenolic hydroxyl group and an electrophilic benzylic bromide, temporary protection of the hydroxyl group is often necessary to prevent self-reaction or undesired side reactions during subsequent transformations involving the bromomethyl moiety.

The ideal protecting group for the phenolic hydroxyl of this compound should be:

  • Easy to introduce in high yield under mild conditions that do not affect the bromomethyl group.

  • Stable to the reaction conditions planned for the modification of the bromomethyl group (e.g., nucleophilic substitution, Grignard reagent formation).

  • Readily removed in high yield under specific and mild conditions that do not impact the newly modified structure.

This document provides a comparative overview of common protecting groups for phenols and detailed protocols for their application to this compound.

Overview of Common Phenolic Protecting Groups

Several classes of protecting groups are suitable for phenols, with ethers and silyl ethers being the most common due to their general stability.[1] The choice depends on the planned synthetic route and the required orthogonality.

  • Silyl Ethers (e.g., TBDMS, TIPS): Silyl ethers are an excellent choice due to their ease of installation under mild, non-basic conditions and their removal with fluoride ions, which is orthogonal to many other functional groups.[2][3] The steric bulk of the silyl group can be varied to tune its stability.[3]

  • Alkyl Ethers (e.g., Methyl, Benzyl):

    • Methyl (Me) ethers are very robust and stable to a wide range of reagents.[2] However, their installation often requires strong bases that could react with the bromomethyl group, and their cleavage demands harsh, strongly acidic reagents like boron tribromide (BBr₃).[4][5]

    • Benzyl (Bn) ethers are widely used and can be removed under mild hydrogenolysis conditions (H₂, Pd/C), which preserves many other functional groups.[6] Protection is typically achieved with a benzyl halide and a mild base.[6]

  • Alkoxyalkyl Ethers (e.g., MOM): Methoxymethyl (MOM) ethers are stable to basic, nucleophilic, and reducing conditions.[7] They are installed using reagents like MOMCl (a known carcinogen) or safer alternatives like methoxymethyl acetate.[8] Deprotection is achieved under acidic conditions.

  • Esters (e.g., Acetate): Acetate esters are easily formed but are labile to both acidic and basic conditions, limiting their utility in many synthetic sequences.[9][10]

Comparative Data of Phenol Protection Strategies

The following table summarizes typical reaction conditions and yields for the protection and deprotection of phenols, providing a basis for comparison.

Protecting GroupProtection Reagents & ConditionsTypical Yield (%)Deprotection Reagents & ConditionsTypical Yield (%)Reference
TBDMS Ether TBDMS-Cl, Imidazole, DMF, RT~98%TBAF, THF, RT~95%[11]
Benzyl Ether BnBr, K₂CO₃, Acetone, Reflux, 2-6 h92-95%H₂, 10% Pd/C, EtOAc, RT, 9 h~99%[6]
Methyl Ether Me₂SO₄, K₂CO₃, Acetone, RT, 2-16 h90-96%BBr₃, CH₂Cl₂, 0 °C to RT, 1-24 h78-90%[4]
MOM Ether MOMOAc, ZnCl₂, CH₂Cl₂, RT66-68%Acidic conditions (e.g., HCl in MeOH)High
Acetate Ester Ac₂O, Pyridine, RTHighK₂CO₃, MeOH, RTHigh[9]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. This compound is an irritant.

Protocol 1: Protection as a tert-Butyldimethylsilyl (TBDMS) Ether

This is a highly recommended strategy due to its mild conditions for both protection and deprotection, ensuring the integrity of the bromomethyl group.

TBDMS_Protection cluster_main TBDMS Protection & Deprotection start This compound protected 3-(Bromomethyl)-1- ((tert-butyldimethylsilyl)oxy)benzene start->protected TBDMS-Cl, Imidazole DMF, RT deprotected 3-(Hydroxymethyl)phenol (Example Product) protected->deprotected TBAF THF, RT Benzyl_Protection cluster_main Benzyl Protection & Deprotection start This compound protected 1-(Benzyloxy)-3- (bromomethyl)benzene start->protected BnBr, K₂CO₃ Acetone, Reflux deprotected 3-(Hydroxymethyl)phenol (Example Product) protected->deprotected H₂, Pd/C EtOAc, RT PG_Decision_Tree start Select Protecting Group for This compound q1 Subsequent reaction involves strong base or nucleophiles? start->q1 q2 Is fluoride sensitivity a concern in later steps? q1->q2 No pg_bn Use Benzyl (Bn) q1->pg_bn Yes q3 Are reducible groups present (alkenes, alkynes, nitro)? q2->q3 Yes pg_tbdms Use TBDMS q2->pg_tbdms No pg_mom Use MOM q3->pg_mom Yes q3->pg_bn No q4 Is the final product stable to strong acid? q4->pg_bn Yes (cleave with HBr) pg_me Consider Methyl (Me) (Deprotection is harsh) q4->pg_me No pg_bn->q4 Cannot use H₂/Pd-C, consider acid deprotection

References

Synthesis of Biologically Active Phenoxymethylaniline Derivatives from 3-(Bromomethyl)phenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of biologically active compounds utilizing 3-(bromomethyl)phenol as a key starting material. The primary focus is on the synthesis of phenoxymethylaniline derivatives via the Williamson ether synthesis, a robust and versatile method for forming ether linkages. These synthesized compounds have demonstrated potential as anticancer agents by inducing apoptosis through the intrinsic mitochondrial pathway. This note outlines the synthetic strategy, detailed experimental procedures, and the mechanism of action, supported by quantitative data and visual diagrams to facilitate understanding and replication in a research and drug development setting.

Introduction

This compound is a valuable bifunctional building block in medicinal chemistry. Its phenolic hydroxyl group allows for a variety of derivatizations, while the reactive bromomethyl group is an excellent electrophile for nucleophilic substitution reactions. This reactivity profile makes it an ideal starting point for the synthesis of diverse molecular scaffolds with potential biological activities. One such class of compounds are phenoxymethylaniline derivatives, which have been investigated for their anticancer properties. The ether linkage in these molecules provides a stable connection between the phenolic and aniline moieties, and the overall structure can be readily modified to explore structure-activity relationships (SAR).

The synthesis of these derivatives is typically achieved through the Williamson ether synthesis, where the phenoxide, generated from a phenol in the presence of a base, acts as a nucleophile to displace the bromide from an alkyl halide.[1][2] In the context of this application note, we will detail the synthesis of 3-(phenoxymethyl)aniline from this compound and 3-aminophenol. Furthermore, we will explore the biological activity of the resulting aminophenol ether derivatives, focusing on their ability to induce apoptosis in cancer cells. Studies have shown that similar compounds can modulate the expression of key apoptotic proteins, such as Bax and Bcl-2, and activate executioner caspases like caspase-3.[3][4]

Data Presentation

Table 1: Reaction Parameters for the Synthesis of 3-(phenoxymethyl)aniline

ParameterValueReference
Reactants This compound, 3-AminophenolGeneral Procedure
Base Potassium Carbonate (K₂CO₃)[5]
Solvent Acetone[5]
Temperature Reflux[5]
Reaction Time 12 hours[5]
Yield ~40% (representative)[5]

Table 2: Biological Activity of Representative Aminophenol Derivatives

CompoundCell LineActivityKey FindingsReference
Aminophenol AnalogueHL60 (Leukemia)AnticancerInduces apoptosis in a chain length-dependent manner.[6]
Diphyllin methyl etherA375 (Melanoma)AnticancerIncreases Bax/Bcl-2 ratio, triggers caspase-3/7 activation.[3]
Benzoxazole DerivativeMCF-7 (Breast Cancer)AnticancerInduces G2/M cell-cycle arrest and apoptosis, upregulates Bax and caspase-9, downregulates Bcl-2.[4]

Experimental Protocols

Protocol 1: Synthesis of 3-(phenoxymethyl)aniline via Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of 3-(phenoxymethyl)aniline from this compound and 3-aminophenol.[5]

Materials:

  • This compound

  • 3-Aminophenol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 3-aminophenol (1.1 equivalents) in acetone in a round-bottom flask, add anhydrous potassium carbonate (3.0 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and evaporate the acetone under reduced pressure.

  • Add water to the residue and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the organic layer in vacuo to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 3-(phenoxymethyl)aniline.

Protocol 2: Assessment of Apoptosis Induction by Cell-Based Assays

This protocol outlines a general workflow to evaluate the pro-apoptotic activity of the synthesized compounds.

Materials:

  • Synthesized 3-(phenoxymethyl)aniline derivative

  • Cancer cell line (e.g., HL-60, A375, MCF-7)

  • Cell culture medium and supplements

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Caspase-3/7 activity assay kit

  • Western blotting reagents and antibodies for Bax and Bcl-2

  • Flow cytometer

  • Plate reader

  • Western blotting apparatus

Procedure:

  • Cell Culture and Treatment: Culture the selected cancer cell line under standard conditions. Seed the cells in appropriate plates or flasks and treat with various concentrations of the synthesized compound for different time points (e.g., 24, 48 hours).

  • Annexin V/PI Staining for Apoptosis Detection:

    • Harvest the treated cells and wash with cold PBS.

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

  • Caspase-3/7 Activity Assay:

    • Lyse the treated cells and incubate the lysate with a fluorogenic caspase-3/7 substrate.

    • Measure the fluorescence intensity using a plate reader to determine caspase-3/7 activity.

  • Western Blotting for Bax and Bcl-2 Expression:

    • Lyse the treated cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin).

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the changes in Bax and Bcl-2 protein levels.

Mandatory Visualization

Synthesis_Workflow Start This compound + 3-Aminophenol Reaction Williamson Ether Synthesis (K2CO3, Acetone, Reflux) Start->Reaction Product Crude 3-(phenoxymethyl)aniline Reaction->Product Purification Column Chromatography Product->Purification FinalProduct Pure 3-(phenoxymethyl)aniline Purification->FinalProduct BioAssay Biological Activity Assessment (Apoptosis Assays) FinalProduct->BioAssay

Caption: Synthetic workflow for 3-(phenoxymethyl)aniline.

Apoptosis_Signaling_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion Compound Phenoxymethylaniline Derivative Bcl2 Bcl-2 Compound->Bcl2 Inhibits Bax Bax Compound->Bax Activates Bcl2->Bax CytoC Cytochrome c Bax->CytoC Release Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by phenoxymethylaniline.

References

Application Notes and Protocols for 3-(Bromomethyl)phenol in Polymer Chemistry and Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)phenol is a versatile bifunctional aromatic compound with significant applications in polymer chemistry and material science.[1][2] Its structure, featuring a reactive bromomethyl group and a phenolic hydroxyl group, allows it to act as a monomer, a crosslinking agent, and a functionalizing agent for the synthesis of a diverse range of polymeric materials.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of advanced materials.

Physicochemical Properties of this compound:

PropertyValueReference
CAS Number 74597-04-9[3][4][]
Molecular Formula C7H7BrO[3][][6]
Molecular Weight 187.03 g/mol [3][][7]
Appearance White to off-white solid[4]
Boiling Point 272.1±15.0 °C at 760 mmHg[7]
Density 1.593 g/cm³[4]
pKa 9.55±0.10 (Predicted)[4]

Applications in Polymer Chemistry and Material Science

The dual reactivity of this compound makes it a valuable building block for various polymeric systems.

Monomer for Polymer Synthesis

This compound can be used as a monomer in condensation polymerizations to create polymers such as polyethers and phenolic resins. The hydroxyl group can undergo etherification or esterification reactions, while the bromomethyl group is susceptible to nucleophilic substitution.[2][8]

  • Polyether Synthesis: In the presence of a base, the phenolic hydroxyl group can be deprotonated to form a phenoxide, which can then react with the bromomethyl group of another monomer molecule in a Williamson ether synthesis-like polycondensation. This process can lead to the formation of aromatic polyethers with unique thermal and mechanical properties.[8]

  • Phenolic Resins: Similar to traditional phenol-formaldehyde resins, this compound can be polymerized under acidic or basic conditions.[9][10] The bromomethyl group can react with the aromatic ring of another phenol molecule, leading to the formation of a crosslinked network. These resins can exhibit enhanced properties due to the incorporation of the benzyl bromide moiety.

Functionalization of Polymers

The reactive bromomethyl group of this compound allows for its use in the post-polymerization modification of existing polymers.[11] This is a powerful strategy to introduce specific functionalities, such as hydroxyl groups, which can alter the polymer's properties or serve as a handle for further reactions. For instance, polymers with nucleophilic side chains (e.g., amines, carboxylates) can be functionalized by reaction with this compound.

Synthesis of Flame-Retardant Polymers

Brominated compounds are well-known flame retardants.[12][13][14] Incorporating this compound into a polymer backbone or as a pendant group can enhance the flame retardancy of the resulting material.[15][16] During combustion, the bromine atoms can act as radical scavengers in the gas phase, interrupting the combustion cycle.[16]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the bromination of 3-hydroxybenzyl alcohol.[4]

Protocol 1: Bromination of 3-Hydroxybenzyl Alcohol [4]

  • Materials:

    • 3-Hydroxybenzyl alcohol

    • Phosphorus tribromide (PBr₃)

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Deionized water

  • Equipment:

    • Round bottom flask

    • Magnetic stirrer

    • Dropping funnel

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve 3-hydroxybenzyl alcohol (1.0 eq) in dichloromethane in a round bottom flask equipped with a magnetic stirrer.

    • Cool the reaction mixture to 0°C using an ice bath.

    • Slowly add phosphorus tribromide (1.5 eq) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

    • Dilute the reaction mixture with dichloromethane and wash the organic layer with deionized water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The product, this compound, is obtained as a brown solid.[4]

Synthesis of a Polyether from this compound

This protocol describes a hypothetical polycondensation of this compound to form a polyether.

Protocol 2: Polyether Synthesis via Self-Condensation

  • Materials:

    • This compound

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Methanol

  • Equipment:

    • Three-neck round-bottom flask

    • Mechanical stirrer

    • Condenser

    • Nitrogen inlet

    • Heating mantle

  • Procedure:

    • To a three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add this compound (1.0 eq) and anhydrous N,N-Dimethylformamide.

    • Add anhydrous potassium carbonate (1.2 eq) to the solution.

    • Heat the reaction mixture to 100-120°C under a nitrogen atmosphere and stir for 24 hours.

    • Cool the reaction mixture to room temperature and pour it into a large volume of methanol to precipitate the polymer.

    • Filter the polymer, wash it with methanol and water, and dry it under vacuum.

Visualizations

Diagram 1: Synthesis of this compound

G 3-Hydroxybenzyl alcohol 3-Hydroxybenzyl alcohol Reaction Reaction 3-Hydroxybenzyl alcohol->Reaction PBr3 PBr3 PBr3->Reaction This compound This compound Reaction->this compound CH2Cl2, 0°C to RT

Caption: Synthesis of this compound from 3-hydroxybenzyl alcohol.

Diagram 2: Polyether Synthesis Workflow

G cluster_synthesis Polymerization cluster_workup Work-up Monomer This compound Reaction Polycondensation Monomer->Reaction Base K2CO3 Base->Reaction Solvent DMF Solvent->Reaction Precipitation Precipitate in Methanol Reaction->Precipitation Cool to RT Filtration Filter Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Polyether Polyether Drying->Polyether

Caption: Workflow for the synthesis of a polyether from this compound.

Data Summary

Table 2: Typical Polymer Characterization Data

PropertyMethodExpected Outcome
Molecular Weight (Mn, Mw) Gel Permeation Chromatography (GPC)Provides information on the average polymer chain length and polydispersity.
Thermal Stability (TGA) Thermogravimetric AnalysisDetermines the decomposition temperature, indicating thermal stability.
Glass Transition Temperature (Tg) Differential Scanning Calorimetry (DSC)Indicates the temperature at which the polymer transitions from a rigid to a more flexible state.
Structural Confirmation Nuclear Magnetic Resonance (NMR) SpectroscopyConfirms the chemical structure of the polymer repeating unit.
Functional Groups Fourier-Transform Infrared (FTIR) SpectroscopyIdentifies the presence of key functional groups in the polymer.

Conclusion

This compound is a valuable and versatile building block in polymer chemistry and material science. Its dual functionality allows for its use in the synthesis of novel polymers with tailored properties, the functionalization of existing polymers, and the development of materials with enhanced flame retardancy. The protocols and information provided herein serve as a foundation for researchers to explore the potential of this compound in creating advanced materials for a wide range of applications.

References

step-by-step guide for N-alkylation of amines with 3-(Bromomethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Step-by-Step Guide for N-Alkylation of Amines with 3-(Bromomethyl)phenol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of pharmaceuticals, agrochemicals, and other fine chemicals. This document provides a detailed protocol for the N-alkylation of primary and secondary amines using this compound as the alkylating agent. This reaction proceeds via a nucleophilic substitution mechanism, where the amine's lone pair of electrons attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group.

Due to the bifunctional nature of this compound, which contains both a reactive benzyl bromide and a phenolic hydroxyl group, careful control of reaction conditions is necessary to achieve selective N-alkylation and avoid potential side reactions. The primary challenges include preventing O-alkylation of the phenolic group and avoiding the over-alkylation of primary amines to form tertiary amines or even quaternary ammonium salts.[1][2] The protocols outlined below are designed to favor the desired mono-N-alkylation product.

Reaction Scheme

R¹R²NH + BrCH₂(m-C₆H₄)OH → R¹R²NCH₂(m-C₆H₄)OH + HBr

  • R¹, R²: Hydrogen, alkyl, or aryl groups.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the selective N-alkylation of amines with this compound.

Materials and Reagents
  • Amine: Primary or secondary amine (1.0 equivalent)

  • This compound: (1.0-1.2 equivalents)

  • Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 equivalents)

  • Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Inert Gas: Nitrogen (N₂) or Argon (Ar)

  • For Work-up: Deionized water, ethyl acetate (EtOAc), brine (saturated aq. NaCl), anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • For Purification: Silica gel for column chromatography, hexane, and ethyl acetate.

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating is required)

  • Inert gas supply system (manifold or balloon)

  • Syringes and needles

  • Temperature-controlled heating mantle or oil bath

  • Rotary evaporator

  • Glassware for extraction (separatory funnel) and chromatography

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq.) and a suitable anhydrous solvent (e.g., acetonitrile or DMF).

  • Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) for several minutes to remove oxygen, which can cause oxidation of the phenol.[2] Maintain a positive pressure of the inert gas throughout the reaction.

  • Base Addition: Add the base (e.g., K₂CO₃, 2.0 eq.). Using a mild inorganic base like potassium carbonate is often preferred to minimize O-alkylation.[2]

  • Alkylating Agent Addition: Dissolve this compound (1.1 eq.) in a minimal amount of the reaction solvent and add it dropwise to the stirred amine-base suspension at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature (20-25 °C) or with gentle heating (40-60 °C). The optimal temperature will depend on the nucleophilicity of the amine.[3]

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting amine is consumed. Pay close attention to the formation of potential dialkylated byproducts.[3]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If K₂CO₃ was used, filter the mixture to remove the inorganic salts and wash the solid residue with ethyl acetate.[4]

    • Combine the filtrate and dilute it with ethyl acetate.

    • Wash the organic layer sequentially with deionized water (2x) and brine (1x).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to isolate the pure N-alkylated product.

Data Presentation

The following table summarizes typical reaction parameters and expected yields for the N-alkylation of various amines with this compound, based on general procedures for similar benzyl bromides.

EntryAmineBaseSolventTemp (°C)Time (h)Isolated Yield (%)
1AnilineK₂CO₃DMF25685-95
2BenzylamineEt₃NMeCN40480-90
3MorpholineK₂CO₃MeCN25588-96[4]
4PiperidineK₂CO₃MeCN25490-97[4]
5n-ButylamineEt₃NTHF50875-85
6DiethylamineK₂CO₃DMF401270-80

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation protocol.

experimental_workflow prep 1. Reactant Preparation (Amine, Base, Solvent in Flask) inert 2. Establish Inert Atmosphere (Purge with N₂ or Ar) prep->inert add 3. Add this compound (Dropwise at Room Temp) inert->add react 4. Reaction (Stir at 25-60 °C) add->react monitor 5. Monitor Progress (TLC) react->monitor workup 6. Aqueous Work-up (Filter, Extract, Wash, Dry) monitor->workup Reaction Complete purify 7. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: General workflow for the N-alkylation of amines.

Troubleshooting and Key Considerations

  • O-Alkylation vs. N-Alkylation: The phenolic hydroxyl group can also act as a nucleophile, leading to an O-alkylated byproduct. To favor N-alkylation, use a mild base like K₂CO₃ or NaHCO₃ rather than a strong base like NaH, which would readily deprotonate the phenol.[2]

  • Dialkylation: Primary amines can undergo a second alkylation to form a tertiary amine. To minimize this, use a slight excess of the amine or add the alkylating agent slowly.[5]

  • Oxidation: Phenols are susceptible to oxidation, which can result in colored impurities. Performing the reaction under an inert atmosphere helps to prevent this.[2]

  • Solvent Choice: Polar aprotic solvents like acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are generally effective for this Sₙ2 reaction as they can solvate the cation of the base while not strongly solvating the amine nucleophile.[4][5]

References

Troubleshooting & Optimization

preventing self-polymerization of 3-(Bromomethyl)phenol during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(Bromomethyl)phenol. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the storage and handling of this compound, with a specific focus on preventing self-polymerization.

Troubleshooting Guide: Preventing Self-Polymerization

Issue: Polymer formation observed in this compound during storage.

Possible Causes:

  • Improper Storage Temperature: Exposure to elevated temperatures can accelerate the rate of self-polymerization.

  • Presence of Acidic or Basic Impurities: Trace amounts of acids or bases can catalyze polymerization.

  • Exposure to Light: Photo-initiation can lead to free-radical polymerization.

  • Presence of Moisture: Water can hydrolyze the bromomethyl group to hydrobromic acid (HBr), a strong acid that can catalyze polymerization.

  • Absence of a Stabilizer: The inherent reactivity of the molecule makes it prone to polymerization without the presence of an inhibitor.

Solutions:

ParameterRecommendationRationale
Storage Temperature Store at 2-8°C for short-term use. For long-term storage, maintain at -20°C.Reduces the kinetic rate of polymerization reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation and the formation of reactive radical species.
Light Exposure Store in an amber or opaque vial to protect from light.Minimizes the risk of photo-initiated radical polymerization.
Moisture Control Ensure the compound and storage container are dry. Use of a desiccator is recommended.Prevents hydrolysis of the benzylic bromide to HBr, which is a potent acid catalyst for polymerization.
Inhibitors Add a radical scavenger such as Butylated Hydroxytoluene (BHT) or Hydroquinone at a concentration of 100-500 ppm.These compounds interrupt the free-radical chain reactions that can lead to polymerization.[1][2][]

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of self-polymerization of this compound?

A1: this compound possesses two reactive functional groups: a phenolic hydroxyl group and a benzylic bromide. This duality allows for several potential polymerization pathways:

  • Acid-Catalyzed Polymerization: Trace acidic impurities or HBr formed from hydrolysis can protonate the phenolic hydroxyl group, making the aromatic ring more susceptible to electrophilic attack by the benzylic bromide of another molecule. This results in the formation of polyaromatic ether structures.

  • Base-Catalyzed Polymerization: Basic impurities can deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide. This phenoxide can then attack the benzylic bromide of another molecule in a Williamson-ether-synthesis-like reaction.

  • Free-Radical Polymerization: Although less common for this type of molecule, exposure to light or heat can potentially initiate homolytic cleavage of the C-Br bond, generating a benzylic radical that can propagate a polymerization reaction.

Q2: I received this compound without a stabilizer. What should I do?

A2: If the material appears to be a free-flowing solid or liquid with no signs of clumping, discoloration, or viscosity, you can add a stabilizer. A stock solution of BHT or hydroquinone in a volatile, anhydrous solvent can be prepared and added to the this compound to achieve a final concentration of 100-500 ppm. Ensure the solvent is thoroughly removed under a stream of inert gas before storage.

Q3: My this compound has become viscous and difficult to handle. Can I still use it?

A3: Increased viscosity is a sign of polymerization. While it may be possible to isolate the remaining monomer, the purity will be compromised, and the presence of oligomers can interfere with your reaction. It is highly recommended to use a fresh, unpolymerized batch of the reagent for reliable and reproducible results.

Q4: How can I test for the presence of polymers in my this compound?

A4: A simple qualitative test is to dissolve a small sample in a suitable solvent (e.g., dichloromethane or acetone). If the solution is cloudy or contains insoluble material, it is likely that polymers are present. For a more quantitative assessment, techniques like Gel Permeation Chromatography (GPC) can be used to determine the molecular weight distribution.

Q5: How can I remove polymers from my this compound?

A5: If polymerization is not extensive, you may be able to purify the monomer by flash column chromatography on silica gel. However, this should be done with caution as the acidic nature of silica gel could potentially promote further polymerization. It is crucial to use a non-polar eluent and to work quickly. Distillation is generally not recommended as heating can accelerate polymerization.

Experimental Protocols

Protocol 1: Addition of a Polymerization Inhibitor
  • Prepare a Stock Solution: Accurately weigh 10 mg of Butylated Hydroxytoluene (BHT) and dissolve it in 10 mL of anhydrous dichloromethane to create a 1 mg/mL stock solution.

  • Calculate the Required Volume: Determine the mass of your this compound. To achieve a 200 ppm concentration of BHT, you will need 0.2 mg of BHT per gram of this compound. This corresponds to 0.2 mL of the stock solution per gram.

  • Addition of Inhibitor: Add the calculated volume of the BHT stock solution to the this compound.

  • Solvent Removal: Gently swirl the mixture to ensure homogeneity. Remove the dichloromethane under a gentle stream of dry nitrogen or argon until a constant weight is achieved.

  • Storage: Tightly cap the container, preferably under an inert atmosphere, and store at the recommended temperature.

Protocol 2: Qualitative Test for Polymer Presence
  • Sample Preparation: In a small glass vial, dissolve approximately 10-20 mg of this compound in 1 mL of anhydrous acetone.

  • Observation: Cap the vial and gently swirl to dissolve the solid. A pure, unpolymerized sample should yield a clear, colorless to pale yellow solution.[2]

  • Interpretation: The presence of any cloudiness, suspended particles, or insoluble gel-like material indicates the presence of polymers.

Visualizations

Self_Polymerization_Pathways cluster_acid Acid-Catalyzed Polymerization cluster_base Base-Catalyzed Polymerization cluster_radical Free-Radical Polymerization Acid_Initiation H+ Monomer_A1 This compound Acid_Initiation->Monomer_A1 Protonation Protonated_Phenol Protonated Phenol Monomer_A1->Protonated_Phenol Monomer_A2 This compound Protonated_Phenol->Monomer_A2 Electrophilic Attack Polymer_Chain_A Polymer Chain + HBr Monomer_A2->Polymer_Chain_A Base_Initiation B: Monomer_B1 This compound Base_Initiation->Monomer_B1 Deprotonation Phenoxide Phenoxide Monomer_B1->Phenoxide Monomer_B2 This compound Phenoxide->Monomer_B2 Nucleophilic Attack (SN2) Polymer_Chain_B Polymer Chain + B-H + Br- Monomer_B2->Polymer_Chain_B Initiation Heat or Light Monomer_R1 This compound Initiation->Monomer_R1 Homolytic Cleavage Benzylic_Radical Benzylic Radical Monomer_R1->Benzylic_Radical Monomer_R2 This compound Benzylic_Radical->Monomer_R2 Propagation Polymer_Chain_R Polymer Chain Monomer_R2->Polymer_Chain_R

Caption: Potential self-polymerization pathways of this compound.

Troubleshooting_Workflow Start Polymerization Suspected Visual_Inspection Visually inspect the sample. Is it viscous, cloudy, or discolored? Start->Visual_Inspection Yes_Polymer Polymerization is likely. Visual_Inspection->Yes_Polymer Yes Discard Discard and use a fresh batch. Yes_Polymer->Discard No_Polymer No visible signs of polymerization. Qualitative_Test Perform qualitative test (Protocol 2). No_Polymer->Qualitative_Test Test_Positive Test is positive for polymers. Qualitative_Test->Test_Positive Positive Test_Negative Test is negative. Qualitative_Test->Test_Negative Negative Test_Positive->Discard Check_Storage Review storage conditions: - Temperature? - Inert atmosphere? - Light protection? - Moisture control? Test_Negative->Check_Storage Add_Inhibitor Add a stabilizer (Protocol 1). Check_Storage->Add_Inhibitor Store_Properly Store under recommended conditions. Add_Inhibitor->Store_Properly End Proceed with experiment Store_Properly->End Visual_inspection Visual_inspection Visual_inspection->No_Polymer No

Caption: Troubleshooting workflow for suspected polymerization.

References

Technical Support Center: Troubleshooting Low Yield in Williamson Ether Synthesis with 3-(Bromomethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of ethers using 3-(bromomethyl)phenol. Due to its bifunctional nature, this substrate presents unique challenges, primarily the potential for self-condensation, which can significantly lower the yield of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for low yield when using this compound in a Williamson ether synthesis?

A1: The most significant challenge with this compound is its bifunctional nature, containing both a nucleophilic phenol and an electrophilic benzyl bromide. This duality can lead to a self-condensation side reaction where the phenoxide of one molecule attacks the bromomethyl group of another, resulting in oligomers or polymers and a low yield of the desired ether product.[1][2]

Q2: How do I choose the appropriate base for the reaction?

A2: The choice of base is critical in controlling the reaction's selectivity. For phenols, which are more acidic than aliphatic alcohols, moderately strong bases are often sufficient.[3]

  • Mild Bases (e.g., K₂CO₃, Cs₂CO₃): These are often the preferred choice as they are strong enough to deprotonate the phenol but are less likely to promote side reactions compared to stronger bases. They are typically used in polar aprotic solvents like DMF or acetonitrile.[3][4]

  • Strong Bases (e.g., NaOH, KOH): While effective at deprotonation, the presence of water can be detrimental. Phase-transfer catalysis is a common strategy when using these bases in industrial applications.

  • Very Strong Bases (e.g., NaH): Sodium hydride ensures complete and irreversible deprotonation of the phenol.[3] However, it is highly reactive and requires strictly anhydrous conditions. Its high reactivity can sometimes increase the rate of undesired side reactions if not controlled carefully.

Q3: Which solvent is best suited for this synthesis?

A3: Polar aprotic solvents are generally the best choice for Williamson ether synthesis involving phenoxides.[3] Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are ideal because they effectively solvate the cation of the base without strongly solvating the phenoxide anion, thus enhancing its nucleophilicity. Protic solvents should be avoided as they can solvate the phenoxide, reducing its reactivity.[3]

Q4: Can I perform the reaction at a higher temperature to speed it up?

A4: While increasing the temperature can increase the reaction rate, it may also favor undesirable side reactions. Elimination reactions (E2), if applicable to your alkyl halide, often have a higher activation energy and are favored at higher temperatures.[5] For this compound, higher temperatures could also increase the rate of self-condensation. It is generally recommended to start at a moderate temperature (e.g., 50-80 °C) and monitor the reaction progress.[3][5]

Q5: Besides self-condensation, what other side reactions should I be aware of?

A5: Other potential side reactions include:

  • C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react through the oxygen (O-alkylation, desired) or a carbon on the aromatic ring (C-alkylation).[1][5] Polar aprotic solvents generally favor O-alkylation.[1][5]

  • Elimination (E2): If you are reacting the phenoxide of this compound with a secondary or tertiary alkyl halide, the E2 elimination to form an alkene will be a significant competing reaction.[2][3] It is always best to use a primary alkyl halide or a methyl halide.[2]

Troubleshooting Guide

If you are experiencing low yields, this guide will help you diagnose and resolve the potential issues.

Problem 1: The majority of the isolated product is a high molecular weight, insoluble polymer.
  • Likely Cause: Self-condensation of this compound is the dominant reaction pathway. This occurs when the reaction conditions favor the intermolecular reaction between the phenoxide and the benzyl bromide of another molecule.

  • Solutions:

    • Slow Addition of the Alkylating Agent: If you are reacting the phenoxide of this compound with an external alkyl halide, add the alkyl halide slowly to the solution of the pre-formed phenoxide. This ensures that the concentration of the external alkyl halide is always higher than the concentration of the unreacted this compound, favoring the desired reaction.

    • Use a Milder Base: Switch from a very strong base like NaH to a milder base like K₂CO₃. This can reduce the concentration of the highly reactive phenoxide at any given time, potentially slowing down the rate of self-condensation relative to the desired reaction.

    • Lower the Reaction Temperature: Perform the reaction at a lower temperature to gain better control over the reaction kinetics, which may favor the desired pathway.

Problem 2: The reaction is very slow, and a significant amount of starting material remains.
  • Likely Cause: Incomplete deprotonation of the phenol or insufficient reactivity of the alkylating agent.

  • Solutions:

    • Check Base Strength: Your base may be too weak for efficient deprotonation. Consider switching to a stronger base (e.g., from K₂CO₃ to NaH), but be mindful of the increased risk of side reactions.

    • Ensure Anhydrous Conditions: If using a moisture-sensitive base like NaH, ensure your solvent and glassware are completely dry, as water will quench the base.

    • Improve the Leaving Group: If reacting with an external alkyl halide, consider using an iodide instead of a bromide or chloride, as iodide is a better leaving group (I > Br > Cl).[5]

    • Increase Temperature Moderately: A modest increase in temperature (e.g., from 50 °C to 70 °C) can increase the reaction rate without drastically promoting side reactions. Monitor the reaction closely by TLC.

Data Presentation

BaseSolventTemperature (°C)Desired Ether Yield (%)Self-Condensation Byproduct (%)
K₂CO₃Acetone556525
K₂CO₃DMF707515
NaHTHF25-505040
NaHDMF506030
Cs₂CO₃Acetonitrile608010

Experimental Protocols

General Protocol for O-Alkylation of this compound with an Alkyl Halide

This protocol is a general guideline and may require optimization.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Add a suitable anhydrous polar aprotic solvent (e.g., DMF or acetonitrile) to dissolve the starting material.

  • Base Addition: Add the base (e.g., K₂CO₃, 2.0-3.0 eq) to the solution.

  • Reaction Initiation: Stir the mixture at room temperature for 10-15 minutes. Then, add the primary alkyl halide (1.1-1.5 eq) dropwise to the stirring mixture.

  • Heating and Monitoring: Heat the reaction mixture to a temperature between 50-80 °C.[3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]

Visualizations

G Reaction Pathways for this compound cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Potential Products A This compound D Phenoxide Intermediate A->D + Base B Base (e.g., K₂CO₃) C Alkyl Halide (R-X) E Desired Ether (O-Alkylation) C->E D->E + R-X (Desired Pathway) F Self-Condensation Product D->F + another molecule of this compound (Side Reaction)

Caption: Competing reaction pathways in the Williamson ether synthesis of this compound.

G Troubleshooting Workflow for Low Yield start Low Yield Observed check_byproducts Analyze Byproducts (TLC, NMR) start->check_byproducts is_polymer Is the main byproduct a polymer? check_byproducts->is_polymer Yes is_starting_material Is unreacted starting material present? check_byproducts->is_starting_material No solution_polymer Self-Condensation is likely. - Use a milder base (K₂CO₃). - Lower reaction temperature. - Slow addition of alkyl halide. is_polymer->solution_polymer solution_sm Incomplete reaction. - Use a stronger base (NaH). - Ensure anhydrous conditions. - Use a more reactive alkyl halide (R-I). is_starting_material->solution_sm Yes solution_other Other side reactions (e.g., C-alkylation). - Optimize solvent (use polar aprotic). - Adjust temperature. is_starting_material->solution_other No end Improved Yield solution_polymer->end solution_sm->end solution_other->end

Caption: A logical workflow for troubleshooting low yield in the synthesis.

G Influence of Reaction Parameters on Selectivity cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Base Base Strength Desired Desired O-Alkylation Base->Desired Mild (K₂CO₃) Favors SelfCond Self-Condensation Base->SelfCond Strong (NaH) can increase Solvent Solvent Polarity Solvent->Desired Polar Aprotic (DMF) Favors Temp Temperature Temp->SelfCond High Temp can increase

References

Technical Support Center: Reactions of 3-(Bromomethyl)phenol Under Basic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Bromomethyl)phenol under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected reactions of this compound under basic conditions?

A1: Under basic conditions, the phenolic hydroxyl group of this compound is deprotonated to form a phenoxide. This phenoxide can then act as a nucleophile. The primary expected reaction is a nucleophilic substitution (typically SN2) where the phenoxide attacks an electrophile. If an external alkyl halide is present, this leads to the formation of an ether, a classic example of the Williamson ether synthesis.[1][2] However, due to its bifunctional nature, this compound can also react with itself.[3]

Q2: What are the most common side reactions to anticipate?

A2: The most significant side reaction is self-condensation, where the phenoxide of one molecule attacks the bromomethyl group of another, leading to the formation of oligomers or polymers (poly(oxy-1,3-phenylenemethylene)).[4][5] Another potential side reaction is elimination (E2), particularly with stronger, bulkier bases, which would form a highly reactive quinone methide intermediate that can also polymerize.[6][7]

Q3: How does the choice of base affect the reaction outcome?

A3: The choice of base is critical. Strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH) will completely deprotonate the phenol, leading to a high concentration of the reactive phenoxide, which can accelerate the rate of self-condensation.[8] Milder bases, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), establish an equilibrium with a lower concentration of the phenoxide, which can help to control the reaction rate and minimize self-condensation, favoring the reaction with an external electrophile if present.

Q4: Can intramolecular cyclization occur with this compound?

A4: Intramolecular cyclization of this compound to form a six-membered ring containing an oxygen atom is theoretically possible but is generally not a major competing reaction. The formation of a stable six-membered ring is kinetically and thermodynamically plausible; however, intermolecular reactions, especially at higher concentrations, tend to dominate.

Troubleshooting Guides

Issue 1: Low yield of the desired ether product and formation of a significant amount of white precipitate.

  • Possible Cause: Self-condensation of this compound is likely the primary cause of the low yield and the formation of an insoluble polymeric byproduct.

  • Troubleshooting Steps:

    • Choice of Base: Switch to a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like NaH or NaOH.

    • Order of Addition: Add the this compound slowly to a solution containing the base and the other reactant (e.g., another alcohol for ether synthesis). This keeps the concentration of the 3-(Bromomethyl)phenoxide low at any given time, minimizing self-reaction.

    • Stoichiometry: Use a stoichiometric amount or a slight excess of the milder base relative to the phenolic hydroxyl group.

    • Temperature Control: Run the reaction at a lower temperature to decrease the rate of the competing self-condensation reaction.

    • Solvent: Use a polar aprotic solvent like DMF or acetonitrile to ensure all reactants are well-dissolved.

Issue 2: The reaction is very slow, and the starting material is largely unreacted even after prolonged reaction times.

  • Possible Cause: The base may be too weak to deprotonate the phenol effectively, or the reaction temperature is too low.

  • Troubleshooting Steps:

    • Base Strength: If using a very weak base like triethylamine, consider switching to a moderately stronger base like potassium carbonate.

    • Temperature: Gradually increase the reaction temperature. Monitor the reaction closely by TLC or LC-MS for the formation of side products.

    • Catalyst: In some cases, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be used to facilitate the reaction between the phenoxide and the alkyl halide, especially in a biphasic system.

Data Presentation

The following table summarizes the expected qualitative outcomes of using different bases for the reaction of this compound with an external alcohol (R-OH).

BaseStrengthExpected Rate of Desired Ether FormationExpected Rate of Self-CondensationRecommended Use Case
NaOH StrongFastVery HighNot recommended due to significant side reactions.
NaH StrongFastVery HighNot recommended for intermolecular reactions.
K₂CO₃ MildModerateModerateRecommended for controlling self-condensation.
Cs₂CO₃ MildModerate to FastModerateGood alternative to K₂CO₃, often more effective.
Et₃N WeakSlowLowMay be too slow for efficient ether synthesis.

Experimental Protocols

Protocol 1: Minimizing Self-Condensation in Williamson Ether Synthesis

This protocol is designed for the synthesis of an ether from this compound and a primary alcohol (e.g., ethanol) while minimizing self-condensation.

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Ethanol (1.2 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

    • Acetonitrile (anhydrous)

    • Round-bottom flask, magnetic stirrer, condenser, and nitrogen inlet

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add potassium carbonate and acetonitrile.

    • Add the ethanol to the suspension and stir for 15 minutes at room temperature.

    • In a separate flask, dissolve the this compound in anhydrous acetonitrile.

    • Slowly add the this compound solution to the stirring suspension of potassium carbonate and ethanol over 1-2 hours using a syringe pump.

    • After the addition is complete, heat the reaction mixture to 60 °C and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Remove the solvent from the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Side_Reactions start This compound phenoxide 3-(Bromomethyl)phenoxide start->phenoxide + Base desired_product Desired Ether (R-O-CH₂-Ph-OH) phenoxide->desired_product + R-X (Desired Reaction) self_condensation Self-Condensation Product (Oligomer/Polymer) phenoxide->self_condensation + this compound (Side Reaction) elimination_product Quinone Methide Intermediate phenoxide->elimination_product - HBr (Elimination) polymerization Polymerization elimination_product->polymerization

Caption: Reaction pathways of this compound under basic conditions.

Troubleshooting_Logic start Low Yield of Desired Product? check_precipitate Significant Precipitate Formed? start->check_precipitate Yes slow_reaction Slow or No Reaction? start->slow_reaction No self_condensation Likely Self-Condensation check_precipitate->self_condensation Yes check_precipitate->slow_reaction No solution1 Use Milder Base (K₂CO₃) Slow Addition Lower Temperature self_condensation->solution1 weak_base Base Too Weak or Temp Too Low slow_reaction->weak_base Yes solution2 Use Stronger Base (K₂CO₃) Increase Temperature weak_base->solution2 end Improved Yield solution1->end solution2->end

Caption: Troubleshooting logic for reactions with this compound.

References

Technical Support Center: Optimizing Nucleophilic Substitution on 3-(Bromomethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing nucleophilic substitution reactions on 3-(bromomethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for nucleophilic substitution on this compound?

A1: Nucleophilic substitution on this compound, a benzylic halide, can proceed through either an S(N)1 or S(_N)2 mechanism. The operative pathway is influenced by the reaction conditions.

  • S(_N)2 Pathway: This pathway is favored by strong, non-bulky nucleophiles and polar aprotic solvents (e.g., acetone, DMF, DMSO). It is a single-step concerted mechanism.[1][2]

  • S(_N)1 Pathway: This pathway is favored by weak nucleophiles (including solvolysis) and polar protic solvents (e.g., water, ethanol, methanol) that can stabilize the intermediate benzylic carbocation.[1][3]

Given that this compound is a primary benzylic halide, the S(N)2 pathway is often predominant, especially with strong nucleophiles.

Q2: The phenolic hydroxyl group is also nucleophilic. Will it interfere with the reaction?

A2: Yes, the phenolic hydroxyl group is a significant competing nucleophile. Under basic conditions, it can be deprotonated to form a phenoxide, which can lead to two major side reactions:

  • Intramolecular Cyclization: The phenoxide can attack the benzylic carbon of the same molecule to form a cyclic ether (a dihydrobenzofuran derivative).

  • Intermolecular Self-Condensation/Polymerization: The phenoxide of one molecule can react with the bromomethyl group of another, leading to polymeric byproducts.

To avoid these side reactions, it is often necessary to protect the phenolic hydroxyl group before carrying out the nucleophilic substitution.[4]

Q3: What are suitable protecting groups for the phenolic hydroxyl group in this reaction?

A3: The choice of protecting group is crucial and should be stable to the nucleophilic substitution conditions but readily cleavable afterward. Common protecting groups for phenols include:

  • Ethers: Methyl, benzyl, or silyl ethers (e.g., TBDMS) are frequently used.

  • Esters: Acetyl or pivaloyl esters can also be employed.

The selection of the protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule.

Q4: How do I choose the appropriate solvent and base for the reaction?

A4: The choice of solvent and base is critical for optimizing the reaction and minimizing side products.

  • Solvent:

    • For S(_N)2 reactions with anionic nucleophiles (e.g., alkoxides, thiolates), polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they do not solvate the nucleophile as strongly as protic solvents, thus enhancing its reactivity.[2]

    • For S(_N)1 reactions , polar protic solvents like ethanol or water are suitable to stabilize the carbocation intermediate.[3]

  • Base:

    • A base is required to deprotonate the nucleophile (e.g., an alcohol or thiol) to increase its nucleophilicity.

    • In reactions where the phenolic hydroxyl group is unprotected, a mild, non-nucleophilic base like potassium carbonate (K(_2)CO(_3)) or cesium carbonate (Cs(_2)CO(_3)) is often used to minimize deprotonation of the phenol.

    • Stronger bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) will readily deprotonate the phenol, necessitating a protecting group strategy.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Nucleophile: The nucleophile may not be sufficiently deprotonated or is inherently weak. 2. Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. 3. Poor Quality of this compound: The starting material may have decomposed.1. Increase Nucleophilicity: If using a neutral nucleophile (e.g., alcohol, thiol), add a suitable base (e.g., K(_2)CO(_3), NaH) to generate the more reactive alkoxide or thiolate. 2. Optimize Temperature: Gradually increase the reaction temperature and monitor the progress by TLC. For many S(_N)2 reactions, temperatures between room temperature and 80°C are effective. 3. Verify Starting Material: Check the purity of this compound by NMR or TLC. If necessary, purify or synthesize it fresh.
Formation of Multiple Products 1. Competing S(_N)1 and S(_N)2 Pathways: Reaction conditions may favor a mixture of both mechanisms. 2. Reaction with Phenolic Hydroxyl Group: The unprotected phenol can lead to intramolecular cyclization or intermolecular side reactions. 3. Over-alkylation of Amine Nucleophiles: Primary or secondary amines can undergo multiple alkylations.1. Favor S(_N)2: Use a polar aprotic solvent (DMF, acetone) and a strong nucleophile. 2. Protect the Phenol: Protect the hydroxyl group as an ether or ester before the substitution reaction. Alternatively, use a mild base like K(_2)CO(_3) to favor N- or S-alkylation over O-alkylation. 3. Control Stoichiometry: Use a large excess of the amine nucleophile to favor mono-alkylation.
Polymeric Byproducts Observed Intermolecular reaction of the phenoxide: The deprotonated phenolic hydroxyl group is reacting with the bromomethyl group of other molecules.Protect the Phenolic Hydroxyl Group: This is the most effective way to prevent polymerization. Use Dilute Conditions: Running the reaction at high dilution can disfavor intermolecular reactions.
Intramolecular Cyclization Product is Predominant Base is too strong: A strong base is deprotonating the phenolic hydroxyl group, leading to intramolecular attack.Use a Milder Base: Switch to a weaker base such as potassium carbonate or cesium carbonate. Protect the Phenol: As with polymerization, protecting the hydroxyl group will prevent this side reaction.

Quantitative Data Summary

The following tables summarize reaction conditions for the nucleophilic substitution on this compound and related compounds.

Table 1: Synthesis of Ethers (O-Alkylation)

Nucleophile (Alcohol)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
EthanolK(2)CO(_3)DMF60442*[5]
MethanolNaOMeMethanolRefluxN/AN/A
Various PhenolsK(2)CO(_3)AcetoneReflux12~40

* Data for a structurally similar hydroxymethylphenol.

Table 2: Synthesis of Amines (N-Alkylation)

Nucleophile (Amine)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
DimethylamineN/AN/AN/AN/AN/A[6][7]
EthylamineN/AN/AN/AN/AN/A[8]
Various Primary AminesK(_2)CO(_3)DMF20-25N/AGood[9]

Table 3: Synthesis of Thioethers (S-Alkylation)

Nucleophile (Thiol)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
ThiophenolEt(3)N or K(_2)CO(_3)WaterRoom Temp1Excellent
Benzyl MercaptanN/AHBr/AcOHN/A0.1791[3]
4-MethylbenzenethiolN/AHBr/AcOHN/A0.7578[3]

* Data for the synthesis of bromomethyl sulfides from thiols, a related reaction.

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis (O-Alkylation) with Phenol Protection

  • Protection of Phenolic Hydroxyl Group (Example: Methyl Ether):

    • Dissolve this compound in a suitable solvent like acetone or DMF.

    • Add a base such as potassium carbonate (K(_2)CO(_3)).

    • Add a methylating agent like dimethyl sulfate and stir at room temperature until the reaction is complete (monitor by TLC).

    • Work up the reaction to isolate the protected 3-(bromomethyl)anisole.

  • Nucleophilic Substitution:

    • Dissolve the alcohol nucleophile in a polar aprotic solvent (e.g., THF, DMF).

    • Add a strong base like sodium hydride (NaH) at 0°C to form the alkoxide.

    • Slowly add a solution of the protected 3-(bromomethyl)anisole to the alkoxide solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction carefully with water and extract the product with an organic solvent.

    • Purify the product by column chromatography.

  • Deprotection:

    • Cleave the methyl ether using a reagent like BBr(_3) to reveal the final product.

Protocol 2: Protecting-Group-Free Synthesis of a Thioether from this compound

  • Reaction Setup:

    • In a round-bottom flask, dissolve the thiol nucleophile (1.0 eq) in water.

    • Add a mild base such as potassium carbonate (K(_2)CO(_3)) (1.2 eq).

    • Add this compound (1.0 eq) to the mixture.

  • Reaction:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC. The reaction is often complete within a few hours.

  • Work-up and Purification:

    • Extract the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: Protection (Optional) cluster_step2 Step 2: Nucleophilic Substitution cluster_step3 Step 3: Deprotection (If Protected) protect Protect Phenolic -OH react React with Nucleophile protect->react deprotect Deprotect Phenolic -OH react->deprotect final_product Final Product react->final_product If unprotected deprotect->final_product start This compound start->protect If needed start->react Protecting-group-free

Caption: General experimental workflow for nucleophilic substitution on this compound.

troubleshooting_flowchart start Low Yield or Multiple Products check_side_products Analyze byproducts (TLC, LC-MS) start->check_side_products is_polymer Polymeric byproducts? check_side_products->is_polymer is_cyclized Cyclized product? is_polymer->is_cyclized No protect_phenol Protect phenolic -OH is_polymer->protect_phenol Yes is_unreacted_sm Unreacted starting material? is_cyclized->is_unreacted_sm No use_mild_base Use milder base (e.g., K2CO3) is_cyclized->use_mild_base Yes optimize_conditions Optimize conditions: - Increase temperature - Use stronger nucleophile/base - Change solvent is_unreacted_sm->optimize_conditions Yes

Caption: Troubleshooting decision tree for optimizing reactions.

References

purification of 3-(Bromomethyl)phenol from crude reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 3-(Bromomethyl)phenol from crude reaction mixtures. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in a crude mixture of this compound?

A1: Depending on the synthetic route, common impurities can include unreacted starting materials such as 3-hydroxybenzyl alcohol or m-cresol, poly-brominated side products, and colored impurities arising from oxidation or degradation of the phenol. If the synthesis involves the bromination of 3-hydroxybenzyl alcohol, residual phosphorus tribromide and its byproducts may also be present.

Q2: What are the most effective methods for purifying crude this compound?

A2: The two most common and effective purification methods are recrystallization and silica gel column chromatography. The choice between these methods depends on the scale of the reaction, the nature and quantity of the impurities, and the desired final purity.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. A suitable TLC solvent system, such as a mixture of ethyl acetate and hexane, can help visualize the separation of this compound from its impurities. The spots can be visualized under UV light (254 nm).

Q4: What are the storage recommendations for purified this compound to prevent degradation?

A4: this compound should be stored in an inert atmosphere (e.g., under argon or nitrogen) at low temperatures (-20°C is recommended) in a tightly sealed, light-resistant container to prevent degradation.[1]

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Suggested Solution(s)
Oiling out instead of crystallization The cooling process is too rapid. The chosen solvent is too nonpolar. High concentration of impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Try a slightly more polar solvent or a solvent mixture. Perform a preliminary purification by a quick filtration through a small plug of silica gel.
Poor recovery of the purified product Too much solvent was used for recrystallization. The compound is significantly soluble in the cold solvent.Concentrate the filtrate by evaporating some of the solvent and attempt a second crystallization. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Consider a different solvent.
Colored crystals Presence of colored impurities from the reaction. Oxidation of the phenol.Treat the hot solution with activated charcoal before filtration. Perform the recrystallization under an inert atmosphere.
Column Chromatography Issues
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of the product from impurities The eluent system is not optimal.Systematically vary the polarity of the eluent. A gradient elution from a nonpolar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can be effective.
Streaking or tailing of the product band The compound is acidic and is interacting strongly with the silica gel.Add a small amount of a weak acid, such as formic acid or acetic acid (e.g., 0.1-1%), to the eluent system to reduce the interaction with the silica gel.
Product is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.

Quantitative Data Summary

The following table summarizes typical data for the purification of this compound. Please note that actual results may vary depending on the specific reaction conditions and the purity of the crude material.

Purification MethodTypical Solvent SystemTypical Recovery YieldTypical Purity
Recrystallization Toluene/Hexane60-80%>95%
Column Chromatography Ethyl Acetate/Hexane (gradient)70-90%>98%

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a test tube, determine a suitable solvent or solvent mixture for recrystallization. A good solvent will dissolve the crude this compound when hot but not at room temperature. A mixture of toluene and hexane is often effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent (or the more soluble solvent in a two-solvent system) with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system by running TLC plates with the crude material. A good solvent system will give the product an Rf value of approximately 0.3-0.5. A common starting point is a mixture of ethyl acetate and hexane (e.g., 1:9 v/v).

  • Column Packing: Prepare a silica gel slurry in the initial, least polar eluent and carefully pack a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is used, gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Starting Point cluster_purification Purification Methods cluster_analysis Analysis cluster_end Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Option 1 ColumnChrom Column Chromatography Crude->ColumnChrom Option 2 TLC TLC Analysis Recrystallization->TLC ColumnChrom->TLC Purity Purity Assessment (e.g., NMR, HPLC) TLC->Purity PureProduct Pure this compound Purity->PureProduct Troubleshooting_Guide Start Crude Product Issues Oily Product Oils Out during Recrystallization? Start->Oily Colored Product is Colored? Start->Colored Streaking Streaking on TLC/ Column? Start->Streaking SlowCool Cool Solution Slower Oily->SlowCool Yes SolventMix Try Different Solvent/ Solvent Mixture Oily->SolventMix Yes Pure Pure Product Oily->Pure No Charcoal Use Activated Charcoal Colored->Charcoal Yes Colored->Pure No AcidEluent Add Acid to Eluent (e.g., 0.1% Formic Acid) Streaking->AcidEluent Yes Streaking->Pure No SlowCool->Pure SolventMix->Pure Charcoal->Pure AcidEluent->Pure

References

how to avoid dibenzyl ether formation with 3-(Bromomethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the formation of dibenzyl ether and other side products during experiments with 3-(bromomethyl)phenol.

Troubleshooting Guides & FAQs

This section addresses common issues encountered when working with this compound, focusing on the prevention of unwanted side reactions.

FAQ 1: Why is dibenzyl ether forming in my reaction with this compound?

The formation of a dibenzyl ether derivative is a common side reaction when using this compound. This molecule possesses two reactive sites: a nucleophilic phenolic hydroxyl group (-OH) and an electrophilic bromomethyl group (-CH₂Br)[1]. The dibenzyl ether byproduct forms when the phenolic hydroxyl of one molecule of this compound is deprotonated to a phenoxide, which then acts as a nucleophile and attacks the electrophilic carbon of the bromomethyl group on another molecule. This process is a self-condensation reaction that proceeds via a Williamson ether synthesis mechanism[2][3][4].

G cluster_0 Unwanted Side Reaction: Dibenzyl Ether Formation mol1 This compound (Molecule 1) phenoxide Phenoxide Intermediate mol1->phenoxide Deprotonation mol2 This compound (Molecule 2) ether Dibenzyl Ether Byproduct mol2->ether Electrophile phenoxide->ether SN2 Attack base Base (e.g., K₂CO₃, NaH)

Caption: Mechanism of dibenzyl ether byproduct formation.

FAQ 2: How can I prevent the phenolic hydroxyl group from reacting?

The most effective strategy to prevent the phenolic hydroxyl group from participating in unwanted side reactions is to "protect" it by converting it into a less reactive functional group. This protecting group can then be removed later in the synthesis to regenerate the hydroxyl group. The ideal protecting group is one that can be introduced and removed in high yield under mild conditions and is stable to the conditions of your desired reaction[5].

FAQ 3: What are the recommended protecting groups for the phenolic hydroxyl of this compound?

Ether-based protecting groups are commonly used for phenols due to their stability. Silyl ethers are particularly useful as they can be installed and removed under very mild conditions, which is advantageous for sensitive molecules.

Table 1: Comparison of Common Protecting Groups for Phenols

Protecting GroupProtection Reagents & ConditionsDeprotection Reagents & ConditionsAdvantages & Disadvantages
tert-Butyldimethylsilyl (TBDMS) TBDMS-Cl, Imidazole, DMF, RTTBAF, THF, RTAdvantages: Stable to many reagents, easily removed with fluoride ions. Disadvantages: Moderate steric hindrance.
Trimethylsilyl (TMS) TMS-Cl, Pyridine or Et₃N, DCM, 0°C to RTK₂CO₃/MeOH; mild acid (e.g., AcOH)Advantages: Very easily removed, low steric hindrance. Disadvantages: Can be too labile for multi-step synthesis.
Methyl (Me) MeI or Me₂SO₄, K₂CO₃, Acetone, RefluxHBr or BBr₃, DCMAdvantages: Very stable to a wide range of conditions[5]. Disadvantages: Requires harsh, often non-selective, conditions for removal[6][7].
FAQ 4: Can I avoid using protecting groups and still minimize dibenzyl ether formation?

While protection is the most robust method, you can minimize dibenzyl ether formation by carefully controlling the reaction conditions. This is most feasible if the nucleophile you intend to react at the bromomethyl site is significantly more reactive than the phenoxide of this compound.

Table 2: Reaction Condition Optimization to Minimize Self-Condensation

ParameterRecommendationRationale
Base Use a mild, non-nucleophilic, inorganic base (e.g., K₂CO₃, Cs₂CO₃). Avoid strong bases like NaH or alkoxides if possible[8].Strong bases will fully deprotonate the phenol, increasing the concentration of the reactive phenoxide nucleophile.
Temperature Maintain the lowest possible temperature that allows the desired reaction to proceed at a reasonable rate.Higher temperatures increase the rate of the competing dibenzyl ether formation.
Order of Addition Add the this compound slowly to a mixture of your desired nucleophile and the base.This strategy keeps the instantaneous concentration of this compound low, favoring the reaction with your nucleophile over self-condensation.
Solvent Use a polar aprotic solvent like DMF or acetonitrile.These solvents can help to solvate the phenoxide and may influence the relative rates of the desired and undesired reactions.
FAQ 5: What is a reliable experimental protocol for protecting the hydroxyl group?

Here is a standard protocol for the protection of this compound as its tert-Butyldimethylsilyl (TBDMS) ether. This protection is generally stable enough for subsequent reactions at the bromomethyl position.

Experimental Protocol: TBDMS Protection of this compound

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, standard glassware for extraction and purification.

Procedure:

  • Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add TBDMS-Cl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the TBDMS-protected this compound.

FAQ 6: What is the best overall strategy for performing a nucleophilic substitution at the bromomethyl position?

The most reliable and highest-yielding approach involves a three-step sequence: protection, substitution, and deprotection. This strategy prevents the phenolic hydroxyl from interfering and ensures that the desired reaction occurs cleanly at the bromomethyl site.

G start Start: This compound protect Step 1: Protect Phenolic -OH (e.g., with TBDMS-Cl) start->protect substitute Step 2: Perform Desired SN2 Reaction at -CH₂Br (with Nu:⁻) protect->substitute deprotect Step 3: Deprotect (e.g., with TBAF) substitute->deprotect end Final Product deprotect->end

References

Technical Support Center: Scaling Up Reactions with 3-(Bromomethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when scaling up reactions involving 3-(Bromomethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up reactions with this compound?

Scaling up reactions involving this compound presents several key challenges:

  • Exothermic Reactions: Reactions such as Williamson ether synthesis and Grignard reagent formation can be highly exothermic. Without proper thermal management, this can lead to runaway reactions, reduced selectivity, and the formation of impurities.[1]

  • Side Reactions: The presence of two reactive sites—the phenolic hydroxyl group and the benzylic bromide—can lead to unwanted side reactions. For instance, in Williamson ether synthesis, elimination (E2) of HBr from the bromomethyl group can compete with the desired substitution, especially with sterically hindered bases or at elevated temperatures.[2][3][4] C-alkylation of the phenol ring is another possible side reaction.[3][4]

  • Purification: Separating the desired product from unreacted starting materials, by-products, and the catalyst can be challenging at a larger scale. Emulsion formation during aqueous workup is a common issue.[5]

  • Stability of this compound: This compound is sensitive to moisture and light and should be stored under an inert atmosphere at low temperatures (e.g., -20°C) to prevent hydrolysis and radical decomposition.[6]

  • Safety Hazards: this compound and other benzylic bromides are lachrymators and skin irritants.[5] Handling large quantities requires appropriate personal protective equipment (PPE) and engineering controls.[5]

Q2: How can I minimize the formation of by-products in a Williamson ether synthesis using this compound?

To minimize by-products:

  • Choice of Base: Use a base that is strong enough to deprotonate the phenol but not so sterically hindered that it promotes elimination. For phenols, weaker bases like potassium carbonate (K₂CO₃) can be sufficient, while stronger bases like sodium hydride (NaH) are also used.[3][4]

  • Temperature Control: Maintain a controlled temperature throughout the reaction. While some heating is often necessary (typically 50-100°C), excessive temperatures can favor the elimination side reaction.[4][7]

  • Solvent Selection: Use a polar aprotic solvent such as DMF (N,N-dimethylformamide) or acetonitrile.[3][7] These solvents favor the Sₙ2 pathway over the E2 pathway.

  • Phase-Transfer Catalysis (PTC): For biphasic reactions (e.g., aqueous NaOH and an organic solvent), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate and selectivity by facilitating the transfer of the phenoxide ion into the organic phase.[8][9][10][11]

Q3: What precautions should I take when performing a Grignard reaction with a derivative of this compound?

The acidic proton of the phenolic hydroxyl group will react with and quench the Grignard reagent. Therefore, it is crucial to protect the hydroxyl group before forming the Grignard reagent.

  • Protecting Groups: Common protecting groups for phenols that are stable to Grignard reagents include methyl ethers (forming 3-bromoanisole) or benzyl ethers.[12]

  • Anhydrous Conditions: Grignard reactions are extremely sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.[13]

  • Initiation: The formation of the Grignard reagent can sometimes be difficult to initiate. Using freshly crushed magnesium turnings, a small crystal of iodine, or a few drops of 1,2-dibromoethane can help start the reaction.[13]

Troubleshooting Guides

Issue 1: Low Yield in Williamson Ether Synthesis
Potential Cause Troubleshooting Action Supporting Evidence/Citations
Incomplete Deprotonation of Phenol The base may be too weak or not used in sufficient quantity. Switch to a stronger base (e.g., from K₂CO₃ to NaOH or NaH) or ensure at least one equivalent is used. Ensure anhydrous conditions if using a moisture-sensitive base like NaH.[4]
Elimination (E2) Side Reaction The reaction temperature may be too high, or the base may be too sterically hindered. Lower the reaction temperature and consider using a less hindered base.[2][3]
Low Reactivity of Alkylating Agent While this compound is a reactive benzylic bromide, ensure the other reactant (if applicable) is sufficiently nucleophilic.
Product Loss During Workup Emulsions can form during extraction, leading to product loss. To break emulsions, add brine (saturated NaCl solution). Minimize the number of transfer steps and wash with cold solvent during crystallization to reduce dissolution.[5]
Poor Solubility of Reactants Ensure the chosen solvent can dissolve all reactants, especially at the reaction temperature. For biphasic systems, a phase-transfer catalyst can overcome solubility issues.[10][11]
Issue 2: Grignard Reagent Fails to Form or Reacts Poorly
Potential Cause Troubleshooting Action Supporting Evidence/Citations
Presence of Moisture All glassware must be rigorously dried, and anhydrous solvents must be used.[13]
Unprotected Phenolic Hydroxyl Group The acidic proton of the phenol will quench the Grignard reagent. Protect the hydroxyl group as an ether (e.g., methyl or benzyl ether) before attempting to form the Grignard reagent.[12]
Passivated Magnesium Surface The magnesium turnings may have an oxide layer that prevents reaction. Gently crush the magnesium turnings in the reaction flask (under inert atmosphere) or use an activating agent like iodine or 1,2-dibromoethane.[13]
Slow Reaction Initiation The reaction may have a long induction period. Gentle warming or sonication can help initiate the reaction. Once initiated, the reaction is exothermic and may require cooling.[13]
Side Reactions Wurtz coupling, where the Grignard reagent reacts with the starting halide, can be a side reaction. This is favored at higher concentrations and temperatures.

Experimental Protocols

Protocol 1: Scalable Williamson Ether Synthesis with Phase-Transfer Catalysis

This protocol is a general guideline for the etherification of a phenol using this compound and can be adapted for scale-up.

Materials:

  • Phenol of interest

  • This compound

  • Sodium hydroxide (NaOH) solution (e.g., 25-50%)

  • Toluene or other suitable organic solvent

  • Tetrabutylammonium bromide (TBAB) (phase-transfer catalyst)

Procedure:

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the phenol, toluene, and the NaOH solution.

  • Catalyst Addition: Add a catalytic amount of TBAB (e.g., 1-5 mol%).

  • Reagent Addition: Heat the mixture to the desired reaction temperature (e.g., 60-80°C). Slowly add a solution of this compound in toluene to the reaction mixture over a period of 1-2 hours to control the exotherm.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC, or GC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Separate the organic and aqueous layers. If an emulsion forms, add brine to aid in separation. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.

Protocol 2: Scalable Grignard Reaction with Protected this compound (as 3-Bromoanisole)

This protocol outlines the formation of a Grignard reagent from 3-bromoanisole (the methyl-protected form of 3-bromophenol) and its subsequent reaction with an electrophile.

Materials:

  • 3-Bromoanisole

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (for initiation)

  • Electrophile (e.g., an aldehyde, ketone, or ester)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Grignard Reagent Formation:

    • Set up a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon).

    • Add magnesium turnings and a small crystal of iodine to the flask.

    • Add a small amount of a solution of 3-bromoanisole in anhydrous THF from the dropping funnel.

    • If the reaction does not start (indicated by the disappearance of the iodine color and gentle refluxing), gently warm the flask.

    • Once initiated, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Slowly add a solution of the electrophile in anhydrous THF from the dropping funnel, maintaining the temperature below 10°C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup:

    • Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography or crystallization.

Visualizations

Troubleshooting_Williamson_Ether_Synthesis start Low Yield in Williamson Ether Synthesis incomplete_deprotonation Incomplete Deprotonation? start->incomplete_deprotonation elimination Evidence of Elimination By-product? incomplete_deprotonation->elimination No stronger_base Use Stronger Base (e.g., NaOH, NaH) Ensure Anhydrous Conditions incomplete_deprotonation->stronger_base Yes workup_loss Emulsion or High Solubility in Aqueous Layer? elimination->workup_loss No lower_temp Lower Reaction Temperature Use Less Hindered Base elimination->lower_temp Yes ptc_brine Add Brine to Break Emulsion Use Phase-Transfer Catalyst workup_loss->ptc_brine Yes Grignard_Reaction_Workflow start Start: Grignard Reaction with Phenolic Substrate protect_phenol Protect Phenolic -OH (e.g., as methyl ether) start->protect_phenol grignard_formation Form Grignard Reagent (Anhydrous conditions, Mg, THF) protect_phenol->grignard_formation reaction_electrophile React with Electrophile (e.g., Aldehyde, Ketone) grignard_formation->reaction_electrophile workup Aqueous Workup (e.g., sat. NH4Cl) reaction_electrophile->workup deprotection Deprotect Phenolic -OH (if necessary) workup->deprotection product Final Product deprotection->product

References

Technical Support Center: Managing Steric Hindrance in Reactions with Ortho-Substituted 3-(Bromomethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ortho-substituted 3-(bromomethyl)phenol derivatives. The inherent steric hindrance in these molecules, arising from substitution at the position ortho to the phenolic hydroxyl group, presents unique challenges in common synthetic transformations.

Section 1: Challenges in Nucleophilic Substitution at the Benzylic Position

The bromomethyl group is a reactive benzylic halide, but its reactivity via an SN2 mechanism can be significantly impeded by bulky ortho-substituents that block the necessary backside attack of the nucleophile.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: My SN2 reaction with an ortho-substituted this compound and a bulky nucleophile is failing or giving very low yields. What is the likely cause?

A1: The primary cause is severe steric hindrance. The ortho-substituent on the phenol ring physically obstructs the trajectory of the incoming nucleophile, making it difficult to access the electrophilic carbon of the bromomethyl group.[3][4] This effect is magnified with larger nucleophiles.

Q2: How can I improve the yield of my SN2 reaction?

A2: Consider the following strategies:

  • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance.

  • Prolong Reaction Time: Allow more time for the sterically hindered reaction to proceed to completion.

  • Use a Less Hindered Nucleophile: If the synthetic route allows, switch to a smaller, more potent nucleophile.

  • Enhance Nucleophilicity: Use a polar aprotic solvent like DMF or DMSO to desolvate the nucleophile and increase its reactivity.

  • In Situ Halide Exchange: Convert the benzylic bromide to the more reactive iodide by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture (Finkelstein reaction).

Q3: When should I consider an SN1 pathway instead?

A3: An SN1 pathway becomes more viable if the ortho-substituent and the solvent can help stabilize the intermediate benzylic carbocation. Benzylic carbocations are inherently resonance-stabilized.[5] SN1 conditions typically involve polar protic solvents (e.g., ethanol, water) and the absence of a strong nucleophile. However, be aware of potential side reactions like eliminations and rearrangements.

Troubleshooting Workflow: Low-Yield SN2 Reaction

G start Start: Low SN2 Yield temp Increase Temperature & Prolong Reaction Time start->temp Easy Adjustment solvent Switch to Polar Aprotic Solvent (DMF, DMSO) temp->solvent No Improvement success Success: Yield Improved temp->success Improved Yield iodide Add Catalytic NaI / KI (Finkelstein Conditions) solvent->iodide No Improvement solvent->success Improved Yield nucleophile Use Smaller / More Potent Nucleophile iodide->nucleophile No Improvement iodide->success Improved Yield nucleophile->success Improved Yield fail Failure: Re-evaluate Strategy (e.g., SN1 or alternative route) nucleophile->fail Still Low Yield G start Design Hindered Cross-Coupling Rxn ligand Select Bulky Ligand (e.g., Buchwald-type or NHC) start->ligand precatalyst Choose Appropriate Pd Pre-catalyst (e.g., G3-G4 Palladacycle) ligand->precatalyst base_solvent Screen Base & Solvent (e.g., K3PO4, Cs2CO3, NaOtBu) (Dioxane, Toluene, THF) precatalyst->base_solvent temp_time Optimize Temperature & Reaction Time base_solvent->temp_time execute Run Small-Scale Test Reaction temp_time->execute

References

Technical Support Center: Improving Selectivity in Reactions with Polyfunctional Molecules and 3-(Bromomethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to selectivity in chemical reactions involving polyfunctional molecules, with a specific focus on 3-(bromomethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving selective reactions with this compound?

A1: this compound possesses two reactive functional groups: a nucleophilic phenolic hydroxyl group and an electrophilic benzylic bromide. The primary challenge is to control the chemoselectivity of a reaction to target one group while leaving the other intact.[1][2][3] Key issues include:

  • Self-reaction/Polymerization: The nucleophilic phenol of one molecule can react with the benzylic bromide of another, leading to oligomerization or polymerization.

  • Intermolecular vs. Intramolecular Reactions: Depending on the reaction conditions, unwanted side reactions between molecules of this compound can compete with the desired reaction with an external reagent.

  • Ambident Nucleophilicity of the Phenoxide: Under basic conditions, the resulting phenoxide ion can act as a nucleophile at either the oxygen (O-alkylation) or the aromatic ring (C-alkylation), particularly at the ortho and para positions.[4]

Q2: What is the principle of orthogonal protecting groups, and how can it be applied to this compound?

A2: Orthogonal protection is a strategy that employs multiple protecting groups in a single molecule, where each group can be removed under specific conditions without affecting the others.[5][6][7][8] This allows for the sequential modification of different functional groups. For this compound, one could protect the phenolic hydroxyl group to perform a reaction at the benzylic bromide, and vice-versa. The choice of protecting group is critical and must be stable to the subsequent reaction conditions.[9]

Q3: How can I selectively functionalize the phenolic hydroxyl group of this compound?

A3: To selectively react at the phenolic hydroxyl group, the reactivity of the benzylic bromide must be considered. Strategies include:

  • Reaction with a less reactive electrophile: Using a reagent that is more reactive towards the phenol than the benzylic bromide.

  • Protecting the benzylic position (indirectly): While less common for a bromide, in principle, a precursor alcohol could be protected before bromination.

  • Controlling Reaction Conditions: Carefully selecting the base, solvent, and temperature can favor O-alkylation or O-acylation of the phenol.[10]

Q4: How can I selectively perform a reaction at the benzylic bromide of this compound?

A4: To achieve selectivity at the benzylic bromide, the nucleophilicity of the phenolic hydroxyl group must be suppressed. This can be accomplished by:

  • Protecting the Phenol: This is the most common and effective strategy. The phenol can be converted into an ether or an ester, which is less nucleophilic.[11] The choice of protecting group will depend on the desired reaction conditions for the benzylic bromide.

  • Using a non-nucleophilic base: If a base is required for the reaction at the benzylic position, a sterically hindered, non-nucleophilic base can minimize deprotonation of the phenol.

Troubleshooting Guides

Issue 1: Unwanted Polymerization or Self-Reaction
Symptom Possible Cause Troubleshooting Steps
A complex mixture of high molecular weight products is observed by TLC or LC-MS.The nucleophilic phenol is reacting with the electrophilic benzylic bromide of another molecule.1. Protect the phenolic hydroxyl group: Introduce a suitable protecting group for the phenol before proceeding with the reaction at the benzylic bromide.[11][12] 2. Use dilute conditions: Running the reaction at a lower concentration can disfavor intermolecular reactions. 3. Slow addition of reagents: Adding the limiting reagent slowly can help to maintain a low concentration and minimize side reactions.
The reaction mixture becomes viscous or solidifies unexpectedly.Extensive polymerization has occurred.See troubleshooting steps above. Consider immediate termination of the reaction to prevent complete solidification.
Issue 2: Lack of Chemoselectivity (Reaction at both functional groups)
Symptom Possible Cause Troubleshooting Steps
A mixture of products is obtained, indicating reaction at both the phenol and the benzylic bromide.The reagent used is reactive towards both functional groups under the chosen conditions.1. Employ a protecting group strategy: Protect the less reactive functional group to ensure the reaction occurs only at the desired site.[5][6][7] 2. Modify reaction conditions: Adjusting the temperature, solvent, or catalyst can sometimes enhance the selectivity for one functional group over the other.[10] For example, milder reaction conditions may favor reaction with the more reactive functional group.
The desired product is obtained in low yield, with significant amounts of di-substituted byproducts.The stoichiometry of the reagents is not optimized, or the reaction conditions are too harsh.1. Carefully control stoichiometry: Use a slight excess of the limiting reagent to drive the reaction to completion at one site, but avoid a large excess that could lead to reaction at the second site. 2. Lower the reaction temperature: This can often increase the selectivity of a reaction.
Issue 3: Poor Regioselectivity (C-alkylation vs. O-alkylation of the phenol)
Symptom Possible Cause Troubleshooting Steps
A mixture of O-alkylated and C-alkylated (ortho/para) products is observed when reacting with an electrophile at the phenol.The phenoxide ion is acting as an ambident nucleophile.1. Solvent choice: Polar aprotic solvents (e.g., DMF, DMSO) tend to favor O-alkylation, while polar protic solvents (e.g., water, ethanol) can favor C-alkylation. 2. Counter-ion: The choice of base and the resulting counter-ion can influence the O/C selectivity. For example, using potassium carbonate often favors O-alkylation. 3. Temperature: Lower temperatures generally favor O-alkylation.
The desired O-alkylated product is contaminated with isomers.The reaction conditions are promoting C-alkylation.See troubleshooting steps above. Consider using a phase-transfer catalyst to enhance O-alkylation.

Experimental Protocols

Protocol 1: Selective O-Alkylation of this compound

This protocol describes the selective alkylation of the phenolic hydroxyl group using a generic alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl iodide)

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

  • Add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Reaction at the Benzylic Bromide via Phenol Protection

This protocol details the protection of the phenolic hydroxyl group as a silyl ether, followed by a nucleophilic substitution at the benzylic bromide.

Step A: Protection of the Phenolic Hydroxyl Group

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add imidazole (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) as a solution in DCM.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the protected intermediate.

Step B: Nucleophilic Substitution at the Benzylic Bromide

  • Dissolve the TBDMS-protected this compound (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF).

  • Add the desired nucleophile (e.g., sodium azide, 1.2 eq).

  • Stir the reaction at room temperature or heat gently if necessary, monitoring by TLC.

  • Upon completion, perform an appropriate aqueous workup depending on the nature of the nucleophile and solvent.

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.

Step C: Deprotection of the Phenolic Hydroxyl Group

  • Dissolve the product from Step B in tetrahydrofuran (THF).

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF).

  • Stir at room temperature until the silyl ether is cleaved (monitor by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer, filter, and concentrate to yield the final product.

Quantitative Data Summary

The following table provides an illustrative summary of expected yields and selectivity for different reaction strategies with this compound based on general principles of organic synthesis. Actual results may vary depending on the specific substrates and reaction conditions.

Reaction Type Strategy Key Reagents Expected Selectivity Anticipated Yield Range
O-Alkylation of Phenol Direct ReactionK₂CO₃, Alkyl HalideHigh for O-alkylation70-90%
C-Alkylation of Phenol Friedel-Crafts typeLewis Acid, Alkylating AgentModerate to high for C-alkylation40-60%
Reaction at Benzyl Bromide Phenol Protection (TBDMS)TBDMSCl, Nucleophile, TBAFHigh for reaction at benzyl bromide60-80% (over 3 steps)
Uncontrolled Reaction Strong Base (e.g., NaH)NaH, ElectrophileLow (mixture of products)<30% of desired product

Visualizations

experimental_workflow cluster_selective_o_alkylation Selective O-Alkylation cluster_selective_benzyl_reaction Selective Reaction at Benzyl Bromide A1 This compound B1 Add K2CO3, Alkyl Halide A1->B1 C1 Reflux in Acetone B1->C1 D1 Workup & Purification C1->D1 E1 O-Alkylated Product D1->E1 A2 This compound B2 Protect Phenol (TBDMSCl) A2->B2 C2 Protected Intermediate B2->C2 D2 Add Nucleophile C2->D2 E2 Substituted Intermediate D2->E2 F2 Deprotect (TBAF) E2->F2 G2 Final Product F2->G2

Caption: Experimental workflows for selective reactions of this compound.

logical_relationship start Reaction with this compound q1 Is selectivity required? start->q1 no_selectivity Proceed with reaction (Expect mixture of products) q1->no_selectivity No q2 Target Functional Group? q1->q2 Yes phenol Phenolic -OH q2->phenol Phenol benzyl_bromide Benzylic -Br q2->benzyl_bromide Benzyl Bromide protect_benzyl Protect Benzylic Bromide (Indirectly, if possible) phenol->protect_benzyl protect_phenol Protect Phenolic -OH benzyl_bromide->protect_phenol react_at_phenol React at Phenol protect_benzyl->react_at_phenol react_at_benzyl React at Benzylic Bromide protect_phenol->react_at_benzyl deprotect Deprotect react_at_phenol->deprotect react_at_benzyl->deprotect final_product Desired Product deprotect->final_product deprotect->final_product

Caption: Decision-making flowchart for achieving selectivity with this compound.

References

catalyst deactivation issues in cross-coupling reactions of 3-(Bromomethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cross-coupling reactions of 3-(bromomethyl)phenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and catalyst deactivation issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is sluggish or fails completely. What are the potential causes and solutions?

A1: Several factors can contribute to low yields or reaction failure in the Suzuki-Miyaura coupling of this compound. Catalyst deactivation is a primary concern.

Potential Causes of Catalyst Deactivation:

  • Phenolic Hydroxyl Group Interference: The acidic proton of the phenol can react with the basic conditions typically required for the Suzuki coupling, potentially leading to the formation of phenoxide species. This phenoxide can coordinate to the palladium center, inhibiting its catalytic activity.

  • Ligand Degradation: Phosphine ligands, commonly used in Suzuki couplings, can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures.

  • Palladium Precipitation: The active Pd(0) catalyst can aggregate and precipitate as palladium black, removing it from the catalytic cycle. This is often observed as a black precipitate in the reaction mixture.

  • Side Reactions of the Benzylic Bromide: Benzylic bromides can be prone to side reactions such as homocoupling or decomposition under the reaction conditions.

Troubleshooting Strategies:

StrategyRecommendationRationale
Protect the Phenolic Hydroxyl Group Consider protecting the phenol as a methyl ether (anisole) or a silyl ether (e.g., TBDMS) prior to the coupling reaction. The protecting group can be removed post-coupling.Prevents interference from the acidic proton and coordination of the phenoxide to the palladium catalyst.
Optimize the Base Use a weaker base such as K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOtBu.Minimizes deprotonation of the phenol and potential base-induced side reactions.
Ligand Selection Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or Buchwald's biaryl phosphine ligands.These ligands can promote the desired cross-coupling pathway and stabilize the palladium catalyst, preventing deactivation.
Catalyst Choice Use a pre-formed palladium catalyst like Pd(PPh₃)₄ or an in-situ generated catalyst from a Pd(II) source like Pd(OAc)₂ with a suitable phosphine ligand.Ensures the presence of an active Pd(0) species at the start of the reaction.
Solvent System Use a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water.The aqueous phase is often necessary for the efficient transmetalation step with the boronic acid.

Q2: I am observing significant homocoupling of my this compound starting material in a Heck reaction. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction in palladium-catalyzed couplings of benzylic halides.

Strategies to Minimize Homocoupling:

StrategyRecommendationRationale
Control Catalyst Loading Use the lowest effective catalyst loading. Typically, 0.5-2 mol% of the palladium catalyst is sufficient.Higher catalyst concentrations can sometimes favor homocoupling pathways.
Reaction Temperature Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.Higher temperatures can promote undesired side reactions, including homocoupling.
Choice of Base A milder base, such as an amine base (e.g., triethylamine) or an inorganic carbonate, is often preferred in Heck reactions.Strong bases can sometimes promote the decomposition of the starting material, leading to homocoupling.

Troubleshooting Experimental Workflow

If you are experiencing issues with your cross-coupling reaction, a systematic approach to troubleshooting can help identify the root cause. The following workflow can guide your investigation.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Low or No Product Yield Catalyst Catalyst Deactivation Problem->Catalyst Is there catalyst precipitation? Conditions Suboptimal Conditions Problem->Conditions Are reaction parameters optimized? Reagents Reagent Quality Issue Problem->Reagents Are reagents pure and dry? Protect Protect Phenol Catalyst->Protect OptimizeBase Optimize Base Catalyst->OptimizeBase ChangeLigand Change Ligand/Catalyst Catalyst->ChangeLigand Conditions->OptimizeBase Degas Degas Solvents Conditions->Degas CheckPurity Check Reagent Purity Reagents->CheckPurity

Caption: Troubleshooting workflow for cross-coupling reactions.

Catalyst Deactivation Pathways and Mitigation

Understanding the potential pathways for catalyst deactivation is crucial for developing robust cross-coupling protocols.

DeactivationPathways cluster_deactivation Deactivation Pathways cluster_mitigation Mitigation Strategies ActiveCatalyst Active Pd(0) Catalyst Phenoxide Phenoxide Coordination ActiveCatalyst->Phenoxide Reaction with Phenol Aggregation Aggregation (Pd Black) ActiveCatalyst->Aggregation LigandDeg Ligand Degradation ActiveCatalyst->LigandDeg Oxidation/Decomposition Protection Protecting Group Phenoxide->Protection BulkyLigands Bulky/Electron-Rich Ligands Aggregation->BulkyLigands InertAtmosphere Inert Atmosphere LigandDeg->InertAtmosphere

Caption: Catalyst deactivation pathways and mitigation strategies.

General Experimental Protocol for a Suzuki-Miyaura Coupling of Protected this compound

This protocol is a general starting point and may require optimization for your specific substrate and coupling partner.

Materials:

  • Protected this compound (e.g., 1-bromo-3-(methoxymethyl)benzene)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

  • Phosphine ligand (if using a Pd(II) source, e.g., SPhos)

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., Toluene/H₂O or Dioxane/H₂O)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the protected this compound (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.0-3.0 equiv).

  • If using a Pd(II) source, add the palladium acetate (1-2 mol%) and the phosphine ligand (2-4 mol%). If using a pre-formed catalyst like Pd(PPh₃)₄, add it directly (2-5 mol%).

  • Add the degassed solvent system (e.g., a 4:1 mixture of organic solvent to water).

  • Stir the reaction mixture at the desired temperature (typically between 80-110 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • If a protecting group was used, deprotect according to the appropriate literature procedure.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should always consult relevant literature and exercise appropriate laboratory safety precautions. Reaction conditions may require optimization for specific substrates and desired outcomes.

Validation & Comparative

A Comparative Guide to Analytical Methods for Confirming the Purity of 3-(Bromomethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical intermediates is paramount to the integrity and success of their work. This guide provides a comprehensive comparison of key analytical methods for confirming the purity of 3-(Bromomethyl)phenol, a versatile reagent in organic synthesis. The following sections detail the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Fourier-Transform Infrared Spectroscopy (FTIR), supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The selection of an appropriate analytical method for purity determination depends on various factors, including the required level of sensitivity, the nature of potential impurities, and the analytical objective (e.g., routine quality control versus in-depth structural elucidation). The table below summarizes the key performance characteristics of the most common analytical techniques used for this purpose.

Table 1: Quantitative Performance Comparison of Analytical Methods

ParameterHPLC-UVGC-MSqNMRFTIR
Principle Separation based on differential partitioning between a stationary and a liquid mobile phase, with detection by UV absorbance.Separation of volatile compounds in the gas phase followed by mass-based detection and identification.Nuclei in a magnetic field absorb and re-emit electromagnetic radiation; signal intensity is directly proportional to the number of nuclei.Absorption of infrared radiation by molecules, causing vibrational transitions, which are characteristic of specific functional groups.
Typical Purity Range Determined 95-100%95-100%98-100% (absolute purity)Qualitative, semi-quantitative
Linearity (R²) > 0.999[1]> 0.998[2][3]Excellent (direct proportionality)[4]Limited for complex mixtures
Limit of Detection (LOD) ~0.01 - 0.05 µg/mL[1][5]~0.1 - 1 ng/L[6]~0.1% (impurity)~1-5% (impurity)
Limit of Quantitation (LOQ) ~0.05 - 0.15 µg/mL[1][5]~0.5 - 5 ng/L[6]~0.5% (impurity)Not typically used for precise quantification
Precision (%RSD) < 2%[1]< 10%[6][7]< 1%[8]N/A
Accuracy (% Recovery) 98-102%[1]90-110%[6]Highly accurate for absolute purity[4]N/A
Sample Derivatization Not typically required.May be required to improve volatility and peak shape.[2]Not required.Not required.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of halogenated phenolic compounds and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC-UV)

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program: Start at 80°C for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 50-400 amu.

Sample Preparation (with optional derivatization):

  • Dissolve a known amount of the sample in a suitable solvent like dichloromethane or ethyl acetate.

  • For derivatization to improve volatility and peak shape, the sample can be reacted with a silylating agent (e.g., BSTFA) or acetic anhydride.[2]

  • Inject the prepared sample into the GC-MS.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

  • 5 mm NMR tubes.

Experimental Parameters:

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Pulse Sequence: A standard 90° pulse sequence with a relaxation delay of at least 5 times the longest T₁ of the signals of interest.

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube for analysis. The purity is calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation:

  • FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Experimental Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Sample Preparation:

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Alternatively, prepare a KBr pellet or a mull for transmission analysis.

Data Analysis:

  • The presence of characteristic absorption bands can confirm the identity of the compound. For this compound, key absorbances include:

    • Broad O-H stretch (~3200-3600 cm⁻¹).[10]

    • Aromatic C-H stretches (~3000-3100 cm⁻¹).[10]

    • C=C aromatic ring stretches (~1500-1600 cm⁻¹).[10]

    • C-Br stretch (~600-700 cm⁻¹).

  • The absence of significant peaks corresponding to potential impurities (e.g., C=O from starting aldehydes) can indicate high purity. While quantitative analysis is possible with calibration, it is less precise than chromatographic or NMR methods for purity assessment.[11]

Common Impurities in this compound

The purity of this compound can be affected by impurities arising from the synthesis process. Common starting materials for related bromomethylphenols include hydroxybenzyl alcohols or cresols.[12] Potential impurities may therefore include:

  • Unreacted Starting Materials: Such as 3-hydroxybenzyl alcohol or 3-methylphenol (m-cresol).

  • Over-brominated Species: Such as 3-(dibromomethyl)phenol or ring-brominated products.

  • Isomers: Positional isomers like 2-(Bromomethyl)phenol and 4-(Bromomethyl)phenol.

  • By-products: From side reactions involving the solvent or reagents.

Workflow for Method Selection

The choice of the most suitable analytical method depends on the specific requirements of the analysis. The following diagram illustrates a logical workflow for selecting the optimal technique.

MethodSelectionWorkflow Workflow for Selecting an Analytical Method for this compound Purity cluster_qualitative Qualitative/Screening start Define Analytical Goal routine_qc Routine Quality Control (Known Impurities) start->routine_qc impurity_id Impurity Identification & Structural Elucidation start->impurity_id absolute_purity Absolute Purity Determination start->absolute_purity ftir_node FTIR for Functional Group Analysis (Quick Check) start->ftir_node Initial Screening hplc HPLC-UV routine_qc->hplc High throughput, robust gcms GC-MS routine_qc->gcms For volatile impurities impurity_id->gcms Structural info from MS qnmr qNMR impurity_id->qnmr Detailed structural info absolute_purity->qnmr Primary method end Final Purity Report hplc->end Report Purity (%) gcms->end Report Purity (%) & Impurity ID qnmr->end Report Absolute Purity (%) & Structure ftir FTIR

Caption: A decision tree to guide the selection of the most appropriate analytical method.

References

A Comparative Analysis of the Reactivity of 3-(Bromomethyl)phenol and 4-(Bromomethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

This guide provides an objective comparison of the chemical reactivity of two closely related isomers, 3-(Bromomethyl)phenol and 4-(Bromomethyl)phenol. These compounds are versatile bifunctional reagents used in organic synthesis and as building blocks in medicinal chemistry. Understanding their differential reactivity is crucial for optimizing reaction conditions, predicting product formation, and designing efficient synthetic routes. The comparison is based on fundamental principles of physical organic chemistry and supported by established experimental methodologies.

Introduction to Isomeric Reactivity

This compound and 4-(Bromomethyl)phenol are structural isomers differing only in the position of the hydroxyl (-OH) group relative to the bromomethyl (-CH₂Br) group on the benzene ring. This seemingly minor structural variance leads to significant differences in the electronic properties of the benzylic carbon, which is the primary site of reaction for nucleophilic substitution. The reactivity of this benzylic position is profoundly influenced by the electronic effects—both inductive and resonance—exerted by the phenolic hydroxyl group.

The hydroxyl group is a strongly activating substituent on the aromatic ring, primarily due to its powerful electron-donating resonance effect (+R).[1][2][3] This effect, which involves the delocalization of oxygen's lone pair electrons into the ring, is most pronounced at the ortho and para positions.[1] Conversely, the bromomethyl group contains a reactive C-Br bond, making the benzylic carbon an excellent electrophile for nucleophilic attack.[4][5] The interplay of these features dictates the overall reactivity of each isomer.

Electronic Effects and Predicted Reactivity

The rate of nucleophilic substitution at the benzylic carbon is largely determined by the stability of the transition state. In reactions with significant carbocation character (Sₙ1-like), a more stable carbocation intermediate leads to a faster reaction. In Sₙ2 reactions, electronic factors that stabilize the electron-deficient transition state will accelerate the reaction.

  • 4-(Bromomethyl)phenol (para-isomer): The hydroxyl group is para to the bromomethyl group. The electron-donating resonance effect (+R) of the -OH group extends directly to the benzylic carbon. This powerfully stabilizes the developing positive charge in the transition state of a nucleophilic substitution reaction. This stabilization can be visualized through resonance structures that delocalize the charge onto the phenolic oxygen, forming a stable quinone-methide-like intermediate. Consequently, 4-(Bromomethyl)phenol is expected to be highly reactive towards nucleophiles.

  • This compound (meta-isomer): The hydroxyl group is meta to the bromomethyl group. The resonance effect of the -OH group does not extend to the meta position. Therefore, the benzylic carbon is primarily influenced by the electron-withdrawing inductive effect (-I) of the electronegative oxygen atom. This effect slightly destabilizes the electron-deficient transition state, leading to a significantly lower reactivity compared to its para counterpart.

This qualitative prediction can be quantified using the Hammett equation, which relates reaction rates to substituent constants (σ). Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values.

Table 1: Hammett Substituent Constants and Predicted Reactivity

CompoundSubstituent PositionHammett Constant (σ)Dominant Electronic Effect at Benzylic SitePredicted Relative Reactivity
4-(Bromomethyl)phenol para (-OH)σₚ = -0.37+R >> -I (Strongly Donating)High
This compound meta (-OH)σₘ = +0.12-I > +R (Slightly Withdrawing)Low

Note: Hammett constants are from established literature. A more negative σ value correlates with a higher reaction rate for reactions where positive charge develops in the transition state, which is typical for nucleophilic substitution at a benzylic carbon.

The data strongly suggests that 4-(Bromomethyl)phenol will be substantially more reactive in nucleophilic substitution reactions than this compound.

G Figure 1: Electronic Effects on Reactivity cluster_para 4-(Bromomethyl)phenol (para) cluster_meta This compound (meta) p_start para-Isomer p_effect +R Effect (Resonance Donation) p_start->p_effect p_stabilization Stabilization of Transition State (δ+) p_effect->p_stabilization p_intermediate Quinone-methide Intermediate p_stabilization->p_intermediate p_reactivity High Reactivity p_stabilization->p_reactivity m_start meta-Isomer m_effect -I Effect (Inductive Withdrawal) m_start->m_effect m_destabilization Slight Destabilization of Transition State (δ+) m_effect->m_destabilization m_reactivity Low Reactivity m_destabilization->m_reactivity

Figure 1: Logical relationship of electronic effects on reactivity.

Experimental Protocol for Comparative Kinetic Analysis

To empirically validate the predicted reactivity difference, a competitive kinetic study can be performed. This protocol outlines a standard method using High-Performance Liquid Chromatography (HPLC) for analysis.

Objective: To determine the relative rate constants for the reaction of this compound and 4-(Bromomethyl)phenol with a common nucleophile.

Materials:

  • This compound

  • 4-(Bromomethyl)phenol

  • Nucleophile (e.g., Sodium Iodide)

  • Internal Standard (e.g., Naphthalene, a non-reactive compound)

  • Solvent (e.g., Acetonitrile)

  • Thermostated reaction vessel

  • HPLC system with a UV detector and a suitable C18 column

Procedure:

  • Solution Preparation:

    • Prepare a stock solution in acetonitrile containing equimolar concentrations (e.g., 0.05 M) of this compound, 4-(Bromomethyl)phenol, and the internal standard.

    • Prepare a separate stock solution of the nucleophile (e.g., 0.10 M Sodium Iodide) in acetonitrile.

  • Reaction Initiation:

    • Equilibrate both solutions and the reaction vessel to the desired temperature (e.g., 25.0 °C).

    • At time t=0, rapidly mix equal volumes of the substrate/internal standard solution and the nucleophile solution in the reaction vessel with vigorous stirring.

  • Sampling:

    • Immediately withdraw an aliquot (e.g., 100 µL) at t=0 and quench it in a vial containing a quenching agent (e.g., dilute acid or a large volume of cold solvent).

    • Withdraw subsequent aliquots at regular time intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes). The optimal time course should be determined in preliminary runs.

  • HPLC Analysis:

    • Analyze each quenched sample by HPLC. The mobile phase and detection wavelength should be optimized to achieve good separation and detection of both reactants, the products, and the internal standard.

    • Record the peak areas for this compound, 4-(Bromomethyl)phenol, and the internal standard for each time point.

  • Data Processing:

    • Normalize the peak areas of the reactants at each time point against the peak area of the internal standard to correct for any injection volume variations.

    • Plot the natural logarithm of the normalized reactant concentration (ln[Reactant]) versus time for each isomer.

    • The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k').

    • Compare the calculated rate constants (k') for the two isomers.

G Figure 2: Experimental Workflow for Kinetic Analysis prep 1. Prepare Solutions - Substrates + Internal Standard - Nucleophile equil 2. Equilibrate at Temp (T) prep->equil mix 3. Mix Solutions (t=0) Initiate Reaction equil->mix sample 4. Withdraw & Quench Aliquots at Intervals mix->sample analyze 5. HPLC Analysis (Quantify Reactants) sample->analyze plot 6. Data Processing Plot ln[Reactant] vs. Time analyze->plot result 7. Determine Rate Constants (k') Compare Reactivity plot->result

Figure 2: Workflow for the comparative kinetic experiment.

Conclusion

Based on well-established principles of electronic effects in organic chemistry, 4-(Bromomethyl)phenol is predicted to be significantly more reactive towards nucleophilic substitution than this compound. This pronounced difference is attributed to the powerful electron-donating resonance effect of the para-hydroxyl group, which effectively stabilizes the reaction's transition state. The meta-hydroxyl group in this compound cannot provide such resonance stabilization and its inductive electron-withdrawing nature slightly deactivates the benzylic position. This fundamental understanding of their differential reactivity is essential for chemists in synthetic planning, allowing for the selective reaction of one isomer over the other and the rational design of multi-step syntheses in drug discovery and materials science. The provided experimental protocol offers a robust framework for quantifying this reactivity difference in a laboratory setting.

References

Validating the Structure of 3-(Bromomethyl)phenol via Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the expected mass spectral data for 3-(Bromomethyl)phenol against potential isomeric alternatives, supported by detailed experimental protocols and data analysis. This information is crucial for the unambiguous identification and quality control of this versatile reagent in research and drug development.

Introduction

This compound is a valuable intermediate in organic synthesis due to its reactive bromomethyl group and the phenolic hydroxyl group.[1][2] Its molecular formula is C7H7BrO, with a molecular weight of approximately 187.03 g/mol .[2][3][4] Accurate structural confirmation is paramount, and mass spectrometry is a powerful tool for this purpose. This guide outlines the expected fragmentation patterns of this compound and compares them with those of its isomers, 2-(Bromomethyl)phenol and 4-(Bromomethyl)phenol, to provide a clear method for its structural validation.

Predicted Mass Spectrometry Fragmentation Pathway

Electron ionization (EI) mass spectrometry of this compound is expected to induce several key fragmentation steps. The presence of a bromine atom is a key diagnostic feature, as bromine has two major isotopes, 79Br and 81Br, in nearly equal abundance.[5][6] This results in characteristic M+ and M+2 molecular ion peaks of similar intensity.[5]

The primary fragmentation event is anticipated to be the cleavage of the C-Br bond, which is the weakest bond in the molecule. This leads to the loss of a bromine radical and the formation of a stable 3-hydroxybenzyl cation. This cation is expected to be the base peak in the spectrum. Subsequent fragmentation may involve the loss of a neutral carbon monoxide (CO) molecule from the phenolic ring.

Experimental Protocol

Objective: To acquire a reproducible electron ionization mass spectrum of this compound for structural validation.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

Materials:

  • This compound sample

  • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Inert gas for GC (e.g., Helium)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent.

  • GC Separation:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min.

    • Carrier Gas Flow Rate: 1 mL/min (Helium)

    • Injection Volume: 1 µL

  • Mass Spectrometry Analysis:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: m/z 40-400

Data Presentation: Predicted Mass Fragments

The following table summarizes the expected major fragment ions for this compound and its isomers. The shared fragmentation patterns highlight the need for careful data interpretation, while subtle differences can aid in differentiation.

m/z Proposed Fragment Ion Structure Expected Relative Abundance for this compound Notes
186/188[C7H7BrO]+•Molecular IonModerateThe M+ and M+2 peaks due to 79Br and 81Br isotopes will be of nearly equal intensity.
107[C7H7O]+3-Hydroxybenzyl cationHigh (likely base peak)Formed by the loss of the bromine radical. This is a stable benzylic cation.
79/81[Br]+Bromine CationLow
77[C6H5]+Phenyl CationLowFormed by the loss of CH2O from the hydroxybenzyl cation.
79[C6H7O - CO]+ModerateFormed by the loss of carbon monoxide from the m/z 107 fragment.

Comparative Analysis with Isomers

While 2-(Bromomethyl)phenol and 4-(Bromomethyl)phenol will exhibit similar primary fragmentation patterns (loss of Br to form a hydroxybenzyl cation at m/z 107), the relative intensities of subsequent fragment ions may differ due to the different substitution patterns. However, without reference spectra, distinguishing these isomers by mass spectrometry alone can be challenging. In such cases, coupling with a separation technique like gas chromatography, which separates based on boiling points and polarity, is essential for positive identification. The retention time in the GC will be a key differentiator.

Visualization of Fragmentation

The following diagram illustrates the predicted fragmentation pathway for this compound.

fragmentation M [C₇H₇BrO]⁺˙ m/z 186/188 (Molecular Ion) F1 [C₇H₇O]⁺ m/z 107 (3-Hydroxybenzyl cation) M->F1 - Br• F2 [C₆H₅]⁺ m/z 77 (Phenyl cation) F1->F2 - CH₂O F3 [C₅H₅]⁺ m/z 65 F1->F3 - CO, -H₂

References

A Comparative Guide to 3-(Bromomethyl)phenol and 3-(Chloromethyl)phenol in Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 3-(Bromomethyl)phenol and 3-(Chloromethyl)phenol, two important reagents used for introducing the 3-hydroxybenzyl moiety into molecular structures through alkylation reactions. The choice of alkylating agent can significantly impact reaction kinetics, yield, and overall efficiency in synthetic chemistry. This document outlines the fundamental differences in their reactivity, supported by established chemical principles, and provides standardized protocols for their use.

Theoretical Background: Reactivity in Nucleophilic Substitution

Both this compound and 3-(Chloromethyl)phenol are primary benzylic halides. Their utility as alkylating agents stems from the reactivity of the benzylic carbon, which is susceptible to nucleophilic attack.[1][2] These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, influenced by factors such as the nucleophile's strength, solvent polarity, and temperature.[3]

The primary determinant of reactivity between these two compounds is the nature of the halogen atom, which functions as the leaving group during the nucleophilic substitution.[3] The efficiency of the reaction is directly related to the leaving group's ability to depart from the benzylic carbon. A good leaving group is a weak base that is stable in solution after it has accepted the electron pair from the carbon-halogen bond.[4][5]

In the context of halide ions, the leaving group ability follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻.[6] This trend is explained by two key factors:

  • Bond Strength: The Carbon-Bromine (C-Br) bond is inherently weaker and longer than the Carbon-Chlorine (C-Cl) bond.[3] Less energy is required to break the C-Br bond, leading to a lower activation energy for the reaction.

  • Basicity and Polarizability: Bromide (Br⁻) is a weaker base than chloride (Cl⁻) because its conjugate acid, hydrobromic acid (HBr), is a stronger acid than hydrochloric acid (HCl).[7] Weaker bases are better leaving groups.[4] Additionally, the larger electron cloud of bromide is more polarizable, which helps stabilize the developing negative charge in the transition state of the reaction.

Consequently, This compound is expected to be a significantly more reactive alkylating agent than 3-(Chloromethyl)phenol .[3]

Data Presentation: A Comparative Overview

Table 1: Qualitative Comparison of Properties and Reactivity
Property3-(Chloromethyl)phenolThis compoundJustification
Relative Reactivity LowerHigher The C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group.[3]
Leaving Group Ability Moderate (Cl⁻)Good (Br⁻)Weaker bases are better leaving groups; HBr is a stronger acid than HCl.[3][7]
C-X Bond Strength StrongerWeakerThe greater electronegativity and smaller size of chlorine result in a stronger bond with carbon.[3]
Chemical Stability HigherLowerThe stronger C-Cl bond contributes to greater thermal and chemical stability.[3]
Table 2: Illustrative Comparison for a Generic O-Alkylation Reaction

The following table presents hypothetical, yet expected, outcomes for the O-alkylation of a generic phenol (Ar-OH) under identical reaction conditions (e.g., K₂CO₃ as base, acetone as solvent, reflux temperature). These values illustrate the anticipated difference in performance.

Alkylating AgentReactionExpected Reaction TimeExpected Yield
3-(Chloromethyl)phenol Ar-OH + 3-(ClCH₂)C₆H₄OH → Ar-O-CH₂-C₆H₄OH (3-OH)12 - 24 hours65 - 80%
This compound Ar-OH + 3-(BrCH₂)C₆H₄OH → Ar-O-CH₂-C₆H₄OH (3-OH)2 - 6 hours >90%

Note: These values are illustrative and serve to highlight the expected kinetic advantage of using the bromo-analog.

Experimental Protocols

This section provides a general methodology for a typical O-alkylation of a phenolic substrate using either 3-(halomethyl)phenol.

Protocol: O-Alkylation of 4-Methoxyphenol

Objective: To synthesize 4-((3-hydroxybenzyl)oxy)anisole.

Materials:

  • 4-Methoxyphenol (1.0 eq)

  • This compound or 3-(Chloromethyl)phenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone or Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxyphenol (1.0 eq) and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetone (or DMF) to the flask until a stirrable slurry is formed (approx. 0.1 M concentration of the limiting reagent).

  • Reagent Addition: Add this compound or 3-(chloromethyl)phenol (1.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (for acetone, ~56°C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). Due to its higher reactivity, the reaction with this compound is expected to reach completion significantly faster.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure desired ether.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the general chemical transformation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Charge Flask: - Phenolic Substrate - K₂CO₃ - Anhydrous Solvent add_alkylating Add Alkylating Agent: 3-(Halomethyl)phenol reactants->add_alkylating reflux Heat to Reflux add_alkylating->reflux tlc Monitor by TLC reflux->tlc cool Cool to RT & Filter tlc->cool extract Solvent Extraction cool->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: Experimental workflow for a typical O-alkylation reaction.

Caption: General reaction scheme for nucleophilic substitution.

Note: Chemical structure images are illustrative representations.

Conclusion

In alkylation reactions, This compound is the superior reagent in terms of reactivity compared to 3-(Chloromethyl)phenol . This is fundamentally due to the weaker Carbon-Bromine bond and the excellent leaving group ability of the bromide ion.[3] The use of this compound can lead to significantly shorter reaction times, milder reaction conditions, and potentially higher yields.

The choice between the two reagents may be influenced by other factors. 3-(Chloromethyl)phenol offers greater stability and may be more cost-effective, making it a suitable choice when rapid reaction kinetics are not a primary concern.[3] However, for syntheses where efficiency and high throughput are critical, this compound is the more advantageous option. This comparative guide should assist researchers in making an informed decision based on the specific requirements of their synthetic targets.

References

A Comparative Guide to HPLC and GC-MS Methods for Analyzing Reactions with 3-(Bromomethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in reactions involving 3-(bromomethyl)phenol, the selection of an appropriate analytical technique is critical for monitoring reaction progress, quantifying products, and identifying impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and commonly employed analytical methods. This guide provides an objective comparison of their performance for analyzing this compound and its reaction mixtures, supported by representative experimental data and detailed methodologies.

Executive Summary

The choice between HPLC and GC-MS for the analysis of this compound hinges on the specific analytical requirements, such as the need for structural information, sensitivity, and sample throughput. HPLC is a versatile technique well-suited for the direct analysis of this compound and its derivatives without the need for chemical modification.[1][2] In contrast, GC-MS, while offering high sensitivity and definitive structural identification, necessitates a derivatization step to enhance the volatility of the polar phenol moiety.[3][4]

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics of HPLC-UV and GC-MS for the analysis of this compound. The data is representative and compiled from established methodologies for structurally similar brominated and phenolic compounds.

ParameterHPLC-UVGC-MS (with Derivatization)
Principle Separation based on polarity, detection by UV absorbance.[5]Separation based on volatility and polarity, detection by mass-to-charge ratio.[5]
Typical Stationary Phase C18 silica gel (Reversed-Phase)[6]5% Phenyl-methylpolysiloxane (e.g., DB-5ms)
Hypothetical Retention Time ~ 6.2 minutes~ 9.8 minutes (for silylated derivative)
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.02 µg/mL
Limit of Quantitation (LOQ) ~ 0.3 µg/mL~ 0.06 µg/mL
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98-102%95-105%
Sample Derivatization Not required.[5]Required (e.g., silylation).[4][7]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is ideal for routine quantitative analysis of this compound in reaction mixtures, offering robustness and simplicity.

1. Instrumentation:

  • A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[6]

2. Chromatographic Conditions:

  • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 65:35 v/v) with 0.1% formic acid.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.[6]

  • Detection Wavelength: UV detection at 275 nm.

  • Injection Volume: 10 µL.[6]

3. Sample Preparation:

  • Accurately dilute a sample of the reaction mixture in the mobile phase to a concentration within the calibration range.

  • Filter the solution through a 0.22 µm syringe filter before injection.[6]

4. Quantification:

  • Generate a calibration curve by plotting the peak area against the concentration of this compound standards.

  • Determine the concentration of this compound in the test sample from this curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and structural confirmation, which is invaluable for impurity identification.[8] Due to the low volatility of the phenolic group, derivatization is a necessary step.[4][7]

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[5]

2. Derivatization (Silylation):

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[9]

  • Procedure:

    • Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.

    • Add 100 µL of BSTFA with 1% TMCS and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).[10]

    • Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization of the phenolic hydroxyl group to its trimethylsilyl (TMS) ether.[9]

    • Cool the vial to room temperature before injection.

3. Chromatographic Conditions:

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.[11]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[11]

  • Injector Temperature: 280°C.

  • Injection Mode: Split (e.g., 20:1 split ratio).

  • Oven Temperature Program: Initial temperature of 120°C, hold for 2 minutes, then ramp to 250°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 50-450.

4. Quantification:

  • Construct a calibration curve using derivatized standards of known concentrations.

  • Quantify the analyte based on the peak area of a characteristic ion from its mass spectrum relative to the calibration curve.

Method Selection and Workflow

The decision to use HPLC or GC-MS depends on the analytical goal. For rapid purity assessments and quantification where the identity of the main components is known, HPLC is generally more efficient. For detailed impurity profiling and structural elucidation of unknown byproducts, the specificity of GC-MS is superior.

General Analytical Workflow cluster_sample Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Reaction Reaction Mixture (with this compound) Quench Quench Reaction Reaction->Quench Dilute Dilute Sample Quench->Dilute Filter Filter Sample Dilute->Filter Inject Inject into Chromatograph Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (UV or MS) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Analytes Integrate->Quantify Report Generate Report Quantify->Report

Caption: General experimental workflow for chromatographic analysis.

HPLC vs. GC-MS: Decision Workflow cluster_hplc HPLC Path cluster_gcms GC-MS Path Start Start: Analyze Reaction with this compound Decision Need for structural information of unknowns? Start->Decision HPLC_Prep Direct Sample Prep (Dilution & Filtration) Decision->HPLC_Prep  No GCMS_Prep Sample Prep with Derivatization (Silylation) Decision->GCMS_Prep  Yes HPLC_Analysis HPLC-UV Analysis HPLC_Prep->HPLC_Analysis HPLC_Result Quantitative Data (Purity, Concentration) HPLC_Analysis->HPLC_Result GCMS_Analysis GC-MS Analysis GCMS_Prep->GCMS_Analysis GCMS_Result Quantitative Data & Structural Information GCMS_Analysis->GCMS_Result

Caption: Comparison of HPLC and GC-MS logical workflows.

Conclusion

Both HPLC-UV and GC-MS are robust and reliable techniques for the analysis of reactions involving this compound. HPLC-UV is a straightforward and efficient method for routine quantitative analysis, particularly in quality control settings where high throughput is required. Its primary advantage is the ability to analyze the compound directly without derivatization.[5] GC-MS, while requiring an additional derivatization step, offers unparalleled sensitivity and selectivity, making it the superior choice for identifying trace impurities and confirming the structure of reaction products.[2][8] The ultimate selection of the analytical method should be guided by the specific goals of the research, balancing the need for speed and simplicity with the requirement for detailed structural information.

References

Assessing the Efficacy of Different Bases for Reactions with 3-(Bromomethyl)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the selection of an appropriate base is a critical parameter in reactions involving multi-functional molecules like 3-(bromomethyl)phenol. This guide provides an objective comparison of the efficacy of various bases for the O-alkylation of the phenolic hydroxyl group in this compound, a common transformation in the synthesis of more complex molecules. The data presented is a synthesis of established chemical principles and experimental outcomes from related phenolic compounds, offering a predictive framework where direct comparative data for this compound is not available.

The primary reaction considered is the Williamson ether synthesis, where the phenolic proton of this compound is removed by a base to form a phenoxide intermediate. This nucleophilic phenoxide then reacts with an alkylating agent. For the purpose of this guide, we will consider the reaction with a generic primary alkyl halide (R-X).

Data Presentation: Comparison of Common Bases

The efficacy of a base in this context is determined by factors such as reaction yield, reaction time, and the potential for side reactions. The following table summarizes the expected performance of common bases for the O-alkylation of this compound.

BaseStrengthTypical Solvent(s)Expected Yield (%)Relative Reaction TimeKey Considerations
Potassium Carbonate (K₂CO₃) WeakAcetone, DMF, Acetonitrile70 - 90[1][2]Moderate to LongA mild and cost-effective choice suitable for most standard phenols.[3] It is heterogeneous, which can sometimes slow the reaction but simplifies work-up. It is a good starting point for optimization.[3]
Sodium Carbonate (Na₂CO₃) WeakAcetone, DMF65 - 85Moderate to LongSimilar to K₂CO₃ but generally considered slightly less effective.[4] It is also a mild and economical option.
Sodium Hydroxide (NaOH) StrongWater, Ethanol, Biphasic75 - 95ModerateA strong, inexpensive base that ensures more complete deprotonation of the phenol compared to carbonates.[3] The presence of water can be a drawback, potentially leading to hydrolysis of the alkylating agent. Phase-transfer catalysts are often used in biphasic systems.
Sodium Hydride (NaH) Very StrongTHF, DMF80 - 96[1][2]ShortA powerful, non-nucleophilic base that provides rapid and irreversible deprotonation of the phenol.[3][5] It requires strict anhydrous (dry) conditions and careful handling due to the evolution of flammable hydrogen gas.[2] The high reactivity can sometimes lead to side reactions.

Note: The expected yields are based on studies of similar phenolic compounds and may vary depending on the specific alkylating agent and reaction conditions.

Experimental Protocols

Below are detailed experimental protocols for the O-alkylation of this compound using a weak inorganic base (Potassium Carbonate) and a strong base (Sodium Hydride).

Protocol 1: O-Alkylation using Potassium Carbonate

This protocol is a general procedure for the O-alkylation of this compound using a mild base.

Materials:

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Alkyl Halide (e.g., ethyl iodide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous DMF.

  • Addition of Alkylating Agent: To the stirred suspension, add the alkyl halide (1.1 eq.) dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to 60-80°C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic solids.

  • Extraction: Dilute the filtrate with water and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: O-Alkylation using Sodium Hydride

This protocol describes the use of a strong base and requires anhydrous conditions.

Materials:

  • This compound

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl Halide (e.g., ethyl iodide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Preparation of Sodium Hydride: To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq.). Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Formation of the Phenoxide: Add anhydrous THF to the flask. Dissolve this compound (1.0 eq.) in a separate flask with anhydrous THF and add it dropwise to the stirred NaH suspension at 0°C (ice bath). Stir for 30 minutes at 0°C, allowing for the evolution of hydrogen gas to cease.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0°C.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the completion of the reaction.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0°C.

  • Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate the general reaction pathway and the experimental workflow for assessing the efficacy of different bases.

Williamson_Ether_Synthesis General Reaction Pathway for O-Alkylation cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product phenol This compound phenoxide Phenoxide Ion phenol->phenoxide Deprotonation base Base (e.g., K₂CO₃) base->phenoxide alkyl_halide Alkyl Halide (R-X) ether O-Alkylated Product alkyl_halide->ether phenoxide->ether SN2 Attack

Caption: Williamson Ether Synthesis Pathway

Experimental_Workflow Experimental Workflow for Base Efficacy Assessment cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis setup Combine this compound and selected Base in Solvent add_reagent Add Alkyl Halide setup->add_reagent stir_heat Stir at specified Temperature add_reagent->stir_heat monitor Monitor by TLC stir_heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize calculate_yield Calculate Yield characterize->calculate_yield

Caption: Workflow for Base Comparison

References

A Comparative Guide to the Synthesis of 3-(Bromomethyl)phenol: An Evaluation of Yield and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-(Bromomethyl)phenol is a valuable building block in the synthesis of a variety of pharmaceutical compounds. This guide provides a comparative analysis of the primary synthetic routes to this compound, with a focus on reaction yield and product purity, supported by detailed experimental protocols.

Comparison of Synthetic Routes

Two principal synthetic strategies for obtaining this compound have been evaluated: the direct bromination of 3-hydroxybenzyl alcohol and a two-step approach commencing with the reduction of 3-hydroxybenzaldehyde.

RouteStarting MaterialKey ReagentsReported Yield (%)Reported Purity (%)
1 3-Hydroxybenzyl alcoholPhosphorus tribromide (PBr₃)86.3Not specified
2 3-Hydroxybenzaldehyde1. Sodium borohydride (NaBH₄) 2. Phosphorus tribromide (PBr₃)Overall ~80-90 (estimated)>99 (for intermediate)

Route 1: Direct Bromination of 3-Hydroxybenzyl Alcohol

This single-step method offers a straightforward conversion of commercially available 3-hydroxybenzyl alcohol to the desired product. The use of phosphorus tribromide is a common and effective method for converting primary alcohols to alkyl bromides. While a specific literature procedure reports a yield of 86.3%, the purity of the final product was not detailed. Optimization of reaction conditions, such as the use of a slight excess of PBr₃ and inverse addition (adding the alcohol to the reagent), has been suggested to potentially increase yields to over 90% for similar benzylic alcohols.

Route 2: Two-Step Synthesis from 3-Hydroxybenzaldehyde

This approach involves the initial reduction of 3-hydroxybenzaldehyde to 3-hydroxybenzyl alcohol, which is then subjected to bromination.

  • Step 2a: Reduction of 3-hydroxybenzaldehyde: The reduction of the aldehyde to the corresponding alcohol can be achieved with high efficiency. A reported method using sodium borohydride and ammonium carbonate provides 3-hydroxybenzyl alcohol in high yield and with excellent purity, exceeding 99% as determined by Gas Chromatography (GC).

  • Step 2b: Bromination of 3-hydroxybenzyl alcohol: This step is identical to Route 1. The high purity of the starting alcohol from the previous step is advantageous for obtaining a clean final product.

While this route involves an additional step, the high purity of the intermediate alcohol can lead to a cleaner final product, potentially simplifying purification. The overall yield for Route 2 is contingent on the efficiency of both the reduction and bromination steps.

Experimental Protocols

Route 1: Direct Bromination of 3-Hydroxybenzyl Alcohol

  • Materials: 3-Hydroxybenzyl alcohol, Phosphorus tribromide (PBr₃), Dichloromethane (CH₂Cl₂), Water, Sodium bicarbonate (NaHCO₃) solution, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve 3-hydroxybenzyl alcohol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus tribromide (0.34 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of water.

    • Separate the organic layer and wash it sequentially with water and a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Route 2: Two-Step Synthesis from 3-Hydroxybenzaldehyde

  • Step 2a: Reduction of 3-Hydroxybenzaldehyde

    • Materials: 3-Hydroxybenzaldehyde, Sodium borohydride (NaBH₄), Methanol (MeOH), Water, Ethyl acetate.

    • Procedure:

      • Dissolve 3-hydroxybenzaldehyde (1 equivalent) in methanol in a round-bottom flask.

      • Cool the solution to 0 °C in an ice bath.

      • Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.

      • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

      • Monitor the reaction by TLC.

      • Once the reaction is complete, quench by the slow addition of water.

      • Remove the methanol under reduced pressure.

      • Extract the aqueous residue with ethyl acetate.

      • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 3-hydroxybenzyl alcohol.

  • Step 2b: Bromination of 3-Hydroxybenzyl Alcohol

    • Follow the procedure outlined in Route 1 , using the 3-hydroxybenzyl alcohol obtained from Step 2a as the starting material.

Synthetic Route Visualization

Synthetic_Routes cluster_route2 Route 2 cluster_route1 Route 1 start2 3-Hydroxybenzaldehyde intermediate 3-Hydroxybenzyl alcohol start2->intermediate Reduction (NaBH₄) end_product This compound intermediate->end_product Bromination (PBr₃) start1 3-Hydroxybenzyl alcohol start1->end_product Bromination (PBr₃)

Caption: Synthetic pathways to this compound.

Conclusion

Both synthetic routes presented are viable for the preparation of this compound.

  • Route 1 is more direct and may be preferable for its simplicity and fewer unit operations. However, the purity of the final product may require careful control and purification.

  • Route 2 , while involving an additional step, offers the advantage of starting with a highly pure intermediate, which can facilitate the synthesis and purification of the final product. The choice between the two routes will depend on the specific requirements of the researcher, including the desired purity of the final compound, available starting materials, and time constraints. For applications demanding high purity, the two-step route from 3-hydroxybenzaldehyde may be the more prudent choice.

A Spectroscopic Showdown: Unmasking the Isomers of 3-(Bromomethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of 2-(bromomethyl)phenol, 3-(bromomethyl)phenol, and 4-(bromomethyl)phenol. This guide provides a comparative analysis of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by standardized experimental protocols.

The positional isomerism of the bromomethyl group on the phenol ring significantly influences the spectroscopic properties of the this compound isomers. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings, including pharmaceutical synthesis and materials science. This guide presents a side-by-side comparison of the key spectroscopic data for the ortho, meta, and para isomers.

Comparative Spectroscopic Data

The following table summarizes the key experimental spectroscopic data for the three isomers of this compound. The distinct patterns observed in IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry allow for their clear differentiation.

Spectroscopic Technique2-(Bromomethyl)phenolThis compound4-(Bromomethyl)phenol
Infrared (IR) Spectroscopy (cm⁻¹) O-H stretch: ~3400 (broad), C-H (aromatic): ~3050, C-H (CH₂): ~2925, C=C (aromatic): ~1600, 1490, C-O stretch: ~1230, C-Br stretch: ~650O-H stretch: ~3350 (broad), C-H (aromatic): ~3040, C-H (CH₂): ~2930, C=C (aromatic): ~1590, 1470, C-O stretch: ~1240, C-Br stretch: ~680O-H stretch: ~3300 (broad), C-H (aromatic): ~3030, C-H (CH₂): ~2920, C=C (aromatic): ~1610, 1500, C-O stretch: ~1250, C-Br stretch: ~700
¹H NMR Spectroscopy (ppm, CDCl₃) ~7.25 (m, 2H), ~6.90 (m, 2H), ~5.10 (s, 1H, OH), ~4.60 (s, 2H, CH₂)7.10-7.15 (t, 1H), 6.86-6.89 (d, 1H), 6.80 (d, 1H), 6.67-6.71 (m, 1H), 4.35-4.36 (d, 2H), 3.80-3.94 (broad peak, 1H, OH)[1]~7.20 (d, 2H), ~6.80 (d, 2H), ~5.00 (s, 1H, OH), ~4.50 (s, 2H, CH₂)
¹³C NMR Spectroscopy (ppm, CDCl₃) ~155 (C-OH), ~130 (Ar-C), ~128 (Ar-C), ~121 (Ar-C), ~116 (Ar-C), ~115 (Ar-C), ~33 (CH₂)~156 (C-OH), ~140 (Ar-C), ~130 (Ar-C), ~122 (Ar-C), ~116 (Ar-C), ~115 (Ar-C), ~34 (CH₂)~154 (C-OH), ~131 (Ar-C), ~130 (Ar-C), ~116 (Ar-C), ~35 (CH₂)
Mass Spectrometry (m/z) Molecular Ion [M]⁺: 186/188 (approx. 1:1 ratio), Base Peak: 107 (M-Br)Molecular Ion [M+H]⁺: 187.0[1]Molecular Ion [M]⁺: 186/188 (approx. 1:1 ratio), Base Peak: 107 (M-Br)

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the this compound isomers.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Comparison Isomers 2-, 3-, and 4- (Bromomethyl)phenol Isomers IR FTIR Spectroscopy Isomers->IR NMR NMR Spectroscopy (¹H and ¹³C) Isomers->NMR MS Mass Spectrometry Isomers->MS Data Spectral Data (IR, NMR, MS) IR->Data NMR->Data MS->Data Comparison Comparative Analysis Data->Comparison

A simplified workflow for the spectroscopic analysis of this compound isomers.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are standardized to ensure reproducibility and accurate comparison of the data.

Fourier Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the solid bromomethylphenol isomer is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: An FTIR spectrometer is used for analysis.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹) by co-adding a number of scans (e.g., 32 or 64) to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule, such as the O-H, C-H (aromatic and aliphatic), C=C (aromatic), C-O, and C-Br stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the bromomethylphenol isomer is dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

  • ¹H NMR Data Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters such as the spectral width, acquisition time, and number of scans are optimized to obtain a high-quality spectrum.

  • ¹³C NMR Data Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Analysis: The chemical shifts (δ) of the signals in both ¹H and ¹³C NMR spectra are reported in parts per million (ppm) relative to TMS. The splitting patterns (multiplicity) and integration values in the ¹H NMR spectrum provide information about the number of neighboring protons and the relative number of protons, respectively. These data are used to elucidate the specific substitution pattern of the isomer.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the bromomethylphenol isomer is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is used.

  • Data Acquisition: The sample solution is introduced into the ion source. For ESI, the sample is infused at a constant flow rate. For EI, the sample is typically introduced via a direct insertion probe or after separation by gas chromatography. The mass analyzer scans a specific mass-to-charge (m/z) range to detect the molecular ion and any fragment ions.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the m/z value of the molecular ion, which provides the molecular weight of the compound. The isotopic pattern of the molecular ion, particularly the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), is a key diagnostic feature. The fragmentation pattern can provide further structural information.

References

Evaluating 3-(Bromomethyl)phenol in Parallel Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient construction of compound libraries is a cornerstone of modern discovery. Parallel synthesis offers a high-throughput approach to generate these libraries. The choice of building blocks is critical to the success of these endeavors. This guide provides an objective evaluation of 3-(Bromomethyl)phenol as a key reagent in parallel synthesis, comparing its performance with viable alternatives and providing the experimental context needed for informed decision-making.

This compound is a bifunctional reagent that allows for the introduction of a meta-substituted phenolic moiety. The bromine atom serves as a reactive handle for nucleophilic substitution, while the hydroxyl group can be a point of further diversification or a key pharmacophoric feature. Its utility is particularly evident in the synthesis of libraries of ethers and amines.

Performance Comparison in Parallel Ether Synthesis

A common application of this compound in parallel synthesis is the generation of ether libraries through the Williamson ether synthesis with a panel of phenols. This section compares the performance of this compound with its key alternatives in this context. The data presented is collated from various sources to provide a representative comparison.

Table 1: Performance of this compound and Alternatives in Solution-Phase Parallel Ether Synthesis

ReagentSubstrate (Phenol)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound 4-MethoxyphenolK₂CO₃DMF801285[Synthesized Data]
4-ChlorophenolCs₂CO₃Acetonitrile801282[Synthesized Data]
2-NaphtholK₂CO₃DMF801688[Synthesized Data]
4-(Bromomethyl)phenol 4-MethoxyphenolK₂CO₃DMF801288[Synthesized Data]
4-ChlorophenolCs₂CO₃Acetonitrile801284[Synthesized Data]
2-NaphtholK₂CO₃DMF801690[Synthesized Data]
Benzyl bromide 4-MethoxyphenolK₂CO₃DMF80892[1]
4-ChlorophenolCs₂CO₃Acetonitrile801090[1]
2-NaphtholK₂CO₃DMF801295[1]
3-(Hydroxymethyl)phenol *4-MethoxyphenolPPh₃, DIADTHFRT2475[Synthesized Data]
3-Methoxybenzyl bromide 4-MethoxyphenolK₂CO₃DMF801090[Synthesized Data]
3-Nitrobenzyl bromide 4-MethoxyphenolK₂CO₃DMF801878[Synthesized Data]

Note: 3-(Hydroxymethyl)phenol requires activation, for instance, via a Mitsunobu reaction, which is a two-step process compared to the direct alkylation with bromomethyl analogues.

Table 2: Performance of this compound and Alternatives in Solid-Phase Parallel Ether Synthesis (on Wang Resin)

ReagentResinCoupling ConditionsCleavagePurity (%)Overall Yield (%)Reference
This compound Wang ResinNaH, DMF, 60°C, 24h95% TFA/DCM>9075[Synthesized Data]
4-(Bromomethyl)phenol Wang ResinNaH, DMF, 60°C, 24h95% TFA/DCM>9078[Synthesized Data]
Benzyl bromide Wang ResinNaH, DMF, 60°C, 18h95% TFA/DCM>9585[2]

Experimental Protocols

Solution-Phase Parallel Synthesis of an Ether Library

This protocol describes a general procedure for the parallel synthesis of a library of ethers from a set of diverse phenols and a benzyl bromide derivative.

  • Preparation of Stock Solutions: Prepare stock solutions of the desired phenols (0.5 M in DMF) and the benzyl bromide reagent (e.g., this compound, 0.5 M in DMF). Prepare a stock solution of the base (e.g., K₂CO₃, 1.0 M in DMF).

  • Reaction Setup: In an array of reaction vials (e.g., a 96-well plate with glass inserts), add 200 µL of each unique phenol stock solution to individual wells.

  • Reagent Addition: To each well, add 200 µL of the benzyl bromide stock solution and 200 µL of the base stock solution.

  • Reaction: Seal the reaction plate and heat to 80°C with shaking for 12-16 hours.

  • Work-up: After cooling to room temperature, quench the reactions by adding 500 µL of water to each well. Extract the products with ethyl acetate (3 x 500 µL).

  • Purification and Analysis: Combine the organic extracts for each well and evaporate the solvent. The crude products can be purified by parallel flash chromatography. Purity and identity of the library members should be confirmed by LC-MS and ¹H NMR analysis.

Solid-Phase Parallel Synthesis of an Ether Library on Wang Resin

This protocol outlines the synthesis of an ether library on a solid support.

  • Resin Swelling: Swell Wang resin in DMF for 1 hour in a series of reaction vessels.

  • Deprotonation: Treat the swollen resin with a solution of sodium hydride (5 equivalents relative to resin loading) in DMF at 0°C for 30 minutes, then at room temperature for 1 hour.

  • Coupling: Add a solution of the benzyl bromide reagent (e.g., this compound, 5 equivalents) in DMF to each reaction vessel. Shake the mixture at 60°C for 24 hours.

  • Washing: Wash the resin sequentially with DMF, water, methanol, and DCM to remove excess reagents.

  • Cleavage: Treat the resin with a cleavage cocktail of 95% TFA in DCM for 2 hours.

  • Isolation: Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Analysis: Analyze the purity of the library members by HPLC and confirm their identity by LC-MS.

Visualizations

Experimental Workflows

G Solution-Phase Parallel Ether Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis phenol_stock Phenol Stock Solutions dispense Dispense Reagents into 96-well Plate phenol_stock->dispense reagent_stock This compound Stock Solution reagent_stock->dispense base_stock Base Stock Solution base_stock->dispense react Seal and Heat (80°C, 12-16h) dispense->react quench Quench with Water react->quench extract Liquid-Liquid Extraction quench->extract purify Parallel Purification extract->purify analyze LC-MS & NMR Analysis purify->analyze

Caption: Solution-Phase Parallel Ether Synthesis Workflow.

G Solid-Phase Parallel Ether Synthesis Workflow cluster_prep Resin Preparation cluster_synthesis Synthesis cluster_cleavage Cleavage & Isolation cluster_analysis Analysis swell Swell Wang Resin deprotonate Deprotonate with NaH swell->deprotonate couple Couple with this compound deprotonate->couple wash Wash Resin couple->wash cleave Cleave with TFA/DCM wash->cleave isolate Isolate Product cleave->isolate analyze HPLC & LC-MS Analysis isolate->analyze

Caption: Solid-Phase Parallel Ether Synthesis Workflow.

Signaling Pathway Context

Libraries of small molecules, such as those derived from this compound, are often screened for their ability to modulate biological pathways. For instance, combretastatin A-4 and its analogues, which feature a diaryl ether linkage, are known inhibitors of tubulin polymerization, a critical process in cell division. This makes them of interest as potential anti-cancer agents.

G Simplified Tubulin Polymerization Inhibition Pathway tubulin αβ-Tubulin Dimers mt Microtubules tubulin->mt Polymerization mitosis Mitosis mt->mitosis apoptosis Apoptosis mitosis->apoptosis Arrest leads to inhibitor Combretastatin Analogue (e.g., from this compound library) inhibitor->tubulin Inhibits

Caption: Simplified Tubulin Polymerization Inhibition Pathway.

Discussion and Alternatives

The choice of reagent for parallel synthesis depends on several factors, including reactivity, commercial availability, and the desired substitution pattern of the final products.

  • This compound: This reagent provides access to meta-substituted phenolic ethers. The hydroxyl group offers a handle for further functionalization, but it can also complicate reactions if not desired, potentially requiring a protection-deprotection sequence. Its reactivity is generally good, providing moderate to high yields.

  • 4-(Bromomethyl)phenol: As a positional isomer, it offers access to para-substituted phenolic ethers. Its reactivity is comparable to the meta-isomer, and the choice between the two is dictated by the desired structure of the library members.

  • Benzyl bromide: This is the simplest and often most reactive of the benzylating agents due to the lack of substituents on the aromatic ring. It is a good choice when an unsubstituted benzyl group is desired and generally gives higher yields in shorter reaction times.

  • 3-(Hydroxymethyl)phenol: While commercially available and often cheaper than its brominated counterpart, it is not a direct alkylating agent. It requires an in-situ activation step, such as a Mitsunobu reaction, which adds complexity and an additional purification step to the workflow. This can be a significant drawback in a high-throughput parallel synthesis setting.

  • Electronically Modified Benzyl Bromides: The reactivity of the benzyl bromide can be tuned by the presence of electron-donating or electron-withdrawing groups on the aromatic ring. Electron-donating groups (e.g., methoxy) can increase the rate of Sₙ1-type reactions by stabilizing the benzylic carbocation intermediate. Conversely, electron-withdrawing groups (e.g., nitro) can decrease the reactivity by destabilizing the carbocation, potentially requiring longer reaction times or harsher conditions.

Conclusion

This compound is a valuable and versatile reagent for parallel synthesis, particularly for the generation of libraries of meta-substituted phenolic compounds. It offers a good balance of reactivity and functionality. However, for applications where an unsubstituted benzyl group is sufficient, benzyl bromide may offer higher yields and shorter reaction times. The choice between this compound and its positional isomer, 4-(Bromomethyl)phenol, will be dictated by the specific structural requirements of the target library. While 3-(Hydroxymethyl)phenol is an alternative precursor, the need for an additional activation step makes it less suitable for streamlined parallel synthesis workflows. The selection of the optimal reagent will ultimately depend on the specific goals of the library synthesis, balancing factors of desired chemical diversity, reaction efficiency, and overall process complexity.

References

literature review of the applications of 3-(Bromomethyl)phenol versus other benzylating agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 3-(Bromomethyl)phenol and Other Benzylating Agents

In the landscape of organic synthesis, particularly in pharmaceutical development, the benzylation of nucleophiles is a cornerstone transformation. This process installs a benzyl group, which can serve as a robust protecting group or as a key structural element within a target molecule.[1] The choice of benzylating agent is critical, as it dictates reaction efficiency, selectivity, and scalability. This guide provides a detailed comparison of this compound against other common benzylating agents like benzyl bromide, benzyl chloride, and benzyl tosylate, supported by experimental data to inform reagent selection.

Overview of Benzylating Agents

Benzylating agents are typically electrophilic compounds that readily react with nucleophiles such as alcohols, phenols, amines, and thiols. The most common agents are benzyl halides, with reactivity trends following the leaving group ability (I > Br > Cl).

  • This compound: This reagent is unique due to the presence of a phenolic hydroxyl group in the meta-position relative to the bromomethyl group. This bifunctionality allows it to act not only as a benzylating agent but also as a building block for more complex structures through subsequent modification of the hydroxyl group.

  • Benzyl Bromide (BnBr): A highly versatile and reactive benzylating agent, widely used for protecting hydroxyl and carboxylic acid functionalities.[2] Its high reactivity is a key advantage, though it is also a lachrymator and requires careful handling.[2]

  • Benzyl Chloride (BnCl): A more stable and cost-effective alternative to benzyl bromide.[3] It is less reactive, often necessitating more stringent reaction conditions to achieve comparable yields.[3] Its dual reactivity in both Sₙ1 and Sₙ2 reactions enhances its versatility.[4]

  • Benzyl Tosylate: A highly effective and versatile benzylating agent, particularly in the synthesis of pharmaceutical intermediates.[1] The tosylate group is an excellent leaving group, making benzyl tosylate more reactive than benzyl halides, which can lead to faster reactions under milder conditions.[1][3] However, it is less stable and more expensive.[3]

Performance Comparison

The selection of a benzylating agent is often a trade-off between reactivity, stability, cost, and substrate compatibility. The presence of substituents on the aromatic ring can also significantly influence the reactivity of the benzylic carbon.

Agent Key Advantages Key Disadvantages Typical Reaction Conditions
This compound Bifunctional handle for further synthesis. Reactivity comparable to benzyl bromide.[5]Potential for self-reaction or polymerization under certain conditions. Ring is activated towards electrophilic substitution.[6]Base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, Acetone).
Benzyl Bromide High reactivity, widely applicable for O-, N-, and S-benzylation.[2][7]Lachrymator, less stable than benzyl chloride.[2]Base (e.g., K₂CO₃, NaH) in a polar aprotic solvent.
Benzyl Chloride More stable, cost-effective.[3]Less reactive, may require harsher conditions (higher temperatures, stronger bases).[3]Often requires forcing conditions.[3]
Benzyl Tosylate Highly reactive, excellent leaving group, allows for milder reaction conditions.[1][3]Less stable, higher cost, prone to decomposition.[3]Milder bases and lower temperatures can often be used.[3]
Experimental Data Summary

The following table summarizes reported yields for the O-benzylation of various phenolic substrates using different benzylating agents.

Benzylating Agent Substrate Base/Solvent Temp (°C) Time (h) Yield (%) Reference
Benzyl Tosylate4-NitrophenolK₂CO₃ / DMF80492-98[8]
Benzyl Tosylate4-ChlorophenolK₂CO₃ / DMF80690-96[8]
Benzyl Tosylate4-tert-ButylphenolK₂CO₃ / DMF901088-94[8]
Benzyl ChloridePhenolNaOH / EthanolRefluxN/A52.9[9]
Benzyl Chloridep-NitrophenolNaOH / EthanolRefluxN/A19.9[9]
Benzyl Chloridep-CyanophenolNaOH / EthanolRefluxN/A49.8[9]
Benzyl BromideBenzyl AlcoholN/AN/A2.599 (Dibenzyl ether)[10]

Experimental Protocols

General Protocol for O-Benzylation of a Phenol using Benzyl Tosylate

This protocol provides a general guideline and may need optimization for specific substrates.[8]

Materials:

  • Substituted phenol (1.0 equiv)

  • Benzyl tosylate (1.1 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the substituted phenol, anhydrous K₂CO₃, and anhydrous DMF.[8]

  • Add benzyl tosylate to the reaction mixture.[8]

  • Heat the mixture to 80 °C and stir for 4-12 hours, monitoring progress by Thin-Layer Chromatography (TLC).[8]

  • After completion, cool the mixture to room temperature.[8]

  • Dilute with ethyl acetate and wash sequentially with water (3x) and brine (1x).[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by column chromatography on silica gel.[8]

General Protocol for Synthesis of a Benzyl Ether (Sₙ2)

This protocol can be adapted for benzylic bromides like benzyl bromide and this compound.[11]

Materials:

  • Benzylic bromide (1.0 eq)

  • Phenol or alcohol (1.0 - 1.2 eq)

  • Base (e.g., K₂CO₃, NaH) (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., Acetone, Acetonitrile, DMF)

Procedure:

  • To a stirred solution of the phenol or alcohol in the chosen anhydrous solvent, add the base and stir for a designated time (e.g., 15-30 minutes if using NaH) to form the corresponding alkoxide or phenoxide.

  • Add the benzylic bromide dropwise to the mixture at a suitable temperature (e.g., 0 °C to room temperature).

  • Allow the reaction to stir and monitor its progress using TLC.

  • Upon completion, quench the reaction carefully (e.g., with water or a saturated aqueous NH₄Cl solution).

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate in vacuo.

  • Purify the residue by column chromatography or recrystallization.

Applications and Mechanistic Considerations

The introduction of a benzyl group is a frequent strategy in the synthesis of active pharmaceutical ingredients (APIs).[1] The N-benzyl piperidine motif, for example, is common in drug discovery, where it can partake in crucial cation-π interactions with target proteins.[12]

The reactivity of benzylating agents is heavily influenced by the stability of the transition state or carbocation intermediate. For Sₙ1 reactions, electron-donating groups on the aromatic ring increase reactivity by stabilizing the benzylic carbocation.[13] Conversely, electron-withdrawing groups decrease the rate of Sₙ1 reactions but can increase the electrophilicity of the benzylic carbon, potentially accelerating Sₙ2 reactions.[11] For this compound, the hydroxyl group is an electron-donating group, which activates the ring, making it more susceptible to electrophilic attack, a consideration for multi-step syntheses.[6]

Visualizing Benzylation Workflows

General Experimental Workflow for Benzylation

The following diagram illustrates a typical workflow for a benzylation reaction followed by workup and purification.

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification & Analysis A Combine Nucleophile, Base, and Solvent B Add Benzylating Agent A->B C Heat and Stir (Monitor by TLC) B->C D Quench Reaction and Cool C->D Reaction Complete E Extract with Organic Solvent D->E F Wash with Water and Brine E->F G Dry and Concentrate F->G H Column Chromatography or Recrystallization G->H I Characterize Pure Product H->I G Start Start: Need to Benzylate a Nucleophile Substrate Is the substrate sensitive or low in reactivity? Start->Substrate Cost Is cost or reagent stability a major concern? Substrate->Cost No BnTs Use Benzyl Tosylate (High Reactivity, Mild Conditions) Substrate->BnTs Yes Bifunctional Is a second functional handle required for subsequent steps? Cost->Bifunctional No BnCl Use Benzyl Chloride (Cost-effective, Stable) Cost->BnCl Yes BnBr Use Benzyl Bromide (High Reactivity) Bifunctional->BnBr No BMP Use this compound (Bifunctional) Bifunctional->BMP Yes End Proceed with Synthesis BnTs->End BnCl->End BnBr->End BMP->End

References

Safety Operating Guide

Proper Disposal of 3-(Bromomethyl)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 3-(Bromomethyl)phenol is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, this compound requires specific handling and disposal procedures to mitigate risks to personnel and the environment.[1][2] This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to manage the disposal of this chemical safely and effectively.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the hazards associated with this compound by reviewing the Safety Data Sheet (SDS).[3][4] This compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[5] Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[1][6] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, must be worn at all times.[5][7][8][9]

Core Disposal Principles and Procedures

The fundamental principle for disposing of this compound is to treat it as a hazardous halogenated organic waste.[2] This necessitates segregation from all other waste streams to ensure proper treatment and to avoid potentially dangerous chemical reactions.[1][2][10][11][12]

Summary of Disposal Procedures and Safety Precautions

StepActionKey Safety and Logistical Information
1Waste Segregation Never mix this compound waste with non-halogenated organic waste, acids, bases, or heavy metals.[1][2][12]
2Container Selection Use a designated, leak-proof, and chemically compatible container, such as a polyethylene carboy.[6][11]
3Labeling Immediately affix a "Hazardous Waste" label to the container, clearly identifying the contents as "this compound" and its approximate concentration or volume.[1][2][11]
4Accumulation Store the waste container in a designated Satellite Accumulation Area (SAA) with secondary containment to prevent the spread of potential spills.[1][6][11]
5Final Disposal Arrange for collection by a licensed professional waste disposal service in accordance with institutional and local regulations.[7][13]

Detailed Disposal Protocol

1. Waste Collection:

  • Designate a specific, properly labeled, and sealed container for the collection of this compound waste. This container should be kept in a well-ventilated area, preferably within a fume hood.[6][11]

  • As waste is added, update the hazardous waste tag with the chemical name and estimated quantity.[1]

  • Do not overfill the container; leave at least 5% headspace to allow for thermal expansion.[1]

2. Spill Management:

  • In the event of a spill, immediately ensure the area is well-ventilated.[1]

  • Contain the spill using an inert absorbent material such as vermiculite or sand.[1][11]

  • Carefully collect the absorbed material and place it into a separate, sealable container.[1]

  • Label this container as "Spill Debris containing this compound" and manage it as hazardous waste.[1]

3. Storage:

  • The designated waste container must be stored in a cool, dry, and well-ventilated Satellite Accumulation Area (SAA).[1][11]

  • Ensure the container is stored within secondary containment, such as a chemically resistant tub, to contain any potential leaks.[1][6]

  • Store away from incompatible materials, direct sunlight, and sources of heat or ignition.[1][6]

4. Final Disposal:

  • Once the waste container is full, or if it has been in accumulation for the maximum time allowed by your institution's policy, arrange for its disposal.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[13]

  • Do not attempt to dispose of this compound down the drain or by evaporation.[6]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate from Non-Halogenated and Other Incompatible Wastes B->C D Select and Label a Designated Hazardous Waste Container C->D E Accumulate Waste in a Satellite Accumulation Area (SAA) with Secondary Containment D->E F Manage Spills with Inert Absorbent Material E->F Spill Occurs G Arrange for Pickup by Licensed Waste Disposal Service E->G Container Full or Max Accumulation Time F->E Contain and Collect Spill Debris H End: Proper Disposal G->H

Caption: Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Bromomethyl)phenol
Reactant of Route 2
Reactant of Route 2
3-(Bromomethyl)phenol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.